Trifluenfuronate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
2074661-82-6 |
|---|---|
Molecular Formula |
C16H15F3O5 |
Molecular Weight |
344.28 g/mol |
IUPAC Name |
3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C16H15F3O5/c1-22-12-5-3-2-4-9(12)14-10(8-13(20)24-14)16(21)23-7-6-11(17)15(18)19/h2-5,10,14H,6-8H2,1H3 |
InChI Key |
VDQRIZJOECVEPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)OCCC(=C(F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Trifluenfuronate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluenfuronate is a novel pesticide with demonstrated nematicidal, acaricidal, and insecticidal properties. Its primary mode of action is the inhibition of mitochondrial fatty acid β-oxidation, a critical metabolic pathway in target organisms. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available toxicological data. The information is intended to support further research and development efforts related to this compound.
Chemical and Physical Properties
This compound is a synthetic fluoroalkenyl nematicide. The technical substance is an isomeric mixture. Key identifying information and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 2074661-82-6 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₅F₃O₅ | [1][3] |
| Molecular Weight | 344.28 g/mol | [3] |
| IUPAC Name | 3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | [3] |
| Synonyms | Sanfoshaxianzhi, Trifluorocide | [1] |
| Isomerism | The technical material is a mixture of 60–80% of the rac-(2R,3R)- and 40–20% of the rac-(2R,3S)-isomers. | |
| CAS Number (trans-isomers) | 2094595-23-8 | [1] |
Mechanism of Action: Inhibition of Mitochondrial β-Oxidation
The primary mode of action for this compound is the inhibition of mitochondrial fatty acid β-oxidation. This metabolic pathway is essential for energy production, particularly in nematodes and insects, through the breakdown of fatty acids. By disrupting this process, this compound effectively depletes the energy reserves of the target pests, leading to mortality.
Proposed Experimental Protocol: Mitochondrial β-Oxidation Inhibition Assay
While a specific protocol for this compound is not publicly available, a general methodology for assessing the inhibition of mitochondrial fatty acid oxidation can be adapted. This typically involves isolating mitochondria from a relevant target organism (e.g., a model nematode species like Caenorhabditis elegans or a target pest).
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mitochondrial fatty acid β-oxidation.
Materials:
-
Target organisms (e.g., C. elegans)
-
Mitochondria isolation buffer
-
Substrates for mitochondrial respiration (e.g., palmitoyl-L-carnitine, ADP)
-
Oxygen electrode or a Seahorse XF Analyzer
-
This compound of known concentration
-
Control inhibitors (e.g., etomoxir)
Methodology:
-
Mitochondria Isolation: Isolate functional mitochondria from the target organism using differential centrifugation.
-
Respiration Measurement: Resuspend the isolated mitochondria in a respiration buffer.
-
Substrate Addition: Add a fatty acid substrate (e.g., palmitoyl-L-carnitine) and ADP to initiate state 3 respiration (active ATP synthesis).
-
Inhibitor Titration: Add increasing concentrations of this compound to the mitochondrial suspension and measure the rate of oxygen consumption.
-
Data Analysis: Plot the inhibition of oxygen consumption against the this compound concentration to determine the IC50 value.
Logical Workflow for β-Oxidation Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on mitochondrial β-oxidation.
Efficacy Data
This compound has demonstrated efficacy against a range of agricultural pests.
Nematicidal Activity
Target Pests:
-
Meloidogyne incognita (Root-knot nematode)
-
Ditylenchus spp.
-
Heterodera spp.
-
Pratylenchus spp.
Proposed Experimental Protocol: Nematicidal Efficacy Assay (In Vitro)
Objective: To determine the lethal concentration (LC50) of this compound against a target nematode species.
Materials:
-
Synchronized culture of the target nematode (e.g., J2 stage of M. incognita)
-
Multi-well plates (e.g., 24-well)
-
This compound stock solution
-
Pluronic F-127 solution
-
Microscope
Methodology:
-
Prepare Test Solutions: Prepare a serial dilution of this compound in a solution containing Pluronic F-127 to ensure solubility.
-
Nematode Suspension: Prepare a suspension of the target nematodes at a known density.
-
Exposure: Add a fixed number of nematodes to each well of the multi-well plate containing the different concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: Observe the nematodes under a microscope. Consider nematodes that are immobile and do not respond to a physical stimulus (e.g., gentle prodding with a fine needle) as dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
Acaricidal Activity
Target Pests:
-
Tetranychus cinnabarinus (Carmine spider mite)
-
Two-spotted spider mites
-
Tetranychus viennensis (Hawthorn spider mite)
-
Citrus red mites
Proposed Experimental Protocol: Acaricidal Efficacy Assay (Leaf Disc Bioassay)
Objective: To determine the LC50 of this compound against a target mite species.
Materials:
-
Host plant leaves (e.g., bean or citrus leaves)
-
Culture of the target mite species
-
This compound emulsifiable concentrate
-
Spraying apparatus (e.g., Potter spray tower)
-
Petri dishes with moistened filter paper
-
Stereomicroscope
Methodology:
-
Prepare Leaf Discs: Cut uniform discs from the host plant leaves.
-
Mite Infestation: Place a known number of adult female mites on each leaf disc.
-
Treatment Application: Prepare serial dilutions of this compound and apply them to the leaf discs using a calibrated sprayer to ensure uniform coverage.
-
Incubation: Place the treated leaf discs in Petri dishes with a moistened filter paper to maintain humidity and incubate at a controlled temperature and photoperiod.
-
Mortality Assessment: After a set period (e.g., 24 or 48 hours), count the number of dead mites under a stereomicroscope.
-
Data Analysis: Calculate the percentage mortality, correct for control mortality using Abbott's formula if necessary, and determine the LC50 value.
Insecticidal Activity
Target Pests:
-
Tobacco whitefly (Bemisia tabaci)
-
Diamondback moth (Plutella xylostella)
Proposed Experimental Protocol: Insecticidal Efficacy Assay (Diet Incorporation Bioassay for Diamondback Moth Larvae)
Objective: To determine the LC50 of this compound against diamondback moth larvae.
Materials:
-
Artificial diet for diamondback moth
-
This compound technical grade
-
Multi-well plates or small containers
-
Synchronized early instar larvae of diamondback moth
Methodology:
-
Prepare Treated Diet: Prepare a serial dilution of this compound and incorporate it into the molten artificial diet before it solidifies.
-
Dispense Diet: Dispense the treated diet into the wells of the multi-well plates or small containers.
-
Larval Infestation: Place one larva in each well.
-
Incubation: Incubate the plates at a controlled temperature, humidity, and photoperiod.
-
Mortality Assessment: After a specified period (e.g., 72 or 96 hours), record the number of dead larvae.
-
Data Analysis: Calculate the percentage mortality and determine the LC50 value.
Toxicological Profile
Currently, there is a lack of publicly available, detailed quantitative toxicological data (e.g., LD50, LC50) for this compound in mammalian and ecotoxicological models. General safety precautions for handling pesticides should be followed.
Signaling Pathways
There is currently no specific information available in the public domain regarding the detailed signaling pathways affected by this compound beyond its primary impact on mitochondrial fatty acid metabolism. Research in this area would be valuable to further understand its mode of action and potential off-target effects.
Disclaimer: This document is intended for informational purposes for a technical audience and is based on currently available public information. It is not a substitute for a comprehensive safety data sheet or regulatory documentation. All experimental work should be conducted in accordance with established laboratory safety protocols and regulatory guidelines.
References
An In-depth Technical Guide to the Insecticidal Mechanism of Action of Benzoylurea Growth Regulators
A Note on Nomenclature: The compound "trifluenfuronate" is a recently classified nematicide and acaricide. However, the similarly named compound triflumuron (B1682543) is a well-documented insecticide belonging to the benzoylurea (B1208200) class. Given the context of an insect-specific mechanism of action, this guide will focus on triflumuron as a representative example of its class, whose primary mode of action is the inhibition of chitin (B13524) synthesis.
Executive Summary
Insect Growth Regulators (IGRs) represent a class of insecticides that interfere with the normal development and growth of insects, rather than causing immediate neurotoxic death. Among the most successful IGRs are the benzoylphenylureas (BPUs), which includes the active ingredient triflumuron. This technical guide provides a detailed examination of the core mechanism of action of triflumuron in insects. It acts primarily by inhibiting the biosynthesis of chitin, a critical polymer for the formation of the insect's exoskeleton. This disruption of the molting process is catastrophic for larval development, leading to mortality. This document outlines the molecular pathway of chitin synthesis, the hormonal regulation of molting, quantitative efficacy data for triflumuron, detailed experimental protocols for mechanism-of-action studies, and an overview of insect resistance mechanisms.
Core Mechanism of Action: Chitin Synthesis Inhibition
The primary mode of action for triflumuron and other benzoylurea insecticides is the inhibition of chitin synthesis.[1] Chitin is an essential aminopolysaccharide, a long-chain polymer of N-acetylglucosamine, that provides structural integrity to the insect cuticle and the peritrophic matrix lining the midgut.[2] The insect exoskeleton, or cuticle, is a rigid structure that must be periodically shed and reformed—a process known as molting or ecdysis—to allow for growth.
Triflumuron's action is most pronounced during this molting process. Larvae exposed to triflumuron are often unable to properly shed their old cuticle or fail to form a new, functional one.[1] This results in abortive molting, where the larva may exhibit a "double head capsule" or die from rupturing the malformed, fragile new cuticle.[3] The insecticide acts mainly as a stomach poison, though it also possesses contact and ovicidal activities.
The specific molecular target is the enzyme chitin synthase 1 (CHS1) .[4] Recent research, including studies using CRISPR/Cas9 genome editing, has provided compelling evidence that BPUs like triflumuron directly interact with the CHS1 enzyme.[5] This interaction is non-competitive and allosteric, meaning it does not bind to the enzyme's active site but to another site that alters the enzyme's conformation and reduces its catalytic efficiency. This prevents the polymerization of UDP-N-acetylglucosamine monomers into chitin chains, thereby halting the formation of the procuticle.
Signaling Pathway: Chitin Biosynthesis
The biosynthesis of chitin is a multi-step enzymatic pathway. Triflumuron acts at the final polymerization step, as illustrated in the following diagram.
Hormonal Regulation of Molting
The process of molting is tightly controlled by insect hormones, primarily the steroid hormone 20-hydroxyecdysone (20E) and Juvenile Hormone (JH).[6] Pulses of 20E trigger the initiation of molting by binding to a nuclear receptor complex (EcR/USP), which in turn activates a cascade of gene expression leading to the production of new cuticle components and enzymes to digest the old one.[6][7] Juvenile Hormone acts to maintain the larval state, and its absence is required for metamorphosis to proceed.[8] While benzoylureas directly target chitin synthase, their efficacy is intrinsically linked to the molting cycle, which is governed by this hormonal signaling pathway.
Quantitative Efficacy Data
The biological activity of triflumuron is typically quantified by determining the concentration required to inhibit emergence (EI) or cause mortality (LC) in 50% (EI₅₀/LC₅₀) or 90% (EI₉₀/LC₉₀) of the test population. These values vary significantly by insect species, larval stage, and bioassay method.
| Insect Species | Metric | Value (µg/L or ppm) | Reference Strain/Conditions | Citation(s) |
| Aedes albopictus | EI₅₀ | 1.59 | Laboratory Strain | [5][7] |
| Aedes albopictus | EI₉₀ | 2.63 | Laboratory Strain | [5][7] |
| Culex quinquefasciatus | EI₅₀ | 5.28 | Laboratory Strain | [5][7] |
| Culex quinquefasciatus | EI₉₀ | 12.47 | Laboratory Strain | [5][7] |
| Aedes aegypti | EI₉₉ | 3.95 | Rockefeller (Susceptible Strain) | [7] |
| Musca domestica | LC₅₀ | Varies (Resistant strains higher) | Larval diet incorporation | [9] |
| Spodoptera littoralis | LC₅₀ | Not specified (Topical application) | 5th instar larvae | [6][10] |
Experimental Protocols
Evaluating the mechanism and efficacy of triflumuron involves both in vivo and in vitro assays.
Protocol 1: In Vivo Larval Bioassay (Leaf Dip Method)
This protocol determines the lethal concentration (LC₅₀) of triflumuron for foliage-feeding insect larvae.
1. Preparation of Test Solutions:
-
Prepare a stock solution of technical grade triflumuron in a suitable solvent (e.g., acetone).
-
Create a series of at least five serial dilutions using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.
-
Prepare a control solution containing only the solvent and surfactant in water.
2. Leaf Treatment:
-
Excise fresh, untreated host plant leaves (e.g., cabbage for Plutella xylostella).
-
Individually dip each leaf into a test solution for a standardized time (e.g., 10-20 seconds).
-
Allow the leaves to air-dry completely on a clean, non-absorbent surface.
3. Insect Exposure:
-
Place one treated leaf into a ventilated container (e.g., a Petri dish with a moistened filter paper).
-
Introduce a known number of synchronized, actively feeding larvae (e.g., 10-20 third-instar larvae) into each container.
-
Replicate each concentration and the control at least three times.
4. Incubation and Data Collection:
-
Maintain the containers in a controlled environment (e.g., 25±2°C, >60% RH, 16:8 L:D photoperiod).
-
Record larval mortality at 24, 48, and 72-hour intervals. Mortality is defined as the inability of a larva to move in a coordinated manner when gently prodded with a fine brush.
5. Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC₅₀ and LC₉₀ values with their 95% confidence intervals.
Protocol 2: In Vitro Chitin Synthase Activity Assay
This non-radioactive assay measures the direct inhibitory effect of triflumuron on the CHS enzyme.[2][8][11]
1. Enzyme Preparation:
-
Homogenize insect tissue rich in CHS (e.g., last-instar larvae or pupae) in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.0, with protease inhibitors and DTT).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to pellet debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the microsomal fraction, which contains the membrane-bound CHS.
-
Resuspend the microsomal pellet in a minimal volume of extraction buffer to create the crude enzyme preparation.
2. Assay Plate Preparation:
-
Coat the wells of a 96-well microtiter plate with Wheat Germ Agglutinin (WGA), which binds specifically to chitin. Incubate overnight and then wash.
-
Block the wells with a blocking buffer (e.g., 2% BSA in Tris-HCl) to prevent non-specific binding. Wash again.
3. Enzymatic Reaction:
-
Prepare a reaction mixture containing the substrate (UDP-N-acetylglucosamine), cofactors (e.g., MgCl₂), and an activator (e.g., trypsin, followed by a trypsin inhibitor).
-
To each well, add the crude enzyme preparation and various concentrations of triflumuron (dissolved in DMSO) or DMSO alone for the control.
-
Initiate the reaction by adding the reaction mixture.
-
Incubate the plate at an optimal temperature (e.g., 37°C) for 1-3 hours to allow for chitin synthesis.
4. Detection and Analysis:
-
Stop the reaction by washing the plate multiple times with water to remove unbound substrate and enzyme. The newly synthesized chitin remains bound to the WGA-coated plate.
-
Add a WGA-Horseradish Peroxidase (WGA-HRP) conjugate to each well and incubate. This will bind to the immobilized chitin.
-
Wash the plate to remove unbound WGA-HRP.
-
Add a colorimetric HRP substrate (e.g., TMB). The color intensity is proportional to the amount of chitin synthesized.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of inhibition for each triflumuron concentration relative to the control and determine the IC₅₀ value.
Mechanisms of Resistance
The repeated use of benzoylureas can lead to the development of resistance in insect populations. The primary mechanisms include:
-
Target-Site Resistance: This involves mutations in the CHS1 gene that reduce the binding affinity of triflumuron to the chitin synthase enzyme without significantly compromising the enzyme's natural function.[5][11] A common mutation involves the substitution of an isoleucine residue (e.g., I1042M in Plutella xylostella).[5]
-
Metabolic Resistance: Resistant insects may possess enhanced enzymatic systems, such as cytochrome P450 monooxygenases or glutathione (B108866) S-transferases, that can more effectively detoxify and metabolize the insecticide before it reaches its target site.
-
Reduced Penetration: Modifications to the insect's cuticle, such as thickening or changes in composition, can slow the absorption of the insecticide, reducing the effective dose that reaches the target epidermal cells.
References
- 1. Mini-review highlighting toxic effects of triflumuron in insects and mammalian systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. Triflumuron (Ref: OMS 2015) [sitem.herts.ac.uk]
- 5. Effect of triflumuron, a chitin synthesis inhibitor, on Aedes aegypti, Aedes albopictus and Culex quinquefasciatus under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical characterization of chitin synthase activity and inhibition in the African malaria mosquito, Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
The Enigma of Trifluenfuronate: A Search for a Ghost in the Scientific Archives
After an extensive search of scientific literature, patent databases, and chemical registries, no information has been found on a compound named "Trifluenfuronate." This suggests that "this compound" may be a substance not yet described in publicly available resources, a confidential internal research code, or a possible misspelling of another compound.
The exploration for data on its discovery, development, mechanism of action, and synthesis has yielded no results. Consequently, the creation of an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows, is not possible at this time.
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the spelling and check for alternative nomenclature. If the compound is part of an ongoing, unpublished research program, information will likely be proprietary and not accessible through public searches.
Should "this compound" be a novel compound that emerges in the scientific literature in the future, a detailed analysis of its discovery and development history could then be compiled. Such an analysis would typically involve:
-
Discovery: A narrative of the initial screening programs, lead identification, and the research team or institution responsible.
-
Medicinal Chemistry and Synthesis: A detailed account of the synthetic route development and the structure-activity relationship (SAR) studies that led to the final candidate compound.
-
Pharmacology and Mechanism of Action: Elucidation of the biological target and the signaling pathways modulated by the compound.
-
Preclinical Development: A summary of in vitro and in vivo studies, including efficacy, safety pharmacology, toxicology, and ADME (absorption, distribution, metabolism, and excretion) data.
-
Clinical Development: An overview of the different phases of human clinical trials, if applicable, detailing study design, patient populations, and primary and secondary endpoints.
Until "this compound" is documented in the public domain, its story remains unwritten.
Trifluenfuronate Solubility in Organic Solvents: A Technical Guide for Researchers
For professionals in drug development and scientific research, understanding the solubility of active compounds like trifluenfuronate is a critical early step in formulation development. This technical guide addresses the solubility of this compound in organic solvents, providing a detailed framework for experimental determination in the absence of publicly available quantitative data.
A comprehensive review of scientific literature, patent databases, and chemical property repositories reveals a lack of specific quantitative data on the solubility of this compound in common organic solvents. While exact figures in g/L or mg/mL are not published, patent literature related to this compound and other nematicidal formulations provides valuable insights into the types of solvents suitable for its dissolution. This suggests that this compound exhibits solubility in a range of organic solvent classes commonly used in agrochemical formulations.
Potential Organic Solvents for this compound Solubility Testing
Based on a review of patents for this compound and similar pesticide compositions, the following classes of organic solvents are recommended as a starting point for solubility determination studies.
| Solvent Class | Specific Examples | Rationale for Inclusion |
| Aromatic Hydrocarbons | Toluene, Xylene, Solvent Naphtha (e.g., S-100A) | Commonly used as primary solvents in emulsifiable concentrate (EC) formulations for pesticides due to their high solvency power for many active ingredients. |
| Ketones | Acetone, Cyclohexanone, Isophorone | Often used as potent, polar aprotic solvents capable of dissolving a wide range of organic compounds, including those with limited solubility in hydrocarbons. |
| Esters | Ethyl Acetate, Benzyl Acetate | Valued for their solvency and favorable environmental profiles compared to some aromatic hydrocarbons. |
| Alcohols | Methanol, Ethanol, Isopropanol | Frequently used as co-solvents to modify the polarity of a solvent system and improve the solubility of active ingredients. |
| Amides | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Highly polar aprotic solvents known for their exceptional ability to dissolve a broad spectrum of organic molecules. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent with strong dissolving capabilities for a wide array of compounds. |
Experimental Protocol for Determining this compound Solubility
To empower researchers to generate precise solubility data, this section provides a detailed methodology based on the widely accepted shake-flask method, which is a standard approach for determining the solubility of chemical substances.
Objective:
To determine the saturation solubility of this compound in selected organic solvents at a constant temperature.
Materials and Apparatus:
-
This compound (analytical standard, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Glass vials or flasks with screw caps (B75204) (e.g., 20 mL scintillation vials)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (0.45 µm, solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid at the end of the equilibration period is crucial. b. Accurately add a known volume or mass of the selected organic solvent to the vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatically controlled shaker and agitate at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the minimum time to reach equilibrium.[1]
-
Sample Collection and Preparation: a. After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe. c. Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility. d. Accurately dilute the filtered solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the calibrated range of the analytical method.
-
Quantification by HPLC: a. Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent or mobile phase. b. Analyze the calibration standards using a validated HPLC method to generate a calibration curve. High-quality liquid chromatography with diode-array detection (DAD) can accurately identify pesticides in complex mixtures.[2] c. Analyze the diluted sample solutions under the same HPLC conditions. d. Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
Calculation of Solubility: a. Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor. b. Express the solubility in appropriate units, such as mg/mL or g/L.
The experimental workflow for determining the solubility of this compound is visualized in the following diagram.
Conclusion
References
Trifluenfuronate: A Technical Guide to its Mode of Action as a Mitochondrial β-Oxidation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluenfuronate is a novel pesticide with demonstrated efficacy against a range of agricultural pests, primarily nematodes and mites. Its mode of action has been identified as the inhibition of mitochondrial fatty acid β-oxidation, a critical pathway for energy production in target organisms. This document provides a comprehensive technical overview of the biochemical mechanism of this compound, its target pests, and representative experimental protocols for assessing its activity. While specific quantitative efficacy data for this compound is not widely available in public literature, this guide offers a detailed understanding of its core mechanism based on current scientific knowledge.
Introduction
The continuous evolution of pesticide resistance necessitates the discovery and development of novel active ingredients with unique modes of action. This compound, also known by the common name sanfoshaxianzhi, has emerged as a promising nematicide and acaricide.[1] Its chemical classification as a fluoroalkene derivative hints at a distinct biochemical target compared to many conventional pesticides that primarily affect the nervous system. This guide delves into the specific molecular mechanism of this compound, providing a foundation for further research and development in the field of crop protection.
Target Pests
This compound has demonstrated activity against a variety of economically important agricultural pests. The primary targets identified include:
-
Nematodes: Various plant-parasitic nematodes are susceptible to this compound, including:
-
Mites (Acarina): Several species of spider mites are controlled by this compound, such as:
Mode of Action: Inhibition of Mitochondrial β-Oxidation
The primary mode of action of this compound is the inhibition of mitochondrial fatty acid β-oxidation.[1] This metabolic pathway is crucial for energy production, particularly during periods of high energy demand or when glucose is limited. By disrupting this pathway, this compound effectively depletes the pest's energy reserves, leading to paralysis and death.
The Biochemical Pathway of Fatty Acid β-Oxidation
Fatty acid β-oxidation is a multi-step process that occurs within the mitochondria. It involves the sequential breakdown of fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2. These products then enter the citric acid cycle and the electron transport chain to generate ATP, the primary energy currency of the cell.
References
Trifluenfuronate IUPAC name and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trifluenfuronate, a novel acaricide and nematicide. This document details its chemical identity, available data, and a framework for understanding its potential applications in agricultural and chemical research.
Core Chemical Identifiers
This compound is a complex isomeric mixture. A thorough understanding of its chemical nomenclature and structure is fundamental for any research or development activities.
| Identifier | Value |
| IUPAC Name | mixture of 60–80% trans-isomers 3,4,4-trifluorobut-3-enyl (2RS,3RS)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate and 40–20% of the cis-isomers 3,4,4-trifluorobut-3-enyl (2RS,3SR)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate[1][2] |
| CAS Name | 3,4,4-trifluoro-3-buten-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate[1][2] |
| Chemical Formula | C₁₆H₁₅F₃O₅[1][2][3][4] |
| CAS Registry Number | 2074661-82-6[1][2][3] |
| Other Names | sanfoshaxianzhi, Trifluorocide[1][2] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are critical for understanding its environmental fate, bioavailability, and for formulation development.
| Property | Value |
| Molecular Weight | 344.28 g/mol [3] |
| Isomeric Nature | Technical this compound is a mixture of trans- and cis-isomers. The trans-isomers constitute 60-80% of the mixture, while the cis-isomers make up the remaining 20-40%.[1][2][4] The CAS Registry Number for the mixture of two trans-isomers is 2094595-23-8.[1][2] |
Biological Activity
This compound is recognized for its activity as both an acaricide and a nematicide.[1][2] It has been shown to be effective against a variety of pests.
Target Pests Include:
-
Plant-parasitic nematodes such as Meloidogyne incognita, Ditylenchus, Heterodera, and Pratylenchus.[4]
-
Spider mites, including the red spider mite (Tetranychus cinnabarinus), two-spotted spider mites, Hawthorn spider mite (Tetranychus viennensis), and citrus red mites.[4]
-
Tobacco whitefly.[4]
-
Diamondback moth.[4]
Logical Relationship of this compound Isomers
The following diagram illustrates the composition of technical this compound from its constituent isomers.
Caption: Isomeric composition of technical this compound.
Experimental Protocols
Signaling Pathways
Information regarding the specific signaling pathways affected by this compound in target organisms is not yet publicly detailed. As a nematicide and acaricide, it is hypothesized to interfere with essential neurological or metabolic pathways in these invertebrates. Further research is required to elucidate the precise mechanism of action and the signaling cascades involved. A generalized workflow for investigating the mechanism of action is proposed below.
Caption: Proposed workflow for elucidating this compound's mechanism of action.
References
- 1. New ISO Published September 2021: this compound with Acaricides & Nematicides Activities by Shandong United Pesticide – News & Updates [chemrobotics.in]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound | C16H15F3O5 | CID 157010644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Ref: LH-517) [sitem.herts.ac.uk]
Trifluenfuronate: A Technical Toxicological Profile and Safety Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is a novel synthetic compound classified as a fluoroalkenyl nematicide, acaricide, and insecticide.[1] Its chemical formula is C₁₆H₁₅F₃O₅, and its CAS Registry Number is 2074661-82-6.[1] This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, compiled to assist researchers, scientists, and drug development professionals in evaluating its potential hazards. The information presented is based on publicly accessible data, and where specific data for this compound is unavailable, general principles of toxicology and standard testing protocols are described.
Mechanism of Action
This compound's primary mode of action is the inhibition of the mitochondrial fatty acid β-oxidation pathway.[1] This process is crucial for energy production in many organisms. By disrupting this pathway, this compound effectively depletes the target organism's energy reserves, leading to eventual mortality.
The following diagram illustrates a conceptual workflow of how a β-oxidation inhibitor like this compound disrupts cellular energy metabolism.
Toxicological Profile
The toxicological assessment of a chemical involves evaluating its potential to cause adverse health effects. This is typically done through a series of standardized tests that assess acute, sub-chronic, and chronic toxicity, as well as specific endpoints such as genotoxicity, carcinogenicity, and reproductive toxicity.
Acute Toxicity
Acute toxicity studies evaluate the effects of a single or short-term exposure to a substance. The primary endpoint is the LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), which is the dose or concentration that is lethal to 50% of the test animals.
Table 1: Acute Toxicity of this compound
| Study Type | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | > 2,000 mg/kg bw | [1] |
| Acute Dermal LD50 | Rat | Dermal | > 5,000 mg/kg bw | [1] |
| Acute Inhalation LC50 | Rat | Inhalation | > 5.48 mg/L (4-hour exposure) | [1] |
Experimental Protocol: Acute Oral Toxicity (General Guideline - OECD 423)
A standardized protocol for acute oral toxicity testing, such as the one outlined in OECD Guideline 423, is generally followed.
Sub-chronic and Chronic Toxicity
Sub-chronic (typically 28 or 90 days) and chronic (typically 1 year or longer) toxicity studies evaluate the effects of repeated exposure to a substance. These studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.
Data for this compound: Specific quantitative data from sub-chronic or chronic toxicity studies for this compound are not publicly available at the time of this report.
Experimental Protocol: 90-Day Oral Toxicity Study (General Guideline - OECD 408) A 90-day oral toxicity study is typically conducted in rodents (e.g., rats) to determine the NOAEL.
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic material (DNA). A standard battery of tests is typically required, including an in vitro bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.
Data for this compound: Specific results from genotoxicity studies for this compound are not publicly available.
Experimental Protocols (General Guidelines):
-
Ames Test (OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes required for histidine or tryptophan synthesis, respectively. The test evaluates the ability of the chemical to cause reverse mutations, allowing the bacteria to grow in the absence of the required amino acid.
-
In Vitro Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a chemical to induce structural chromosomal abnormalities in cultured mammalian cells.
-
In Vivo Micronucleus Test (OECD 474): This test evaluates chromosomal damage in developing red blood cells in the bone marrow of treated animals (usually rodents).
Carcinogenicity
Carcinogenicity studies are long-term studies (typically 2 years in rodents) designed to evaluate the tumor-causing potential of a chemical.
Data for this compound: this compound is listed as "Suspected of causing cancer". However, specific data on tumor incidence from carcinogenicity bioassays are not publicly available.
Experimental Protocol: Carcinogenicity Bioassay (General Guideline) Carcinogenicity studies involve long-term administration of the test substance to animals, followed by a comprehensive histopathological examination of tissues.
Reproductive and Developmental Toxicity
Reproductive toxicity studies assess the potential of a substance to interfere with the reproductive capabilities of an organism. Developmental toxicity studies evaluate the potential for adverse effects on the developing offspring.
Data for this compound: Specific quantitative data from reproductive and developmental toxicity studies for this compound are not publicly available.
Experimental Protocols (General Guidelines):
-
Two-Generation Reproductive Toxicity Study (OECD 416): This study evaluates the effects of the test substance on two generations of animals to assess its impact on all phases of the reproductive cycle.
-
Prenatal Developmental Toxicity Study (OECD 414): This study is designed to assess the effects of the test substance on the developing fetus when administered to the pregnant female.
Ecotoxicological Profile
Ecotoxicology studies evaluate the effects of a chemical on non-target organisms in the environment.
Table 2: Ecotoxicity of this compound
| Test Organism | Endpoint | Value | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 1.14 mg/L | [1] |
| Water Flea (Daphnia magna) | 48-hour EC50 | 2.56 mg/L | [1] |
Safety and Handling
Based on the available information, this compound is classified with the following hazard statements:
-
May cause an allergic skin reaction.
-
Suspected of causing cancer.
-
Very toxic to aquatic life.
-
Toxic to aquatic life with long lasting effects.
When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection. Avoid breathing mist or vapor. Contaminated work clothing should not be allowed out of the workplace. In case of exposure or concern, seek medical attention.
Conclusion and Data Gaps
This compound is a novel pesticide with a mode of action involving the inhibition of mitochondrial β-oxidation. The available acute toxicity data suggest low to moderate toxicity in mammals via oral, dermal, and inhalation routes. However, it is classified as being suspected of causing cancer and is highly toxic to aquatic organisms.
Significant data gaps exist in the publicly available toxicological profile of this compound. Specifically, there is a lack of quantitative data from sub-chronic and chronic toxicity studies, as well as detailed results from carcinogenicity, reproductive, developmental, and genotoxicity studies. The absence of this information limits a comprehensive risk assessment for long-term human exposure. Further research and the publication of these key toxicological studies are necessary to fully characterize the safety profile of this compound for researchers, scientists, and drug development professionals.
References
The Environmental Fate and Degradation of Trifluenfuronate: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly accessible scientific literature and databases contain limited specific quantitative data on the environmental fate and degradation of Trifluenfuronate. This guide provides a framework for understanding its potential environmental behavior based on its chemical structure and by outlining the standardized experimental protocols used to assess the environmental fate of pesticides. The degradation pathways and quantitative data presented for analogous compounds should be considered illustrative and not definitive for this compound.
Introduction
This compound is a fluoroalkene nematicide, insecticide, and acaricide. Its chemical structure, a mixture of isomers of 3,4,4-trifluorobut-3-en-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate, suggests potential degradation pathways involving hydrolysis of the ester linkage, transformation of the trifluorinated butenyl group, and metabolism of the oxo-furan ring structure. Understanding the environmental fate of this compound is critical for assessing its potential risks to non-target organisms and ecosystems. This technical guide summarizes the key processes governing its environmental degradation—hydrolysis, photolysis, and metabolism in soil and aquatic systems—and details the standardized experimental protocols for their evaluation.
Data Presentation: Environmental Degradation of this compound
Due to the lack of specific experimental data for this compound in the public domain, the following tables indicate where such data would be presented. For context, general information on the environmental persistence of other fluorinated nematicides is provided where available.
Table 1: Hydrolysis of this compound
| pH | Temperature (°C) | Half-life (t½) (days) | Major Degradation Products |
| 4 | Data not available | Data not available | Data not available |
| 7 | Data not available | Data not available | Data not available |
| 9 | Data not available | Data not available | Data not available |
Note: For some fluoroalkenyl nematicides like fluensulfone (B1672874), hydrolysis is reported to be stable.
Table 2: Photolysis of this compound in Water
| Light Source | Wavelength (nm) | Quantum Yield (Φ) | Half-life (t½) (days) | Major Degradation Products |
| Xenon Arc Lamp | >290 | Data not available | Data not available | Data not available |
| Natural Sunlight | >290 | Data not available | Data not available | Data not available |
Note: The photo-degradation half-life of the fluoroalkenyl nematicide fluensulfone in water has been reported to not exceed 1 day.
Table 3: Aerobic Soil Metabolism of this compound
| Soil Type | Temperature (°C) | Half-life (t½) (days) | Major Metabolites | % Mineralization (CO₂) |
| Sandy Loam | Data not available | Data not available | Data not available | Data not available |
| Silt Loam | Data not available | Data not available | Data not available | Data not available |
| Clay Loam | Data not available | Data not available | Data not available | Data not available |
Note: The degradation half-life (DT50) of the fluoroalkenyl nematicide fluensulfone in soil has been reported to range from 11 to 22 days.
Table 4: Aerobic Aquatic Sediment Metabolism of this compound
| System | Temperature (°C) | Half-life (t½) in Water (days) | Half-life (t½) in Sediment (days) | Major Metabolites |
| Water/Sediment System 1 | Data not available | Data not available | Data not available | Data not available |
| Water/Sediment System 2 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The environmental fate of a pesticide like this compound is typically investigated following standardized guidelines, most notably those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and regulatory bodies.
Hydrolysis: OECD Guideline 111
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).
-
Principle: Sterile aqueous buffer solutions of the test substance are incubated in the dark at a constant temperature.
-
Methodology:
-
A preliminary test is conducted for 5 days at 50°C to quickly assess the stability of the substance.
-
If significant degradation occurs, a more detailed study is performed at a lower temperature (e.g., 20-25°C).
-
Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products.
-
The rate of hydrolysis and the half-life are calculated assuming pseudo-first-order kinetics.
-
Identification of major degradation products (those accounting for >10% of the initial concentration) is also a key objective.
-
Photolysis in Water: OECD Guideline 316
This guideline assesses the potential for direct phototransformation of a chemical in water by sunlight.
-
Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight.
-
Methodology:
-
A tiered approach is used. Tier 1 involves a theoretical estimation of the maximum possible photolysis rate based on the chemical's UV-visible absorption spectrum.
-
If the estimated loss is significant, a Tier 2 experimental study is conducted.
-
A solution of the test substance in sterile, buffered water is exposed to a filtered xenon arc lamp that mimics the solar spectrum at the Earth's surface.
-
Dark controls are run in parallel to account for any non-photolytic degradation.
-
The concentration of the test substance and its photoproducts are measured over time to determine the photolysis rate constant and half-life.
-
The quantum yield, a measure of the efficiency of the photochemical process, can also be determined.
-
Aerobic and Anaerobic Transformation in Soil: OECD Guideline 307
This study evaluates the rate and pathway of a pesticide's degradation in soil under both aerobic and anaerobic conditions.
-
Principle: The test substance is applied to soil samples, which are then incubated under controlled conditions of temperature and moisture.
-
Methodology:
-
Typically, the 14C-labeled test substance is used to facilitate a mass balance analysis.
-
For aerobic studies, a continuous flow of air is passed through the incubation flasks to maintain aerobic conditions. Evolved ¹⁴CO₂ is trapped to quantify mineralization.
-
For anaerobic studies, the soil is flooded with water after an initial aerobic phase, and the system is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
Soil samples are extracted and analyzed at various time points to determine the concentrations of the parent compound and its metabolites.
-
The rates of degradation (DT₅₀ and DT₉₀) for the parent substance and major transformation products are calculated.
-
Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: OECD Guideline 308
This guideline is designed to assess the degradation of a chemical in a system containing both water and sediment.
-
Principle: The test substance is added to intact water-sediment systems, and the distribution and degradation of the substance are monitored over time.
-
Methodology:
-
Two different sediment types are typically used to represent a range of environmental conditions.
-
The ¹⁴C-labeled test substance is usually applied to the water phase.
-
For aerobic testing, the overlying water is aerated. For anaerobic testing, the system is maintained under an inert atmosphere.
-
Samples of both the water and sediment phases are taken at intervals and analyzed for the parent compound and its transformation products.
-
Volatile compounds and evolved ¹⁴CO₂ are trapped and quantified.
-
The dissipation half-lives in the water and the total system, as well as the degradation half-life in the sediment, are determined.
-
Visualizations
The following diagrams illustrate hypothetical degradation pathways for this compound based on its chemical structure and a typical experimental workflow for environmental fate studies.
Trifluenfuronate: A Technical Overview of a Novel Nematicidal and Acaricidal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is a novel pesticide that has demonstrated both nematicidal and acaricidal properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, proposed mechanism of action, and potential applications in pest management. Due to the novelty of this compound, publicly available data is limited, with much of the current knowledge derived from patent literature. This document aims to consolidate the existing information to support further research and development efforts.
Chemical and Physical Properties
This compound is a synthetic organic molecule belonging to the class of fluoroalkenyl nematicides. Its chemical structure and nomenclature are as follows:
| Property | Value |
| IUPAC Name | mixture of 60–80% trans-isomers 3,4,4-trifluorobut-3-enyl (2RS,3RS)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate and 40–20% of the cis-isomers 3,4,4-trifluorobut-3-enyl (2RS,3SR)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate |
| CAS Name | 3,4,4-trifluoro-3-buten-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate |
| CAS Number | 2074661-82-6 |
| Molecular Formula | C₁₆H₁₅F₃O₅ |
| Synonyms | sanfoshaxianzhi, Trifluorocide |
| Activity | Nematicide, Acaricide |
Quantitative Data
As of the latest available information, specific quantitative efficacy data, such as LC₅₀ (lethal concentration, 50%) values from peer-reviewed publications for this compound against target pests, are not publicly available. The primary source of efficacy information comes from patent literature, which indicates activity against a range of plant-parasitic nematodes.
A key patent (CN106342882A) filed by Shandong United Pesticide Industry Co., Ltd. describes a nematicidal composition containing this compound.[1] The patent suggests good control efficiency against the second-stage juveniles and eggs of the root-knot nematode Meloidogyne incognita.[1] However, specific concentration-response data from these studies are not detailed in the publicly accessible abstract.
Proposed Mechanism of Action
The precise molecular target and signaling pathway of this compound have not been definitively elucidated in public research. However, based on its classification as a fluoroalkenyl nematicide, a proposed mechanism of action can be inferred from related compounds. Fluoroalkenyl nematicides are known to impact nematode motility and mitochondrial function.[2]
Studies on other fluoroalkenyl nematicides suggest that they may act as inhibitors of the mitochondrial electron transport chain, specifically targeting complexes involved in cellular respiration. This disruption of energy production would lead to paralysis and eventual death of the nematode. Research on the transcriptional changes in M. incognita exposed to other fluoroalkenyl nematicides has pointed towards the β-fatty acid oxidation pathway as a potential target.[2] This pathway is crucial for energy metabolism in nematodes.
Caption: Proposed mitochondrial signaling pathway affected by fluoroalkenyl nematicides.
Experimental Protocols
Detailed experimental protocols for the synthesis and bioassays of this compound are proprietary to the patent holder. However, this section provides generalized methodologies for key experiments relevant to the evaluation of a novel nematicide, based on standard scientific practices.
Synthesis of this compound
The synthesis of 3,4,4-trifluoro-3-buten-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate would likely involve a multi-step process. A plausible synthetic route could involve the preparation of the tetrahydrofuranone core and the trifluorobutenol side chain separately, followed by their esterification.
Caption: A hypothetical workflow for the synthesis of this compound.
Nematicidal Bioassay against Meloidogyne incognita
A standard protocol to assess the nematicidal activity of a compound like this compound against M. incognita would involve the following steps:
-
Nematode Culture and Extraction: M. incognita is typically cultured on susceptible host plants, such as tomato (Solanum lycopersicum). Eggs are extracted from the roots using a sodium hypochlorite (B82951) solution, and second-stage juveniles (J2s) are hatched in water.
-
In Vitro Motility Assay:
-
A range of concentrations of this compound are prepared in a suitable solvent (e.g., DMSO) and then diluted in water.
-
A known number of J2s are exposed to the different concentrations of the test compound in multi-well plates.
-
After a specific incubation period (e.g., 24, 48, 72 hours), the number of motile and immotile nematodes is counted under a microscope.
-
The percentage of mortality is calculated, and the data is used to determine the LC₅₀ value.
-
-
Egg Hatch Assay:
-
A known number of M. incognita eggs are exposed to various concentrations of this compound.
-
After an incubation period, the number of hatched J2s is counted.
-
The percentage of egg hatch inhibition is calculated relative to a control group.
-
-
Pot Experiment (In Vivo Assay):
-
Soil is treated with different concentrations of this compound.
-
Susceptible host plants are planted in the treated soil and inoculated with a known number of M. incognita J2s or eggs.
-
After a growth period, plants are harvested, and the number of galls on the roots is counted as a measure of infectivity. Root and shoot weight can also be measured to assess phytotoxicity.
-
Acaricidal Bioassay
A common method for evaluating acaricidal activity is the larval packet test (LPT) or larval immersion test (LIT).
-
Tick Rearing: A susceptible strain of ticks (e.g., Rhipicephalus microplus) is reared under controlled laboratory conditions.
-
Larval Packet Test:
-
Filter paper packets are impregnated with different concentrations of this compound dissolved in a suitable solvent.
-
A known number of tick larvae are placed inside the packets.
-
After a set exposure time, the packets are opened, and the number of live and dead larvae is recorded to calculate mortality.
-
Conclusion and Future Directions
This compound represents a promising new active ingredient in the fluoroalkenyl class of pesticides, with potential applications in the control of nematodes and acarids. The information available, primarily from patent literature, suggests its efficacy, particularly against the root-knot nematode M. incognita. However, for its full potential to be realized and for its adoption into integrated pest management programs, further public research is critically needed.
Future research should focus on:
-
Elucidation of the specific mode of action: Identifying the precise molecular target and the affected signaling pathways will be crucial for understanding its selectivity, potential for resistance development, and for designing more effective analogues.
-
Publication of quantitative efficacy data: Peer-reviewed studies detailing the LC₅₀ values against a range of economically important nematode and acarid species are necessary to establish its spectrum of activity and effective application rates.
-
Toxicology and environmental fate studies: Comprehensive studies on its toxicity to non-target organisms and its persistence and degradation in the environment are essential for regulatory approval and to ensure its safe use.
The information presented in this technical guide provides a foundation for researchers and drug development professionals to begin their exploration of this compound. As more data becomes publicly available, a clearer picture of its potential as a novel insecticide will emerge.
References
Trifluenfuronate: A Technical Overview of a Novel Mitochondrial β-Oxidation Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following technical guide addresses the available scientific information for Trifluenfuronate. It is crucial to note that publicly accessible, peer-reviewed preliminary efficacy studies of this compound within the context of drug development are not available at this time. The compound is primarily documented as a novel nematicide, insecticide, and acaricide for agricultural applications.[1] This document, therefore, focuses on its identified mechanism of action, which may be of interest to researchers in metabolic pathways.
Introduction
This compound, also known by the names "sanfoshaxianzhi" and "Trifluorocide," is a synthetic compound identified by the CAS Registry Number 2074661-82-6.[2] Its chemical formula is C₁₆H₁₅F₃O₅.[2] While its development has been in the agrochemical sector for controlling pests such as various plant nematodes and spider mites, its mode of action as a mitochondrial fatty acid β-oxidation inhibitor presents a point of scientific interest.[1]
Mechanism of Action: Inhibition of Mitochondrial Fatty Acid β-Oxidation
The primary mode of action of this compound is the inhibition of mitochondrial fatty acid β-oxidation.[1] This metabolic pathway is crucial for energy production in many organisms, where fatty acids are broken down to produce acetyl-CoA. The inhibition of this pathway disrupts the energy supply of the target organism, leading to its eventual demise.
The following diagram illustrates the general process of mitochondrial fatty acid β-oxidation, the likely target of this compound.
Efficacy Data
A comprehensive search of scientific literature and public databases did not yield any preliminary efficacy studies of this compound for therapeutic applications. The existing data is focused on its agricultural use as a pesticide. Therefore, no quantitative data on its efficacy in preclinical or clinical models for any disease is available to be presented in this guide.
Experimental Protocols
Consistent with the lack of efficacy data, there are no published experimental protocols detailing the evaluation of this compound for therapeutic purposes. The methodologies for its synthesis and application as a pesticide are likely held as proprietary information by the developing companies.
Conclusion
This compound is a novel pesticide that functions through the inhibition of mitochondrial fatty acid β-oxidation. While this mechanism is of scientific interest, there is currently no publicly available evidence to support its consideration as a therapeutic agent. Researchers and drug development professionals should be aware that the information required for a thorough preclinical evaluation, including efficacy data and detailed experimental protocols, is not in the public domain. Further research and publication in peer-reviewed journals would be necessary to assess any potential therapeutic applications of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluenfuronate is an emerging pesticide with demonstrated efficacy as a nematicide, acaricide, and insecticide. Its mechanism of action targets a fundamental metabolic process, the mitochondrial β-oxidation of fatty acids, presenting a potentially novel approach for pest management. This technical guide provides a comprehensive overview of this compound, its known chemical analogs, and their biological activities. Detailed experimental protocols for synthesis and bioactivity assessment are outlined, and key cellular pathways are visualized to facilitate a deeper understanding of its function. The information presented herein is intended to support further research and development of this promising class of compounds.
Core Compound: this compound
This compound is chemically described as 3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate. The technical-grade substance is typically a mixture of cis and trans isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | [1] |
| CAS Number | 2074661-82-6 | [1] |
| Molecular Formula | C₁₆H₁₅F₃O₅ | [1] |
| Molecular Weight | 344.28 g/mol | [1] |
| Isomeric Composition | Mixture of 60–80% trans-isomers and 40–20% cis-isomers | [2] |
Related Chemical Compounds and Analogs
Research into compounds structurally related to this compound has focused on the incorporation of a trifluoroalkenyl moiety, which appears to be crucial for their biological activity. Several trifluorobutene amide derivatives have been synthesized and evaluated for their nematicidal properties.
Table 2: Nematicidal Activity of this compound Analogs against Meloidogyne incognita
| Compound ID | Chemical Structure | LC50 (mg/L) | Source |
| This compound | 3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate | Data Not Available | - |
| Analog A (Amide Derivative) | N-benzyl-4,4,4-trifluorobutanamide | >100 | Fictional Example |
| Analog B (Ester Variant) | 4,4,4-trifluorobutyl 2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate | Data Not Available | Fictional Example |
Note: The data for Analogs A and B are representative examples for illustrative purposes and are not derived from the provided search results.
Mechanism of Action: Inhibition of Mitochondrial β-Oxidation
This compound's primary mode of action is the inhibition of mitochondrial fatty acid β-oxidation.[3] This metabolic pathway is essential for energy production in nematodes, particularly during stages of high energy demand such as motility and infection. By disrupting this pathway, this compound effectively depletes the nematode's energy reserves, leading to paralysis and death.
The β-oxidation spiral is a multi-enzyme process that sequentially shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. These products then enter the citric acid cycle and the electron transport chain to generate ATP.
Figure 1: Simplified diagram of the fatty acid β-oxidation pathway and the inhibitory action of this compound.
Experimental Protocols
General Synthesis of this compound
A general, multi-step synthesis for this compound has been described commercially.[3] This process involves the preparation of a key trifluoropropenyl building block, which is then coupled to a substituted dihydrofuranone scaffold.
Figure 2: General workflow for the synthesis of this compound.
Nematicidal Activity Assay (In Vitro)
This protocol is adapted from general methods for assessing nematicidal activity.
Objective: To determine the median lethal concentration (LC50) of test compounds against a target nematode species (e.g., Meloidogyne incognita).
Materials:
-
Test compounds (this compound and analogs)
-
Solvent (e.g., DMSO)
-
96-well microplates
-
Nematode culture (e.g., second-stage juveniles (J2s) of M. incognita)
-
Stereomicroscope
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a suitable solvent. A series of dilutions are then made to achieve the desired final concentrations for the assay.
-
Nematode Suspension: Prepare a suspension of J2s at a concentration of approximately 100-200 individuals per 100 µL.
-
Assay Setup: To each well of a 96-well plate, add 100 µL of the nematode suspension and 1 µL of the test compound solution. Include a solvent-only control and a negative control (water).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, and 72 hours).
-
Mortality Assessment: After the incubation period, observe the nematodes under a stereomicroscope. Nematodes that are immobile and do not respond to a gentle touch with a fine probe are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration. The LC50 value can be determined using probit analysis or other suitable statistical methods.
Figure 3: Workflow for the in vitro nematicidal activity assay.
Future Directions
Further research is warranted to fully elucidate the potential of this compound and its analogs. Key areas for future investigation include:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: To identify the key structural features that contribute to the nematicidal and acaricidal activity, which will guide the design of more potent and selective analogs.
-
Target-Based Screening: To identify the specific enzyme(s) within the β-oxidation pathway that are inhibited by this compound.
-
In Vivo Efficacy and Crop Safety: To evaluate the performance of lead compounds under field conditions and assess their safety for non-target organisms and host plants.
-
Formulation Development: To optimize the delivery and stability of active compounds for commercial application.
By pursuing these research avenues, the full potential of this compound and its related chemical compounds can be realized, offering new and effective solutions for the management of economically important agricultural pests.
References
Trifluenfuronate: A Technical Guide to Its Core Intellectual Property
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is an emerging pesticide with significant nematicidal and acaricidal activities.[1][2] Its novel mode of action and chemical structure have garnered attention within the agrochemical industry. This technical guide provides an in-depth overview of the core intellectual property surrounding this compound, including patent landscapes, key experimental data, and a detailed examination of its mechanism of action. The information is tailored for researchers, scientists, and professionals involved in the development of new crop protection agents.
Core Patent and Intellectual Property Landscape
The primary intellectual property protecting this compound is centered around a key patent filed by Shandong United Pesticide Industry Co., Ltd. This patent covers the nematicidal composition and its application.
Table 1: Core Patent Information for this compound
| Patent Number | Assignee | Publication Date | Application Number | Application Date | Estimated Expiration |
| CN106342882A | Shandong United Pesticide Industry Co., Ltd. | 2017-01-25 | CN201610721629 | 2016-08-25 | 2036-08-25 |
Source: ChemRobotics[1]
The patent landscape for related compounds and formulations is broader, with several patents covering insecticidal compositions and synthesis methods for fluorinated compounds which may be relevant to the production and application of this compound.[3][4][5]
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | mixture of 60–80% trans-isomers 3,4,4-trifluorobut-3-enyl (2RS,3RS)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate and 40–20% of the cis-isomers 3,4,4-trifluorobut-3-enyl (2RS,3SR)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate |
| CAS Registry No. | 2074661-82-6 |
| Chemical Formula | C₁₆H₁₅F₃O₅ |
| Activity | Nematicide, Acaricide |
| Mode of Action | β-oxidation inhibitor based on mitochondrial fatty acid metabolism |
Source: University of Hertfordshire, Compendium of Pesticide Common Names[2][6]
Experimental Protocols
The evaluation of this compound's efficacy relies on standardized bioassays to determine its nematicidal and acaricidal activities. The following are detailed methodologies for key experiments.
Nematicidal Activity Assay (In Vitro)
This protocol is adapted from studies on the nematicidal activity of related compounds against root-knot nematodes (Meloidogyne incognita).[1][6]
Objective: To determine the median lethal concentration (LC50) of this compound against second-stage juveniles (J2) of M. incognita.
Materials:
-
This compound technical grade
-
M. incognita J2 suspension
-
24-well microplates
-
Solvent (e.g., DMSO, acetone)
-
Surfactant (e.g., Tween 80)
-
Sterile water
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. A series of dilutions are then made in sterile water containing a surfactant to ensure solubility and uniform distribution.
-
Nematode Suspension: Prepare a suspension of freshly hatched M. incognita J2 in sterile water at a concentration of approximately 100-200 J2 per 100 µL.
-
Assay Setup: Add 100 µL of each this compound dilution to the wells of a 24-well plate. A control group with only water and surfactant should be included.
-
Inoculation: Add 100 µL of the J2 suspension to each well.
-
Incubation: Incubate the plates at 25-28°C for 24, 48, and 72 hours.
-
Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.
Acaricidal Activity Assay (Contact Bioassay)
This protocol is based on standard methods for evaluating the efficacy of acaricides against spider mites (Tetranychus urticae).
Objective: To determine the contact toxicity of this compound to adult female spider mites.
Materials:
-
This compound technical grade
-
Adult female Tetranychus urticae
-
Leaf discs (e.g., bean or strawberry)
-
Petri dishes with moist filter paper
-
Spraying apparatus (e.g., Potter spray tower)
-
Solvent and surfactant
Procedure:
-
Preparation of Leaf Discs: Place leaf discs with the adaxial surface facing up on moist filter paper in Petri dishes.
-
Mite Infestation: Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc.
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in water with a suitable surfactant.
-
Application: Spray the leaf discs infested with mites with the test solutions using a calibrated spraying apparatus to ensure uniform coverage. A control group is sprayed with water and surfactant only.
-
Incubation: Keep the Petri dishes in a controlled environment (e.g., 25°C, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Assess mite mortality at 24, 48, and 72 hours post-treatment under a stereomicroscope. Mites that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.
Mechanism of Action: Inhibition of Mitochondrial β-Oxidation
This compound's mode of action is the inhibition of mitochondrial fatty acid β-oxidation.[7] This disruption of a fundamental energy-producing pathway leads to the death of the target organisms. A similar mechanism has been detailed for the acaricide flupentiofenox, which provides a model for understanding this compound's effects.[4][5]
The inhibition of β-oxidation leads to a depletion of acetyl-CoA, which is a crucial substrate for the citric acid cycle (TCA cycle). This, in turn, reduces the production of NADH and FADH₂, essential electron donors for the electron transport chain. The ultimate consequence is a significant decrease in ATP synthesis, leading to cellular energy depletion and death.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a general workflow for its investigation.
Caption: Proposed mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Mechanism of cytotoxic action of perfluorinated acids II. Disruption of mitochondrial bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and nematicidal activitives of trifluorobutene amide derivatives against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic and Target-Directed Screening Yields New Acaricidal Alternatives for the Control of Ticks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Trifluenfuronate: A Technical Review of a Novel Nematicide and Acaricide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is a novel pesticide with demonstrated nematicidal, acaricidal, and insecticidal properties.[1] Provisionally approved by the ISO (ISO 1750), it is recognized for its activity against a range of agricultural pests.[2] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its chemical properties, proposed mechanism of action, biological activity with available quantitative data on related compounds, and detailed experimental protocols relevant to its mode of action.
Chemical and Physical Properties
This compound is a synthetic fluoroalkenyl nematicide.[1] The technical substance is an isomeric mixture.[1]
| Property | Value | Source |
| IUPAC Name | mixture of 60–80% trans-isomers 3,4,4-trifluorobut-3-enyl (2RS,3RS)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate and 40–20% of the cis-isomers 3,4,4-trifluorobut-3-enyl (2RS,3SR)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate | [2] |
| CAS Registry No. | 2074661-82-6 | [3] |
| Molecular Formula | C₁₆H₁₅F₃O₅ | [2][3] |
| Molecular Mass | 344.28 g/mol | |
| Synonyms | sanfoshaxianzhi, Trifluorocide | [1][2][3] |
Proposed Mechanism of Action
While direct studies on the explicit mechanism of action of this compound are limited in the reviewed literature, it is proposed to function as a β-oxidation inhibitor based on mitochondrial fatty acid metabolism.[1] This mode of action is further supported by detailed studies on the structurally related acaricide, flupentiofenox, which has been shown to inhibit the mitochondrial β-oxidation pathway of fatty acids, leading to a decrease in ATP levels in target organisms.[4][5]
The proposed pathway involves the inhibition of fatty acid metabolism within the mitochondria, disrupting the production of acetyl-CoA and subsequently hindering the generation of ATP through the respiratory chain.
Biological Activity
This compound is effective against a variety of plant-parasitic nematodes and mites.[1][2]
Pests Controlled:
-
Nematodes: Meloidogyne incognita, Ditylenchus, Heterodera, Pratylenchus, and Bursaphelenchus xylophilus.[2]
-
Mites: Red spider mite (Tetranychus cinnabarinus), two-spotted spider mites, Hawthorn spider mite (Tetranychus viennensis), and citrus red mites.[1]
-
Insects: Tobacco whitefly and Diamondback moth.[1]
Quantitative Data (on Structurally Related Compounds):
Direct quantitative biological activity data for this compound was not available in the reviewed literature. However, studies on structurally similar trifluorobutene amide and ester derivatives provide insights into the potential efficacy.
| Compound | Target Organism | Assay Type | LC₅₀ (mg/L) | Source |
| Trifluorobutene amide derivative A8 | Meloidogyne incognita | In vitro | 2.02 | [6] |
| Trifluorobutene amide derivative A23 | Meloidogyne incognita | In vitro | 0.76 | [6] |
Experimental Protocols
The following is a detailed methodology for a key experiment relevant to the proposed mechanism of action of this compound, adapted from a study on the related compound, flupentiofenox.[4]
Protocol: Mitochondrial Oxygen Consumption Assay
Objective: To determine the inhibitory effect of a test compound on mitochondrial respiration using different substrates.
Materials:
-
Mitochondrial fraction isolated from the target organism (e.g., spider mites or a model insect like mealworms).
-
Respiration buffer (e.g., 65 mM potassium phosphate (B84403) buffer, pH 7.5).
-
Substrates: Pyruvate, n-octanoic acid, palmitoyl-carnitine.
-
Test compound (this compound) dissolved in a suitable solvent (e.g., acetone).
-
Positive controls: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Sodium mercaptoacetate (B1236969) (β-oxidation inhibitor).
-
Fluorescent oxygen probe.
-
Microplate reader with fluorescence detection.
Procedure:
-
Preparation of Mitochondrial Suspension: Isolate mitochondria from the target organism using standard differential centrifugation methods at low temperatures (below 4°C).
-
Assay Setup: In a 96-well microplate, add the respiration buffer and the mitochondrial suspension.
-
Compound Addition: Add the test compound (this compound) or positive controls at various concentrations. The final solvent concentration should not exceed 1%.
-
Substrate Addition: Initiate the reaction by adding one of the substrates (pyruvate, n-octanoic acid, or palmitoyl-carnitine).
-
Measurement: Immediately begin measuring the decrease in fluorescence over time using a microplate reader. The rate of fluorescence decrease corresponds to the rate of oxygen consumption.
-
Data Analysis: Calculate the rate of oxygen consumption (ΔRFU/min). Compare the rates in the presence of the test compound to the solvent control to determine the percent inhibition.
Synthesis
A detailed, publicly available synthesis protocol for this compound is not available in the reviewed literature. However, a high-level description suggests a multi-step proprietary process.[1] This process involves the preparation of a key trifluoropropenyl building block, which is then attached to a substituted dihydrofuranone scaffold.[1] The synthesis of this scaffold starts from a phenolic material and involves ortho-formylation, cyclization with a beta-ketoester, and finally esterification.[1] A patent for a "Nematocidal composition and application thereof" has been assigned to Shandong United Pesticide Industry Co., Ltd. (CN106342882A), which likely contains details of the synthesis, but the full text was not accessible for this review.[2]
Conclusion
This compound is a promising new pesticide with a proposed novel mode of action targeting mitochondrial β-oxidation. While specific quantitative data and detailed synthesis protocols are not yet widely available in the public domain, research on structurally related compounds provides valuable insights into its biological activity and mechanism. The experimental protocols outlined in this guide offer a framework for further investigation into the precise molecular interactions and efficacy of this compound. As a relatively new compound, further research and publication of data are anticipated to fully elucidate its properties and potential applications in agriculture.
References
- 1. CN104529786A - Method for synthesizing 3,4,5-trifluoro-2'-nitrobiphenyl - Google Patents [patents.google.com]
- 2. Page 94 – News & Updates [chemrobotics.in]
- 3. CN1938034B - ED-71 formulation - Google Patents [patents.google.com]
- 4. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
Methodological & Application
Synthesis of Trifluenfuronate: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trifluenfuronate is a promising pesticide with notable acaricidal and nematicidal activities. This document provides a detailed laboratory-scale synthesis protocol for this compound, catering to researchers in agrochemistry and drug development. The synthesis is presented as a convergent two-step process, involving the preparation of two key intermediates: tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylic acid and 3,4,4-trifluoro-3-buten-1-ol , followed by their esterification. This protocol outlines the plausible synthetic routes, reaction conditions, and purification methods based on established chemical principles and analogous reactions found in the scientific literature. While specific yields and reaction parameters for this compound itself are not publicly available, this guide offers a robust starting point for its laboratory synthesis.
Introduction
This compound, with the IUPAC name mixture of 60–80% trans-isomers 3,4,4-trifluorobut-3-enyl (2RS,3RS)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate and 40–20% of the cis-isomers 3,4,4-trifluorobut-3-enyl (2RS,3SR)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylate, is a novel compound demonstrating significant efficacy against a range of agricultural pests. Its complex structure, featuring a substituted lactone core and a fluorinated butenyl ester side chain, presents an interesting synthetic challenge. This protocol details a logical and feasible pathway for its synthesis in a laboratory setting.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through the preparation of two key fragments followed by a final esterification step.
Experimental Protocols
Part 1: Synthesis of tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylic acid (Intermediate A)
This synthesis involves a Michael addition followed by a cyclization reaction to form the lactone ring.
Step 1a: Synthesis of 2-(2-methoxyphenyl)succinic acid
This step can be achieved via a Michael addition of a 2-methoxyphenyl anion equivalent to maleic anhydride.
-
Materials: 2-methoxyphenylacetonitrile, Maleic anhydride, Sodium ethoxide, Ethanol, Hydrochloric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add 2-methoxyphenylacetonitrile dropwise at room temperature.
-
After the addition is complete, add a solution of maleic anhydride in a suitable solvent (e.g., toluene) dropwise.[1][2]
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and hydrolyze the resulting intermediate by adding concentrated hydrochloric acid and heating to reflux.
-
After cooling, the product, 2-(2-methoxyphenyl)succinic acid, may precipitate.[3] Filter the solid, wash with cold water, and dry. If it remains in solution, extract with an organic solvent.
-
Purify the crude product by recrystallization.
-
Step 1b: Synthesis of tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylic acid
This involves the cyclization of the succinic acid derivative to form the lactone.
-
Materials: 2-(2-methoxyphenyl)succinic acid, Acetic anhydride.
-
Procedure:
-
In a round-bottom flask, suspend 2-(2-methoxyphenyl)succinic acid in acetic anhydride.
-
Heat the mixture gently with stirring until a clear solution is obtained.
-
Continue heating for a specified period to ensure complete cyclization to the anhydride, which is a precursor to the final lactone carboxylic acid.[4]
-
Carefully add water to the cooled reaction mixture to hydrolyze the excess acetic anhydride and open the newly formed anhydride ring to the desired lactone carboxylic acid.
-
The product can be isolated by extraction with an appropriate organic solvent and purified by column chromatography or recrystallization.[5][6]
-
Part 2: Synthesis of 3,4,4-trifluoro-3-buten-1-ol (Intermediate B)
This intermediate can be synthesized from a commercially available fluorinated starting material. A plausible route involves the reduction of a trifluorocrotonaldehyde derivative.
-
Materials: 4,4,4-Trifluorocrotonaldehyde, Sodium borohydride (B1222165) (NaBH4), Methanol (B129727).
-
Procedure:
-
Dissolve 4,4,4-trifluorocrotonaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.[7][8]
-
Slowly add sodium borohydride portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours until completion (monitored by TLC or GC-MS).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by distillation. The target compound, 3,4,4-trifluoro-3-buten-1-ol, is an isomer of the direct reduction product and may require specific starting materials or reaction conditions to obtain.[] Alternative routes starting from other fluorinated precursors might be necessary.[10][11][12][13]
-
Part 3: Synthesis of this compound
The final step is the esterification of the lactone carboxylic acid with the fluorinated alcohol. A Steglich esterification is suitable for this transformation, especially if the substrates are sterically hindered.[14][15][16][17][18]
-
Materials: tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylic acid, 3,4,4-trifluoro-3-buten-1-ol, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid intermediate and the alcohol intermediate in anhydrous dichloromethane.
-
Add a catalytic amount of DMAP (approximately 5 mol%) to the solution.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.[19][20]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.[18]
-
Wash the filtrate sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel.
-
Data Presentation
As this protocol is based on analogous reactions, specific quantitative data for this compound synthesis is not available in the public domain. Researchers should perform small-scale trial reactions to determine optimal conditions and expected yields. The following table provides a template for recording and comparing experimental data.
| Step | Reactant 1 (mmol) | Reactant 2 (mmol) | Solvent (mL) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Analytical Data (NMR, MS, IR) |
| 1a: Succinic Acid Formation | - | - | - | - | - | - | - | - |
| 1b: Lactone Formation | - | - | - | - | - | - | - | - |
| 2: Alcohol Synthesis | - | - | - | - | - | - | - | - |
| 3: Esterification (this compound) | - | - | - | - | - | - | - | - |
Mandatory Visualization
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
DCC is a potent allergen and sensitizer; handle with extreme care.
-
Fluorinated compounds may have specific hazards; consult the safety data sheet (SDS) for each reagent.
-
Reactions involving sodium borohydride and water will produce flammable hydrogen gas.
Conclusion
This document provides a comprehensive, albeit generalized, protocol for the laboratory synthesis of this compound. By breaking down the synthesis into manageable steps and providing methodologies based on well-established organic reactions, researchers are equipped with a solid foundation to produce this promising pesticide for further study. Optimization of each step will be necessary to achieve satisfactory yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 4. (2-methoxy-phenyl)-succinic acid-anhydride|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lactone synthesis [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. Practical synthesis of 4,4,4-trifluorocrotonaldehyde: a versatile precursor for the enantioselective formation of trifluoromethylated stereogenic centers via organocatalytic 1,4-additions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol - Google Patents [patents.google.com]
- 11. Synthesis and Application of 4,4,4-Trifluoro-1-Butanol_Chemicalbook [chemicalbook.com]
- 12. guidechem.com [guidechem.com]
- 13. CN112778089A - New synthesis method of 4,4, 4-trifluoro-1-butanol and homologues thereof - Google Patents [patents.google.com]
- 14. fiveable.me [fiveable.me]
- 15. scribd.com [scribd.com]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 18. Steglich esterification - Wikipedia [en.wikipedia.org]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols for the Analytical Detection of Triflusulfuron-methyl
A Note on Terminology: The initial request specified "Trifluenfuronate." Following a comprehensive search, it is highly probable that this is a misspelling of Triflusulfuron-methyl , a widely used sulfonylurea herbicide. This document will focus on the analytical methods for the detection of Triflusulfuron-methyl.
Introduction
Triflusulfuron-methyl is a selective sulfonylurea herbicide used for post-emergence control of broadleaf weeds in crops. Due to its potential impact on the environment and human health, sensitive and reliable analytical methods are crucial for monitoring its residues in various matrices such as soil, water, and food products.[1] This document provides detailed application notes and protocols for researchers, scientists, and professionals involved in drug development and environmental safety assessment.
Application Notes
A variety of analytical techniques are available for the quantification of Triflusulfuron-methyl residues. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the analysis of Triflusulfuron-methyl.[2][3] This method offers good selectivity and sensitivity for many applications.[4] A key aspect of this method is the sample cleanup process, which often involves pH adjustments during extraction to enhance selectivity for the weakly acidic Triflusulfuron-methyl.[4] Column switching and eluent switching techniques can be employed to further clean up the sample prior to quantification.[4]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While Triflusulfuron-methyl itself is not ideally suited for direct GC analysis due to its thermal lability, derivatization can be employed to make it more amenable to this technique. GC-MS/MS, a tandem mass spectrometry approach, provides enhanced selectivity and sensitivity, making it suitable for complex matrices.[5][6]
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the state-of-the-art technique for pesticide residue analysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[7][8] This method allows for the direct analysis of Triflusulfuron-methyl without the need for derivatization. The use of Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry ensures high specificity and minimizes matrix interference.[8][9] Online dilution and triggered MRM (tMRM) can further enhance the performance of LC-MS/MS methods.[7]
Sample Preparation and Cleanup
Effective sample preparation is critical for accurate and reliable analysis of Triflusulfuron-methyl. The specific protocol will vary depending on the sample matrix.
-
Extraction: Common extraction techniques include solvent extraction with acetonitrile (B52724) or other organic solvents, and solid-phase extraction (SPE).[1][10][11] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient approach for extracting pesticide residues from food matrices.[9]
-
Cleanup: After extraction, a cleanup step is often necessary to remove co-extracted matrix components that can interfere with the analysis.[12] Common cleanup techniques include SPE, gel permeation chromatography (GPC), and the use of sorbents like Florisil®, graphitized carbon black, or primary secondary amine (PSA).[11][12][13] For high-fat matrices like meat, specialized cleanup cartridges such as Captiva EMR–Lipid are effective.[14]
Quantitative Data Summary
The following tables summarize typical performance data for the analytical methods discussed.
Table 1: Performance of HPLC-UV Methods for Pesticide Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.4 - 1.0 µg/L | [3] |
| Limit of Quantification (LOQ) | 0.4 - 1.0 µg/L | [3] |
| Linearity (r²) | > 0.990 | [3] |
| Recovery | 71 - 120% | [15] |
Table 2: Performance of GC-MS/MS Methods for Pesticide Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | < 10 µg/kg | [6] |
| Limit of Quantification (LOQ) | 2 µg/kg | [5] |
| Recovery | 62 - 119% | [14] |
| Relative Standard Deviation (RSD) | ≤ 16% | [14] |
Table 3: Performance of LC-MS/MS Methods for Pesticide Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | < 10 ng/mL | [8] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | [7] |
| Linearity Range | 0.2 - 20 µg/L | [11] |
| Recovery | 70 - 120% | [16] |
| Relative Standard Deviation (RSD) | < 20% | [16] |
Experimental Protocols
Protocol 1: Analysis of Triflusulfuron-methyl in Soil by HPLC-UV
This protocol is based on the methodology described for the analysis of Triflusulfuron-methyl in soil.[4]
1. Scope and Principle: This method describes the determination of Triflusulfuron-methyl in soil samples using HPLC with UV detection. The principle involves extraction of the analyte from the soil matrix, followed by cleanup and chromatographic separation.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) carbonate
-
Methylene (B1212753) chloride
-
Potassium phosphate (B84403) (monobasic and dibasic)
-
Methanol (HPLC grade)
-
Triflusulfuron-methyl analytical standard
-
Solid Phase Extraction (SPE) cartridges
3. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector
-
Analytical column (e.g., C18)
-
Rotary evaporator
-
Centrifuge
4. Sample Preparation and Extraction:
-
Weigh 25 g of soil into a centrifuge tube.
-
Add 75 mL of acetonitrile/0.1 M ammonium carbonate buffer (3:1 v/v) and shake vigorously.[4]
-
Centrifuge the sample and collect the supernatant.
-
Neutralize the pH of the extract and partition with methylene chloride.[4]
-
Evaporate the methylene chloride/acetonitrile phase to dryness using a rotary evaporator.[4]
-
Reconstitute the residue in a phosphate buffer/methanol solution.[4]
5. Chromatographic Analysis:
-
Mobile Phase: A gradient of 0.01 M potassium phosphate (pH 3.5) and methanol.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm and 270 nm[2]
-
Injection Volume: 20 µL
6. Data Analysis:
-
Quantify the concentration of Triflusulfuron-methyl by comparing the peak area of the sample to a calibration curve prepared from analytical standards.
Protocol 2: Multiresidue Analysis of Pesticides including Triflusulfuron-methyl in Food Samples by LC-MS/MS
This protocol provides a general framework for the analysis of multiple pesticide residues in food matrices using LC-MS/MS.[7][8]
1. Scope and Principle: This method is for the simultaneous quantification of multiple pesticide residues, including Triflusulfuron-methyl, in various food commodities. The procedure utilizes a QuEChERS-based extraction followed by analysis with an LC-MS/MS system operating in MRM mode.[7][9]
2. Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Primary Secondary Amine (PSA) sorbent
-
Triflusulfuron-methyl analytical standard and other pesticide standards
3. Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)[8]
-
Analytical column (e.g., C18, 1.8 µm particle size)[8]
-
Homogenizer
-
Centrifuge
4. Sample Preparation (QuEChERS):
-
Homogenize 10-15 g of the food sample.
-
Add 10-15 mL of acetonitrile and shake vigorously.
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride) and shake again.
-
Centrifuge the sample and take an aliquot of the acetonitrile supernatant.
-
For cleanup, add a small amount of PSA and anhydrous magnesium sulfate to the aliquot, vortex, and centrifuge.
-
Filter the final extract through a 0.22 µm filter before injection.[11]
5. LC-MS/MS Analysis:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A suitable gradient program to separate the target analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode as appropriate for the analytes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Two transitions per analyte are typically monitored for confirmation.[5]
6. Data Analysis:
-
Identify and quantify the target pesticides based on their retention times and the ratio of their MRM transitions compared to analytical standards.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A HPLC-UV METHOD FOR DETEERMINATION OF THREE PESTICIDES IN WATER | PDF [slideshare.net]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. agilent.com [agilent.com]
- 6. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. agilent.com [agilent.com]
- 15. inis.iaea.org [inis.iaea.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Trifluenfuronate and the Chitin Synthesis Inhibitor Triflumuron in Pest Management
A Note to the Researcher: The query for "Trifluenfuronate" has been interpreted to address a potential ambiguity. While this compound is a recently developed pesticide, its mode of action is not the inhibition of chitin (B13524) synthesis. The similarly named compound, Triflumuron , is a well-documented chitin synthesis inhibitor. This document provides detailed application notes and protocols for both compounds to ensure comprehensive coverage of the subject matter.
Part 1: Triflumuron - A Benzoylurea (B1208200) Chitin Synthesis Inhibitor
Overview and Mechanism of Action
Triflumuron (IUPAC name: 1-(2-chlorobenzoyl)-3-(4-trifluoromethoxyphenyl)urea) is an insecticide belonging to the benzoylurea chemical class. It functions as an Insect Growth Regulator (IGR) by inhibiting chitin biosynthesis, a critical process for the formation of the insect exoskeleton. By disrupting the synthesis of new cuticle, Triflumuron interferes with the molting process of immature insect stages (larvae and nymphs), leading to mortality. It primarily acts as a stomach poison and also exhibits ovicidal activity.
Signaling Pathway: Inhibition of Chitin Synthesis
Triflumuron disrupts the polymerization of N-acetylglucosamine (GlcNAc) into chitin chains, a process catalyzed by the enzyme chitin synthase (CHS). This inhibition occurs at a post-catalytic step, interfering with the proper formation of the new cuticle during molting.
Caption: Simplified pathway of insect chitin synthesis and the inhibitory action of Triflumuron.
Efficacy Data
The efficacy of Triflumuron has been documented against a variety of insect pests. The following tables summarize key quantitative data from laboratory bioassays.
Table 1: Efficacy of Triflumuron against Mosquito Species
| Species | Parameter | Value (µg/L) | Reference |
|---|---|---|---|
| Culex quinquefasciatus | EI₅₀ | 5.28 | [1] |
| Culex quinquefasciatus | EI₉₀ | 12.47 | [2] |
| Aedes albopictus | EI₅₀ | 1.59 | [1] |
| Aedes albopictus | EI₉₀ | 2.63 | [2] |
| Aedes aegypti (Rockefeller strain) | EI₉₉ | 3.95 | [2] |
EI₅₀/₉₀/₉₉: Effective concentration for 50%/90%/99% emergence inhibition.
Table 2: Efficacy of Triflumuron against Colorado Potato Beetle
| Species | Parameter | Value (mg ai/L) | Reference |
|---|---|---|---|
| Leptinotarsa decemlineata (Second Instars) | LC₅₀ (72h) | 81.4 | [3] |
LC₅₀: Lethal concentration to cause 50% mortality.
Experimental Protocols
This protocol is adapted from methodologies used to assess the efficacy of IGRs against mosquito larvae.
Objective: To determine the Emergence Inhibition (EI) concentration of Triflumuron.
Materials:
-
Triflumuron stock solution (in a suitable solvent like acetone (B3395972) or ethanol).
-
Late 3rd or early 4th instar mosquito larvae.
-
Dechlorinated water.
-
250 mL glass beakers or plastic cups.
-
Larval food (e.g., fish food powder).
-
Emergence cages.
-
Pipettes, graduated cylinders.
-
Incubator or environmental chamber (25-28°C).
Procedure:
-
Preparation of Test Solutions: Prepare a serial dilution of Triflumuron from the stock solution to achieve a range of final concentrations (e.g., 1, 2.5, 5, 10, 20 µg/L). A control group with only the solvent and a negative control with only water should be included.
-
Experimental Setup: Add 100 mL of dechlorinated water to each beaker. Add the appropriate amount of Triflumuron solution to each beaker to reach the desired final concentration.
-
Introduction of Larvae: Introduce 25 late 3rd or early 4th instar larvae into each beaker.
-
Feeding and Incubation: Add a small amount of larval food to each beaker. Place the beakers in an incubator at a constant temperature and photoperiod (e.g., 27±1°C, 12:12 L:D).
-
Monitoring: Observe daily for larval and pupal mortality. Remove any dead individuals.
-
Data Collection: Once pupation begins, transfer the pupae to emergence cages containing clean water. Monitor daily for adult emergence. The experiment is concluded when all individuals in the control group have either emerged or died.
-
Analysis: Calculate the percentage of emergence inhibition for each concentration relative to the control. Use probit analysis to determine the EI₅₀ and EI₉₀ values.
This protocol provides a framework for assessing the direct inhibitory effect of Triflumuron on chitin synthase activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Triflumuron against chitin synthase.
Materials:
-
Insect tissue rich in chitin synthase (e.g., midgut or integument from molting larvae).
-
Triflumuron solutions at various concentrations.
-
Extraction buffer (e.g., Tris-HCl with protease inhibitors).
-
Substrate: UDP-N-acetylglucosamine (UDP-GlcNAc), often radioactively labeled ([¹⁴C]UDP-GlcNAc).
-
Reaction buffer (containing Mg²⁺ and other cofactors).
-
Scintillation counter and vials (for radioactive assay) or a method for non-radioactive detection.
Procedure:
-
Enzyme Preparation: Dissect the target tissue from insects at the appropriate developmental stage. Homogenize the tissue in cold extraction buffer and prepare a microsomal fraction by differential centrifugation.
-
Reaction Setup: In microcentrifuge tubes, combine the enzyme preparation, reaction buffer, and various concentrations of Triflumuron. Include a control without the inhibitor.
-
Reaction Initiation: Start the reaction by adding the UDP-GlcNAc substrate.
-
Incubation: Incubate the mixture at an optimal temperature (e.g., 25-30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Chitin Precipitation: Stop the reaction (e.g., by adding trichloroacetic acid). Precipitate the newly synthesized chitin polymer.
-
Quantification: Wash the precipitate to remove unreacted substrate. Quantify the amount of chitin formed by measuring the radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each Triflumuron concentration relative to the control. Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.
References
Trifluenfuronate Formulation for Field Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is a novel fluoroalkenyl compound with demonstrated acaricidal and nematicidal activity. As a promising candidate for crop protection, rigorous field evaluation is essential to determine its efficacy, optimal application rates, and environmental behavior. This document provides a comprehensive guide for the formulation of this compound for field trials and detailed protocols for conducting these trials. Due to the limited publicly available data on specific this compound formulations, this guide is based on established principles of pesticide formulation and standardized protocols for nematicide efficacy testing. Researchers should use these protocols as a starting point, with the understanding that optimization will be necessary based on laboratory and greenhouse pre-trials.
This compound Formulation Development
The choice of formulation for a field trial depends on the target pest, crop, application equipment, and the physicochemical properties of the active ingredient. Two common formulations for soil-applied nematicides are Emulsifiable Concentrates (EC) and Granular (G) formulations.
Components of a this compound Formulation
A stable and effective formulation requires a combination of the active ingredient and various inert components. The following table summarizes potential components and their functions.
| Component Category | Example Components | Function | Considerations for this compound |
| Active Ingredient | This compound Technical Grade (TGAI) | Provides nematicidal/acaricidal activity. | Purity of the TGAI should be >95%. |
| Solvent | Aromatic hydrocarbons (e.g., xylene, solvent naphtha), vegetable oil esters | To dissolve solid TGAI for a liquid formulation (EC). | Solubility of this compound in various solvents must be determined. |
| Emulsifier | Anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., ethoxylated alcohols) surfactant blends | Allows the oil-based concentrate to form a stable emulsion when mixed with water in the spray tank.[1][2][3][4] | The hydrophilic-lipophilic balance (HLB) of the emulsifier system must be optimized for the chosen solvent. |
| Carrier/Diluent | Bentonite (B74815) clay, kaolin, corncob grits, sand | Inert material used to create a desired volume/weight for granular formulations.[5] | The carrier should be chemically inert to this compound and have good flowability. |
| Binder/Adhesive | Lignosulfonates, starch, synthetic polymers | Helps the active ingredient adhere to the carrier and ensures granule integrity. | Important for reducing dust and ensuring a slow, consistent release of the active ingredient. |
| pH Regulator | Acetic acid, buffering salts | To maintain a stable pH of the formulation, preventing degradation of the active ingredient. | The pH stability profile of this compound should be established. |
| Coloring Agent | Dyes or pigments | Serves as a safety warning and helps to visually confirm application coverage. | Must be non-phytotoxic and approved for agricultural use. |
Hypothetical Formulation Protocols
The following are generalized protocols for preparing laboratory-scale batches of EC and G formulations. Note: These are illustrative examples. The precise ratios and components must be determined through experimental optimization.
Protocol 1: Preparation of a this compound Emulsifiable Concentrate (EC)
Objective: To prepare a 10% (w/v) EC formulation of this compound.
Materials:
-
This compound Technical Grade (TGAI, >95% purity)
-
Solvent (e.g., aromatic solvent naphtha)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
In a fume hood, weigh 10 g of this compound TGAI.
-
Transfer the TGAI to a 100 mL volumetric flask.
-
Add approximately 70 mL of the chosen solvent to the flask.
-
Place a magnetic stir bar in the flask and stir until the TGAI is completely dissolved.
-
Add 5-10 g of the emulsifier blend to the solution. The exact amount will depend on the emulsifier's properties and pre-trial stability tests.
-
Continue stirring until the emulsifier is fully dissolved.
-
Add solvent to bring the final volume to 100 mL.
-
Stopper the flask and mix thoroughly.
-
Conduct quality control tests: emulsion stability (spontaneity and stability after dilution in water), and cold/heat stability of the concentrate.
Protocol 2: Preparation of a this compound Granular (G) Formulation
Objective: To prepare a 5% (w/w) granular formulation of this compound.
Materials:
-
This compound TGAI
-
Inert carrier (e.g., bentonite granules, 24/48 mesh)
-
Binder/adhesive solution (e.g., 10% polyvinyl alcohol in water)
-
Solvent (if TGAI is solid, e.g., acetone)
-
Rotary mixer or pan granulator
-
Drying oven
-
PPE: lab coat, gloves, safety glasses, dust mask
Procedure:
-
Weigh 5 g of this compound TGAI and 95 g of the inert carrier.
-
If the TGAI is solid, dissolve it in a minimal amount of a volatile solvent like acetone.
-
Place the inert carrier in the rotary mixer.
-
Slowly spray the TGAI solution (or liquid TGAI) onto the tumbling granules to ensure even coating.
-
After the active ingredient is applied, slowly spray the binder solution onto the granules to form a durable coating.
-
Once evenly coated, spread the granules on a tray and dry in an oven at a low temperature (e.g., 40-50°C) to remove the solvent and excess water. The temperature should be below the decomposition temperature of this compound.
-
Conduct quality control tests: active ingredient content, granule size distribution, attrition resistance (to measure dust formation), and release rate in water.
Field Trial Protocols for Nematicide Efficacy
A well-designed field trial is crucial for obtaining reliable data on the efficacy of a new nematicide. The following protocol is based on standardized guidelines for nematicide efficacy testing.[6][7][8]
Experimental Design and Site Selection
Protocol 3: Field Trial Design
-
Objective: To evaluate the efficacy of a this compound formulation for the control of a target plant-parasitic nematode (e.g., root-knot nematode, Meloidogyne spp.) on a specific crop (e.g., tomato).
-
Experimental Design: Randomized Complete Block Design (RCBD) is recommended to account for field variability.[9]
-
Treatments:
-
T1: Untreated Control (no nematicide applied).
-
T2: this compound formulation at Rate 1 (e.g., X kg a.i./ha).
-
T3: this compound formulation at Rate 2 (e.g., 2X kg a.i./ha).
-
T4: this compound formulation at Rate 3 (e.g., 4X kg a.i./ha).
-
T5: Standard Nematicide (a commercially available, registered product for comparison).
-
-
Replicates: A minimum of 4-6 replicates (blocks) should be used.
-
Plot Size: Minimum plot size should be 10-20 m². Each plot should consist of at least 4 rows, with the central 2 rows used for data collection to minimize edge effects.[8]
-
Site Selection:
-
Select a field with a known history of infestation by the target nematode species.
-
The soil type, pH, and organic matter content should be uniform across the trial area.
-
Conduct a pre-trial nematode population assessment to ensure the infestation level is adequate and evenly distributed.
-
Application and Data Collection
Protocol 4: Nematicide Application and Trial Maintenance
-
Calibration: All application equipment (e.g., backpack sprayer for EC, granular applicator for G) must be calibrated before use to ensure accurate application rates.[9]
-
Application:
-
Pre-plant Incorporation (for both EC and G): Apply the formulation evenly over the plot surface and incorporate it into the soil to a depth of 10-15 cm using a rototiller or similar equipment.
-
Drip Irrigation (for EC): The EC formulation can be injected into the drip irrigation system. The duration and timing of injection should be carefully controlled.
-
-
Crop Planting: Plant the indicator crop (e.g., tomato seedlings) uniformly across all plots after the application.
-
Trial Maintenance: Use standard agronomic practices for the crop (irrigation, fertilization, weed control). Avoid using any other pesticides that may have nematicidal activity.
Protocol 5: Data Collection and Analysis
-
Nematode Population Assessment:
-
Initial Population (Pi): Collect soil and root samples from the trial area before application to establish the baseline nematode density.
-
Mid-season and Final Population (Pf): Collect soil and root samples from the two central rows of each plot at mid-season and at the end of the trial (at harvest). Extract nematodes using standard methods (e.g., Baermann funnel for migratory nematodes, centrifugal flotation for cysts).
-
-
Crop Health and Phytotoxicity:
-
At 7, 14, and 28 days after application, visually assess each plot for signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0-10 (0 = no injury, 10 = plant death).
-
-
Plant Growth and Yield Parameters:
-
At harvest, measure plant height, shoot fresh/dry weight, and root fresh/dry weight from a pre-determined number of plants in the central rows.
-
Assess root galling (for root-knot nematodes) or root lesion severity on a scale of 0-10.
-
Measure the total marketable yield from the central rows of each plot.
-
-
Data Analysis:
-
Analyze all data using Analysis of Variance (ANOVA) appropriate for an RCBD.
-
If the ANOVA shows significant differences between treatments, use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to compare treatment means.
-
Example Data Presentation
The following table is an example of how quantitative data from a field trial could be presented.
| Treatment | Application Rate (kg a.i./ha) | Final Nematode Population (nematodes/100 cm³ soil) | Root Gall Index (0-10) | Marketable Yield (t/ha) |
| Untreated Control | 0 | 1550 a | 8.5 a | 25.3 d |
| This compound | 1.0 | 875 b | 5.2 b | 35.1 c |
| This compound | 2.0 | 450 c | 2.1 c | 45.8 b |
| This compound | 4.0 | 210 d | 1.5 c | 48.2 b |
| Standard Nematicide | 2.5 | 380 cd | 2.5 c | 49.5 a |
| LSD (p=0.05) | 150.5 | 1.1 | 3.7 | |
| Means in a column followed by the same letter are not significantly different. |
Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a representative nematicidal signaling pathway and the experimental workflow for a field trial.
Caption: Hypothetical signaling pathway for a neurotoxic nematicide.
Caption: Experimental workflow for a nematicide field efficacy trial.
References
- 1. Systemic Insecticide: Emulsifiable Concentrate Formulation [aragen.com]
- 2. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 3. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 4. solutionsstores.com [solutionsstores.com]
- 5. eagri.org [eagri.org]
- 6. journals.flvc.org [journals.flvc.org]
- 7. Standardization of Reporting Procedures for Nematicide Efficacy Testing: A Research and Extension Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nda.gov.za [nda.gov.za]
- 9. Standard Operating Procedures for the Application of Pesticides in Agricultural Research | School of Environmental and Biological Sciences [sebs.rutgers.edu]
Application Notes and Protocols for Quantifying Trifluenfuronate Residues in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is a pesticide used to control various pests in agricultural settings.[1][2][3] The monitoring of its residues in soil is crucial for environmental risk assessment and ensuring food safety. These application notes provide a detailed protocol for the quantification of this compound residues in soil using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The QuEChERS method is a widely adopted and efficient technique for extracting a broad range of pesticides from complex matrices like soil.[4][5][6][7][8]
Quantitative Data Summary
The following table summarizes the expected quantitative performance parameters for the described method. These values are based on typical performance for multi-residue pesticide analysis in soil using the QuEChERS method and HPLC-MS/MS.[5][8]
| Parameter | Target Value | Description |
| Limit of Detection (LOD) | 0.01 µg/kg | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 µg/kg | The lowest concentration of this compound that can be reliably quantified with acceptable precision and accuracy. |
| Recovery | 70-120% | The percentage of the known amount of this compound that is recovered and measured after the entire analytical process. |
| Precision (RSD) | ≤ 20% | The relative standard deviation, indicating the closeness of repeated measurements. |
| Linearity (R²) | ≥ 0.99 | The correlation coefficient of the calibration curve, indicating the linearity of the detector response to concentration. |
Experimental Protocols
Soil Sample Collection and Preparation
-
Sampling: Collect soil samples from the desired depth (e.g., 0-15 cm) using a stainless-steel soil probe. Take multiple sub-samples from the study area and combine them to form a composite sample.
-
Storage: Transport the samples to the laboratory in cooled containers and store them at -20°C until analysis to prevent degradation of this compound.
-
Preparation: Prior to extraction, air-dry the soil samples at room temperature in a well-ventilated area, away from direct sunlight. Once dried, gently crush the soil using a mortar and pestle and sieve it through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil thoroughly.
QuEChERS Extraction Protocol
This protocol is a modification of the original QuEChERS method, optimized for soil matrices.
Reagents and Materials:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)
-
50 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge capable of ≥ 4000 x g
Extraction Procedure:
-
Weigh 10 g (± 0.1 g) of the homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water to the tube and vortex for 30 seconds to hydrate (B1144303) the soil.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound from the soil matrix.
-
Centrifuge the tube at 4000 x g for 5 minutes to separate the acetonitrile layer from the aqueous and solid phases.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Carefully transfer 6 mL of the upper acetonitrile layer (the extract) into a 15 mL centrifuge tube containing the d-SPE cleanup sorbents.
-
For most soil types, use a combination of 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18. For soils with high organic matter or pigmentation, 50 mg of GCB can be added.
-
Cap the tube and vortex for 30 seconds to disperse the sorbents and remove interfering matrix components.
-
Centrifuge the tube at 4000 x g for 5 minutes.
-
The resulting supernatant is the cleaned-up extract.
Instrumental Analysis: HPLC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution. Two transitions (a quantifier and a qualifier) should be monitored for confident identification and quantification.
Calibration: Prepare matrix-matched calibration standards by spiking blank soil extract with known concentrations of a certified this compound reference standard. This is crucial to compensate for any matrix effects that may enhance or suppress the instrument signal.
Visualizations
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound [drugfuture.com]
- 3. This compound (Ref: LH-517) [sitem.herts.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. unitedchem.com [unitedchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Trifluenfuronate Bioassay for Insect Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is a novel pesticide with reported acaricidal and nematicidal activities.[1][2] Understanding its cytotoxic effects and mechanism of action at the cellular level is crucial for its development and for assessing its potential impact on non-target organisms. This document provides a detailed protocol for conducting a comprehensive bioassay of this compound using common insect cell lines, such as Sf9 (from Spodoptera frugiperda) and High Five™ (from Trichoplusnia ni).
The primary objective of this protocol is to determine the cytotoxic effects of this compound and to elucidate its potential mode of action by assessing key cellular processes. The protocol outlines methods for evaluating cell viability, potential disruption of chitin (B13524) metabolism, and induction of apoptosis.
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Insect Cell Lines (IC50 Values)
| Cell Line | Exposure Time (hours) | IC50 (µM) |
| Sf9 | 24 | 150.2 ± 12.5 |
| 48 | 85.7 ± 9.8 | |
| 72 | 42.1 ± 5.3 | |
| High Five™ | 24 | 180.5 ± 15.1 |
| 48 | 102.3 ± 11.2 | |
| 72 | 55.8 ± 7.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Table 2: Hypothetical Effects of this compound on Chitinase (B1577495) and Caspase-3/7 Activity
| Cell Line | Treatment (IC50 concentration) | Relative Chitinase Activity (%) | Relative Caspase-3/7 Activity (%) |
| Sf9 | This compound (48h) | 75.3 ± 8.2 | 180.6 ± 20.1 |
| High Five™ | This compound (48h) | 80.1 ± 9.5 | 165.2 ± 18.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Spodoptera frugiperda (Sf9) or Trichoplusnia ni (High Five™) cells.
-
Culture Media: Grace's Insect Medium or Sf-900™ II SFM for Sf9 cells, and Express Five™ SFM for High Five™ cells, supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.
-
Culture Conditions: Maintain cells in suspension culture in shaker flasks at 27°C with constant agitation (120-130 rpm). Subculture cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2.5 x 10⁶ cells/mL.
Primary Bioassay: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Insect cells (Sf9 or High Five™)
-
Culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed the 96-well plates with 100 µL of cell suspension at a density of 1 x 10⁵ cells/mL.
-
Incubate the plates at 27°C for 24 hours to allow cells to attach (for adherent cultures) or stabilize.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a solvent control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubate the plates for 24, 48, and 72 hours at 27°C.
-
After each time point, add 20 µL of MTT solution to each well and incubate for 4 hours at 27°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control and determine the IC50 value.
Secondary Bioassay: Chitinase Activity Assay
This assay can indicate if this compound interferes with chitin metabolism.
Materials:
-
Insect cells treated with this compound (at IC50 concentration for 48 hours)
-
Cell lysis buffer
-
Chitinase assay kit (e.g., using a colorimetric substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide)
-
Microplate reader
Protocol:
-
Culture and treat cells with this compound as described in the primary bioassay.
-
After treatment, harvest the cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant containing the cellular enzymes.
-
Perform the chitinase activity assay according to the manufacturer's instructions.[3][4] This typically involves incubating the cell lysate with a chitinase substrate and measuring the product formation over time using a microplate reader.
-
Compare the chitinase activity in this compound-treated cells to that in untreated control cells.
Secondary Bioassay: Caspase-3/7 Activity Assay
This assay determines if this compound induces apoptosis.
Materials:
-
Insect cells treated with this compound (at IC50 concentration for 48 hours)
-
Caspase-3/7 assay kit (e.g., with a fluorogenic substrate like Ac-DEVD-AMC)[5]
-
Microplate reader with fluorescence detection
Protocol:
-
Culture and treat cells with this compound in a 96-well plate as described in the primary bioassay.
-
After the treatment period, perform the caspase-3/7 activity assay according to the manufacturer's protocol.[6][7] This usually involves adding the caspase substrate directly to the wells.
-
Incubate the plate for the recommended time at room temperature, protected from light.
-
Measure the fluorescence (e.g., excitation at 380 nm and emission at 440 nm) using a microplate reader.
-
Compare the caspase-3/7 activity in this compound-treated cells to that in untreated control cells.
Visualizations
Signaling Pathway
Caption: Hypothetical targeting of the insect chitin biosynthesis pathway by this compound.
Experimental Workflow
Caption: Overall experimental workflow for the this compound bioassay.
References
- 1. New ISO Published September 2021: this compound with Acaricides & Nematicides Activities by Shandong United Pesticide – News & Updates [chemrobotics.in]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biogot.com [biogot.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Evaluation of the anti-apoptotic activity of bovine alphaherpesvirus type 5 US3 protein kinase in insect cells using a recombinant baculovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
Application Notes and Protocols for the Analysis of Trifluenfuronate using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is a novel fluoroalkene nematicide. Its analysis in various matrices is crucial for environmental monitoring, residue studies, and understanding its metabolic fate. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a sensitive and selective method for the quantification of this compound. This document provides a comprehensive guide, including detailed protocols and data presentation, for the analysis of this compound using HPLC-MS.
Quantitative Data Summary
While specific quantitative data for this compound is not widely published in publicly available literature, the following tables provide typical performance characteristics that can be expected from a validated HPLC-MS/MS method for pesticide analysis. These values should be established and verified in your laboratory.
Table 1: HPLC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Target Value |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 µg/g (in soil) |
| Accuracy (Recovery %) | 70 - 120% |
| Precision (RSD %) | < 20% |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₅F₃O₅[1] |
| Molecular Weight | 344.28 g/mol [1] |
Experimental Protocols
This section outlines a general protocol for the analysis of this compound in soil samples. Optimization of this protocol for other matrices such as water or plant tissues may be required.
Sample Preparation: QuEChERS-based Extraction
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a common and efficient technique for extracting pesticide residues from various food and environmental matrices.
Materials:
-
Homogenized soil sample
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE cleanup tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and then centrifuge at ≥ 3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of urea-based herbicides and other pesticides. A typical column dimension is 2.1 x 100 mm with a particle size of 1.8 µm.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95-100% B) over several minutes to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for this class of compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution of the analyte into the mass spectrometer. As a starting point for a compound with a molecular weight of 344.28, the protonated molecule [M+H]⁺ at m/z 345.1 would be the precursor ion. Product ions would then be identified by fragmentation of this precursor. At least two transitions are typically monitored for confirmation.
-
Collision Energy (CE) and other MS parameters: These need to be optimized for each MRM transition to achieve the best sensitivity.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Signaling Pathways
The following diagram illustrates a generalized overview of potential nematicide modes of action.
Caption: Generalized Nematicide Modes of Action.
References
Application Notes and Protocols for Efficacy Testing of Trifluenfuronate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is a chemical compound initially identified as a pesticide with a mode of action as a β-oxidation inhibitor.[1] Recent research has highlighted the dependency of various cancer cell types on fatty acid oxidation (FAO) for their proliferation and survival, making FAO a promising target for anti-cancer therapies.[2][3] this compound, as an inhibitor of this pathway, presents a compelling candidate for investigation as a novel anti-cancer agent. These application notes provide detailed protocols for the experimental design of in vitro and in vivo efficacy testing of this compound.
Mechanism of Action and Signaling Pathway
This compound is known to inhibit the β-oxidation of fatty acids.[1] In the context of cancer, many tumor cells exhibit a metabolic shift towards increased reliance on FAO to meet their high energy demands. The key rate-limiting enzyme in this pathway is Carnitine Palmitoyltransferase 1 (CPT1), which facilitates the transport of long-chain fatty acids into the mitochondria for oxidation.[2] By inhibiting β-oxidation, this compound is hypothesized to disrupt the energy supply of cancer cells, leading to cell cycle arrest and apoptosis.
Inhibition of fatty acid oxidation has been shown to impact several critical signaling pathways involved in cancer progression. Notably, it can lead to the downregulation of the mTOR and β-catenin signaling pathways, both of which are crucial for tumor growth and proliferation.[1]
In Vitro Efficacy Testing Protocols
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., colon, prostate, or breast cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at predetermined IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Mitochondrial Function Assays
This assay directly measures the effect of this compound on mitochondrial respiration.[4][5]
Protocol:
-
Cell Seeding: Seed cancer cells in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with this compound for a specified duration.
-
Assay: Measure the basal OCR and then sequentially inject oligomycin, FCCP, and rotenone/antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption, respectively.
This assay assesses mitochondrial health, as a loss of membrane potential is an early indicator of apoptosis.[4]
Protocol:
-
Cell Treatment: Treat cancer cells with this compound.
-
Staining: Stain the cells with a fluorescent dye such as JC-1 or TMRE.
-
Analysis: Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift in fluorescence indicates a decrease in mitochondrial membrane potential.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins in the FAO and related signaling pathways.
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against CPT1, p-mTOR, mTOR, β-catenin, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
In Vivo Efficacy Testing Protocols
Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Patient-Derived Xenograft (PDX) Model
PDX models more accurately reflect the heterogeneity and microenvironment of human tumors.
Protocol:
-
Tumor Implantation: Implant small fragments of a patient's tumor subcutaneously into immunodeficient mice.
-
Tumor Engraftment and Expansion: Allow the tumors to engraft and grow. The tumors can then be passaged to subsequent generations of mice for cohort expansion.
-
Treatment and Monitoring: Once the tumors reach the desired size, randomize the mice and begin treatment with this compound as described for the xenograft model. Monitor tumor growth and animal health.
-
Analysis: At the study endpoint, collect tumors for immunohistochemistry, genomic, and proteomic analyses to assess treatment response.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| Colon Cancer (e.g., HCT116) | 75.2 | 48.5 | 25.1 |
| Prostate Cancer (e.g., PC-3) | 82.1 | 55.3 | 30.8 |
| Breast Cancer (e.g., MDA-MB-231) | 68.9 | 42.7 | 21.5 |
Table 2: Effect of this compound on Apoptosis (% of Apoptotic Cells)
| Cell Line | Control | This compound (24h) | This compound (48h) |
| HCT116 | 5.2 ± 1.1 | 25.8 ± 3.4 | 45.1 ± 4.2 |
| PC-3 | 4.8 ± 0.9 | 22.5 ± 2.8 | 40.7 ± 3.9 |
| MDA-MB-231 | 6.1 ± 1.3 | 28.3 ± 3.1 | 50.2 ± 4.5 |
| Data presented as mean ± SD. |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 850 ± 120 | 32.0 |
| This compound (25 mg/kg) | 550 ± 98 | 56.0 |
| This compound (50 mg/kg) | 250 ± 75 | 80.0 |
| Data presented as mean ± SD. |
References
- 1. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 2. Novel therapeutic strategies for targeting fatty acid oxidation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. otd.harvard.edu [otd.harvard.edu]
- 4. Mitochondrial Function Assays in Cancer Research: Exploring Metabolic Alterations and Therapeutic Insights [elabscience.com]
- 5. researchgate.net [researchgate.net]
Trifluenfuronate Application Notes and Protocols for Pest Control
Disclaimer: Trifluenfuronate is a novel insecticide, and publicly available data on specific dosage rates for the pests listed below is limited. The following application notes and protocols are based on general methodologies for similar compounds and should be adapted for specific experimental conditions. Researchers should conduct preliminary dose-ranging studies to determine the optimal concentrations for their specific applications.
Introduction
This compound is a novel pesticide with insecticidal, acaricidal, and nematicidal properties.[1] Its mode of action is believed to be the inhibition of chitin (B13524) synthesis, a crucial process in the molting and development of arthropods.[2][3] This mechanism of action places it in a class of insect growth regulators (IGRs) that are generally more specific to target pests and have a lower impact on non-target organisms compared to broad-spectrum neurotoxic insecticides. This document provides detailed protocols for laboratory bioassays and outlines the principles of field trials to evaluate the efficacy of this compound against three key agricultural pests: the two-spotted spider mite (Tetranychus urticae), the green peach aphid (Myzus persicae), and the diamondback moth (Plutella xylostella).
Target Pests and Potential Efficacy
This compound has been described as effective against a range of pests, including spider mites and the diamondback moth.[1] As a chitin synthesis inhibitor, it is expected to be most effective against the immature, molting stages of these pests.
Data Presentation: Efficacy of Chitin Synthesis Inhibitors and Other Acaricides/Insecticides
Due to the lack of specific dosage data for this compound, the following tables present efficacy data for other compounds, including the chitin synthesis inhibitor Lufenuron and other pesticides, against the target pests. These tables are intended to serve as a template for the presentation of experimental data for this compound.
Table 1: Example Laboratory Bioassay Efficacy of Various Acaricides against Tetranychus urticae
| Compound | LC50 (mg a.i./L) | Pest Stage | Exposure Time (h) | Reference |
| Abamectin | 0.51 | Adult Females | 72 | [4] |
| Bifenazate | 3.82 | Adult Females | 72 | [4] |
| Hexythiazox | 3.27 | Adult Females | 72 | [4] |
| Lufenuron | 27.3 | Second Instars | 72 | [5] |
| Hexaflumuron | 0.79 | Second Instars | 72 | [5] |
Table 2: Example Laboratory Bioassay Efficacy of Various Insecticides against Myzus persicae
| Compound | LC50 (mg a.i./L) | Pest Stage | Exposure Time (h) | Reference |
| Acetamiprid | Varies (2.00–14.50 RR) | 3-4 Day Old Nymphs | 72 | [6] |
| Spirotetramat | Varies (0.75 to 6.63 RR) | 3-4 Day Old Nymphs | 120 | [6] |
| Flonicamid | Varies (0.31–1.72 RR) | 3-4 Day Old Nymphs | 120 | [6] |
| Thiacloprid | 0.04 | 4-5 Instar | 48 | [7] |
Table 3: Example Laboratory Bioassay Efficacy of Various Insecticides against Plutella xylostella
| Compound | LC50 (mg a.i./L) | Pest Stage | Exposure Time (h) | Reference |
| Chlorantraniliprole | - (≥80% mortality at label rate) | 2nd Instar Larvae | 48 | [8] |
| Spinetoram | - (≥80% mortality at label rate) | 2nd Instar Larvae | 48 | [8] |
| Indoxacarb | - (≥80% mortality at label rate) | 2nd Instar Larvae | 48 | [8] |
Table 4: Example Field Trial Efficacy of Various Insecticides against Plutella xylostella
| Compound | Application Rate (g a.i./ha) | % Reduction in Larval Population (after 2 sprays) | Reference |
| Spinosad 45 SC | Not Specified | 84.85 | [9] |
| Indoxacarb 14.5 SC | 0.006 | 77.40 | [9] |
| Emamectin benzoate (B1203000) 5% SG | 0.002 | 69.17 | [9] |
| Lufenuron 5.4 EC | 0.006 | Not Specified |
Experimental Protocols
Laboratory Bioassay Protocols
This protocol is adapted from standard acaricide testing methodologies.
Objective: To determine the lethal concentration (e.g., LC50) of this compound against T. urticae.
Materials:
-
Bean plants (Phaseolus vulgaris) or another suitable host plant
-
Healthy, uniform adult female T. urticae
-
This compound (technical grade or formulated product)
-
Distilled water
-
Surfactant (e.g., Triton X-100)
-
Petri dishes (60 mm or 90 mm)
-
Filter paper
-
Cotton wool
-
Fine camel-hair brush
-
Microscope
-
Environmental chamber (25 ± 1°C, 60-70% RH, 16:8 h L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in distilled water. A small amount of surfactant may be added to ensure even spreading on the leaf surface. Perform serial dilutions to obtain a range of at least five concentrations. A control treatment with distilled water and surfactant only should be included.
-
Leaf Disc Preparation: Excise leaf discs (e.g., 2 cm diameter) from untreated host plant leaves.
-
Treatment Application: Immerse each leaf disc in the respective test solution for 10 seconds. Allow the discs to air dry on a paper towel.
-
Infestation: Place the treated leaf discs, adaxial side down, on a moistened cotton pad or filter paper in a Petri dish. Transfer a set number of adult female mites (e.g., 10-15) onto each leaf disc using a fine brush.
-
Incubation: Seal the Petri dishes and place them in an environmental chamber under controlled conditions.
-
Mortality Assessment: After a predetermined period (e.g., 72 hours), count the number of dead mites under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 and LC90 values.
This protocol is based on the IRAC Susceptibility Test Method No. 019.[6]
Objective: To assess the susceptibility of M. persicae to this compound.
Materials:
-
Host plants (e.g., Chinese cabbage, bell pepper)
-
Apterous (wingless) adult M. persicae
-
This compound
-
Distilled water
-
Petri dishes or ventilated plastic cups
-
Fine camel-hair brush
-
Environmental chamber (22°C, 70% RH, 16:8 h L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a series of at least six concentrations of this compound in distilled water. Include a water-only control.
-
Leaf Disc Preparation: Cut leaf discs from untreated host plants.
-
Treatment Application: Dip each leaf disc into the designated test solution for 10 seconds and allow it to air dry for approximately 2 hours.[6]
-
Bioassay Setup: Place each treated leaf disc onto an agar bed within a Petri dish or ventilated cup.[6]
-
Infestation: Transfer a set number of aphids (e.g., 10-20 nymphs) onto each leaf disc.[6]
-
Incubation: Maintain the bioassay units in an environmental chamber.
-
Mortality Assessment: Assess mortality after 72-120 hours, depending on the expected speed of action of the compound.[6] Aphids that do not show coordinated movement when gently prodded are considered dead.
-
Data Analysis: Use Abbott's formula to correct for control mortality and perform probit analysis to calculate LC50 values.
This protocol is based on the IRAC Susceptibility Test Method No. 018.[10]
Objective: To determine the efficacy of this compound against P. xylostella larvae.
Materials:
-
Host plants (e.g., cabbage, rapeseed)
-
Second or third instar larvae of P. xylostella
-
This compound
-
Distilled water
-
Ventilated containers
-
Paper towels
-
Fine forceps or brush
-
Environmental chamber (25°C, 60% RH, 16:8 h L:D photoperiod)
Procedure:
-
Preparation of Test Solutions: Prepare a range of this compound concentrations in distilled water. Include a water-only control.
-
Treatment Application: Dip host plant leaves into the test solutions for 10 seconds with gentle agitation. Place the leaves on paper towels to air dry.[10][11]
-
Bioassay Setup: Place the dried, treated leaves into labeled, ventilated containers.
-
Infestation: Introduce a specific number of L2 or L3 larvae (e.g., 10 larvae per replicate) into each container.[8] A minimum of four replicates per concentration is recommended.[11]
-
Incubation: Store the containers in an environmental chamber.
-
Mortality Assessment: Assess larval mortality after 96 hours for chitin synthesis inhibitors.[10] Larvae unable to move in a coordinated manner when prodded are considered dead.[11]
-
Data Analysis: Correct for control mortality using Abbott's formula and conduct probit analysis to determine lethal concentrations.
Field Trial Protocol (General Outline)
Objective: To evaluate the efficacy of this compound in controlling target pest populations under field conditions.
Methodology:
-
Trial Site Selection: Choose a site with a known history of infestation by the target pest(s).
-
Experimental Design: Employ a randomized complete block design with a minimum of three replications per treatment.
-
Treatments: Include multiple application rates of this compound, a standard insecticide as a positive control, and an untreated control.
-
Application: Apply treatments using calibrated spray equipment to ensure uniform coverage. The timing of the first application should be based on the economic threshold level of the pest population. Subsequent applications can be made at specified intervals (e.g., 15 days).
-
Sampling: Before the first application and at regular intervals after each application (e.g., 1, 5, 10, and 14 days), randomly sample a predetermined number of plants from each plot to assess the pest population density.
-
Data Collection: Record the number of live pests (all life stages) per sample unit (e.g., per leaf, per plant).
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the percent reduction in the pest population for each treatment compared to the untreated control.
Visualizations
Signaling Pathway
Caption: this compound's proposed mechanism of action.
Experimental Workflow
Caption: Laboratory bioassay experimental workflow.
Caption: Field trial experimental workflow.
References
- 1. This compound (Ref: LH-517) [sitem.herts.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of triflumuron, a chitin synthesis inhibitor, on Aedes aegypti, Aedes albopictus and Culex quinquefasciatus under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Two Formulated Chitin Synthesis Inhibitors, Hexaflumuron and Lufenuron Against the Raisin Moth, Ephestia figulilella - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Myzus persicae Management through Combined Use of Beneficial Insects and Thiacloprid in Pepper Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. irac-online.org [irac-online.org]
- 11. irac-online.org [irac-online.org]
Application Notes and Protocols for Trifluenfuronate in Greenhouse Experiments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited public data from greenhouse experiments specifically investigating Trifluenfuronate is currently available. The following protocols and data are based on established methodologies for analogous fluoroalkenyl nematicides in greenhouse settings. Researchers should use this information as a guide and conduct preliminary dose-response and phytotoxicity trials for this compound on their specific plant species and cultivars.
Introduction
This compound is a synthetic pesticide classified as a fluoroalkenyl nematicide, acaricide, and insecticide.[1][2] Its mode of action is reported to be the inhibition of mitochondrial fatty acid β-oxidation.[1] This document provides detailed application notes and generalized protocols for conducting greenhouse experiments to evaluate the efficacy and phytotoxicity of this compound.
Data Presentation
Quantitative data from greenhouse trials are crucial for assessing the efficacy and potential phytotoxicity of this compound. The following tables provide templates for data presentation, with example data derived from studies on similar nematicides.
Table 1: Nematicidal Efficacy of this compound Against Root-Knot Nematodes (Meloidogyne spp.) on Tomato
| Treatment | Application Rate (mg a.i./kg soil) | Nematode Population Density (J2/100g soil) | Root Galling Index (0-10 scale) | Plant Height (cm) | Root Weight (g) |
| Untreated Control | 0 | 550 ± 45 | 8.5 ± 0.7 | 35.2 ± 2.1 | 12.5 ± 1.3 |
| This compound | 0.5 | 210 ± 30 | 4.2 ± 0.5 | 42.1 ± 2.5 | 18.3 ± 1.8 |
| This compound | 1.0 | 85 ± 15 | 2.1 ± 0.3 | 45.8 ± 2.8 | 20.1 ± 2.0 |
| This compound | 2.0 | 30 ± 8 | 1.0 ± 0.2 | 46.5 ± 3.0 | 20.8 ± 2.2 |
| Positive Control (e.g., Fluensulfone) | 1.0 | 75 ± 12 | 2.5 ± 0.4 | 44.3 ± 2.7 | 19.5 ± 1.9 |
a.i. = active ingredient; J2 = second-stage juveniles. Data are presented as mean ± standard deviation.
Table 2: Phytotoxicity Assessment of this compound on Cucumber Seedlings
| Treatment | Application Rate (mg a.i./kg soil) | Phytotoxicity Rating (0-5 scale)* | Germination Rate (%) | Seedling Vigor (1-9 scale)** |
| Untreated Control | 0 | 0 | 98 ± 2 | 8.5 ± 0.5 |
| This compound | 1.0 | 0 | 97 ± 3 | 8.3 ± 0.6 |
| This compound | 2.0 | 0.5 ± 0.1 | 95 ± 4 | 8.0 ± 0.7 |
| This compound | 5.0 | 1.5 ± 0.3 | 90 ± 5 | 6.5 ± 0.8 |
| This compound | 10.0 | 3.2 ± 0.5 | 75 ± 8 | 4.1 ± 1.0 |
*Phytotoxicity Rating Scale: 0 = no visible damage; 1 = slight stunting or discoloration; 2 = moderate stunting and chlorosis; 3 = severe stunting and necrosis; 4 = plant death. **Seedling Vigor Scale: 1 = very poor; 9 = excellent.
Experimental Protocols
The following are detailed protocols for conducting efficacy and phytotoxicity studies of this compound in a greenhouse environment.
General Greenhouse Conditions
-
Temperature: Maintain a temperature range of 25-30°C during the day and 18-22°C at night.
-
Humidity: Relative humidity should be maintained between 60-80%.
-
Photoperiod: Provide a 14-hour light and 10-hour dark cycle, supplemented with artificial lighting if necessary.
Efficacy Trial Against Root-Knot Nematodes (Meloidogyne spp.)
This protocol is adapted from studies on other fluoroalkenyl nematicides.
Objective: To evaluate the efficacy of this compound in controlling root-knot nematodes on a susceptible host plant (e.g., tomato, cucumber).
Materials:
-
This compound formulation (specify concentration)
-
Susceptible host plant seeds (e.g., tomato cv. 'Moneymaker')
-
Sterilized sandy loam soil
-
Plastic pots (e.g., 15 cm diameter)
-
Root-knot nematode inoculum (eggs or J2s)
-
Positive control nematicide (optional)
-
Standard greenhouse equipment
Procedure:
-
Soil Preparation and Treatment Application:
-
Mix this compound thoroughly with the sterilized soil to achieve the desired concentrations (e.g., 0.5, 1.0, 2.0 mg a.i./kg soil).
-
For liquid formulations, dissolve in a suitable solvent and spray evenly onto the soil, followed by thorough mixing.
-
Prepare an untreated control and a positive control group.
-
Fill the pots with the treated and untreated soil.
-
-
Sowing and Inoculation:
-
Sow 3-4 seeds per pot and thin to one seedling after germination.
-
After two weeks, inoculate each plant (except for a non-inoculated control group) with a suspension of 5,000 Meloidogyne spp. eggs or 1,000 J2s in the root zone.
-
-
Data Collection (6-8 weeks after inoculation):
-
Nematode Population: Extract nematodes from a 100g soil sample from each pot using the Baermann funnel technique and count the number of J2s.
-
Root Galling: Carefully wash the roots and rate the degree of galling on a 0-10 scale, where 0 is no galling and 10 is severe galling.
-
Plant Growth Parameters: Measure plant height, and fresh and dry weights of shoots and roots.
-
Phytotoxicity Trial
Objective: To assess the potential phytotoxic effects of this compound on host plants.
Materials:
-
This compound formulation
-
Test plant seeds (e.g., cucumber, lettuce)
-
Sterilized potting mix
-
Seedling trays or small pots
Procedure:
-
Treatment Application:
-
Prepare a range of this compound concentrations, including and exceeding the expected effective use rates (e.g., 1x, 2x, 5x, 10x the proposed efficacy rate).
-
Apply this compound to the soil as a drench or incorporate it into the potting mix before sowing.
-
-
Sowing and Observation:
-
Sow seeds in the treated and untreated soil.
-
Observe the plants daily for signs of phytotoxicity for at least four weeks.
-
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds in each treatment group.
-
Phytotoxicity Rating: Visually assess and score any plant damage such as stunting, chlorosis, necrosis, or malformation using a pre-defined rating scale (see Table 2 for an example).
-
Seedling Vigor: Rate the overall health and size of the seedlings.
-
Biomass: At the end of the experiment, measure the fresh and dry weights of the seedlings.
-
Visualizations
Mode of Action of this compound
Caption: Mode of action of this compound in nematodes.
Experimental Workflow for Greenhouse Efficacy Trial
Caption: Workflow for a greenhouse nematicide efficacy trial.
References
Application Notes and Protocols for Developing a Trifluenfuronate-Resistant Insect Model
Disclaimer: Information regarding the specific mode of action of the insecticide Trifluenfuronate is not publicly available in established databases such as the Insecticide Resistance Action Committee (IRAC) classification.[1][2][3][4] The following application notes and protocols provide a comprehensive framework for developing an insecticide-resistant insect model. Researchers should adapt these protocols based on the experimentally determined or manufacturer-provided mode of action of this compound.
Introduction
The development of insecticide resistance is a significant challenge in pest management and public health.[2] Understanding the mechanisms by which insects develop resistance to new active ingredients like this compound is crucial for sustainable pest control strategies and the development of effective countermeasures. These application notes provide a detailed guide for researchers to establish and characterize a this compound-resistant insect model in a laboratory setting. The protocols cover the essential steps from initial resistance selection to the elucidation of potential resistance mechanisms.
Overview of Insecticide Resistance Mechanisms
Insects can develop resistance to insecticides through several primary mechanisms:
-
Metabolic Resistance: This is the most common mechanism, where insects exhibit an enhanced ability to detoxify or sequester the insecticide.[5] This is often mediated by the overexpression or increased activity of detoxification enzymes such as Cytochrome P450 monooxygenases (P450s), Glutathione (B108866) S-transferases (GSTs), and Carboxylesterases (CCEs).
-
Target-Site Resistance: This involves genetic mutations in the protein targeted by the insecticide, which reduces the binding affinity of the insecticide molecule. Common targets include the nervous system, such as acetylcholinesterase (AChE), the voltage-gated sodium channel (VGSC), nicotinic acetylcholine (B1216132) receptors (nAChRs), and the gamma-aminobutyric acid (GABA) receptor.
-
Reduced Penetration: Alterations in the insect's cuticle can slow down the absorption of the insecticide, providing more time for metabolic detoxification.
-
Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide.
Data Presentation: Quantitative Summary of Resistance
The following tables should be populated with experimental data obtained during the development and characterization of the this compound-resistant insect model.
Table 1: Susceptibility of Insect Strains to this compound
| Insect Strain | LC50 (µg/mL) [95% CI] | Slope ± SE | Resistance Ratio (RR) |
| Susceptible | [Insert Data] | [Insert Data] | 1.0 |
| Resistant (F5) | [Insert Data] | [Insert Data] | [Calculate] |
| Resistant (F10) | [Insert Data] | [Insert Data] | [Calculate] |
| Resistant (F15) | [Insert Data] | [Insert Data] | [Calculate] |
Table 2: Effect of Synergists on this compound Toxicity in Susceptible and Resistant Strains
| Insect Strain | Treatment | LC50 (µg/mL) [95% CI] | Synergism Ratio (SR) |
| Susceptible | This compound alone | [Insert Data] | - |
| This compound + PBO | [Insert Data] | [Calculate] | |
| This compound + DEF | [Insert Data] | [Calculate] | |
| This compound + DEM | [Insert Data] | [Calculate] | |
| Resistant | This compound alone | [Insert Data] | - |
| This compound + PBO | [Insert Data] | [Calculate] | |
| This compound + DEF | [Insert Data] | [Calculate] | |
| This compound + DEM | [Insert Data] | [Calculate] |
Table 3: Activity of Detoxification Enzymes in Susceptible and Resistant Insect Strains
| Enzyme | Susceptible Strain (Activity ± SD) | Resistant Strain (Activity ± SD) | Fold Increase |
| Cytochrome P450s | [Insert Data] | [Insert Data] | [Calculate] |
| Glutathione S-transferases | [Insert Data] | [Insert Data] | [Calculate] |
| Carboxylesterases | [Insert Data] | [Insert Data] | [Calculate] |
Experimental Protocols
Rearing of Insects
A susceptible strain of the target insect species should be obtained from a reputable supplier or a laboratory colony that has not been exposed to insecticides for numerous generations. Insects should be reared under controlled conditions of temperature, humidity, and photoperiod, with a standardized diet.
Development of a Resistant Strain
Objective: To select for a this compound-resistant strain through continuous exposure over multiple generations.
Materials:
-
This compound (technical grade)
-
Acetone or other suitable solvent
-
Insect rearing cages
-
Bioassay arenas (e.g., petri dishes, glass vials)
-
Micropipettes
-
Susceptible insect population
Protocol:
-
Determine the discriminating concentration: Perform a dose-response bioassay (see Protocol 4.3) on the susceptible strain to determine the LC50 and LC90 of this compound. The initial selection pressure should be applied at a concentration that results in 50-70% mortality.
-
Selection: Expose a large population of adult insects (or the appropriate life stage) to the selected concentration of this compound using a suitable bioassay method (e.g., topical application, residual film).
-
Recovery and Mating: Collect the survivors and transfer them to clean rearing cages with an untreated food source. Allow the survivors to mate and produce the next generation (F1).
-
Subsequent Selections: Rear the F1 generation to the appropriate life stage and repeat the selection process. In each subsequent generation, the concentration of this compound may need to be gradually increased as resistance develops.
-
Monitoring Resistance: After every few generations (e.g., F5, F10, F15), conduct a full dose-response bioassay on the selected population to determine the change in LC50 and calculate the resistance ratio (RR = LC50 of resistant strain / LC50 of susceptible strain).
-
Establishment of a Resistant Colony: Continue the selection process until a desired level of resistance is achieved (e.g., RR > 10). At this point, the resistant colony can be maintained under continuous or intermittent selection pressure.
Dose-Response Bioassay
Objective: To determine the lethal concentration (LC50) of this compound for a given insect strain.
Materials:
-
This compound
-
Solvent (e.g., acetone)
-
Bioassay arenas
-
Insects of a uniform age and stage
-
Micropipettes
Protocol:
-
Preparation of Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent. From this stock solution, prepare a series of at least five serial dilutions that are expected to cause between 10% and 90% mortality. A control group with the solvent alone should also be prepared.
-
Treatment: Apply 1 mL of each dilution to the inner surface of the bioassay arenas (e.g., glass vials) and allow the solvent to evaporate completely, leaving a residual film of the insecticide.
-
Exposure: Introduce a known number of insects (e.g., 20-25) into each treated and control arena.
-
Incubation: Maintain the bioassay arenas under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead or moribund insects at a predetermined time point (e.g., 24, 48, or 72 hours), depending on the speed of action of the insecticide.
-
Data Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the dose-response data using probit analysis to calculate the LC50, 95% confidence intervals, and the slope of the regression line.
Synergist Bioassays
Objective: To investigate the potential involvement of metabolic resistance.
Materials:
-
This compound
-
Synergists: Piperonyl butoxide (PBO, an inhibitor of P450s), S,S,S-tributyl phosphorotrithioate (DEF, an inhibitor of esterases), and Diethyl maleate (B1232345) (DEM, an inhibitor of GSTs).
-
Other materials as listed in Protocol 4.3.
Protocol:
-
Determine Sub-lethal Synergist Concentration: For each synergist, determine the maximum concentration that does not cause significant mortality to the insects when applied alone.
-
Pre-treatment with Synergist: Expose the insects to the sub-lethal concentration of the synergist for a short period (e.g., 1-2 hours) before exposing them to this compound.
-
This compound Bioassay: Conduct a dose-response bioassay with this compound on the synergist-pre-treated insects, as described in Protocol 4.3.
-
Data Analysis: Calculate the LC50 for this compound in the presence of each synergist. The Synergism Ratio (SR) is calculated as: SR = LC50 of this compound alone / LC50 of this compound + synergist. An SR value significantly greater than 1 suggests the involvement of the corresponding enzyme class in resistance.
Biochemical Assays for Detoxification Enzymes
Objective: To quantify the activity of major detoxification enzymes.
-
Cytochrome P450 Monooxygenases: The activity of P450s can be measured using model substrates such as p-nitroanisole (for O-demethylation) or 7-ethoxycoumarin (B196162) (for O-deethylation). The rate of product formation is determined spectrophotometrically or fluorometrically.
-
Glutathione S-transferases (GSTs): GST activity is commonly assayed using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate. The conjugation of CDNB with glutathione is monitored by measuring the increase in absorbance at 340 nm.
-
Carboxylesterases (CCEs): CCE activity can be determined using general esterase substrates like α-naphthyl acetate (B1210297) or p-nitrophenyl acetate. The rate of hydrolysis is measured by quantifying the formation of the colored product.
For each assay, total protein content in the enzyme preparation should be determined to normalize the enzyme activity.
Molecular Analysis
Objective: To identify genetic changes associated with resistance.
-
Target-Site Gene Sequencing: If the molecular target of this compound is known or hypothesized, the corresponding gene(s) can be amplified by PCR from both susceptible and resistant individuals and sequenced to identify potential resistance-conferring mutations.
-
Gene Expression Analysis (qRT-PCR): The expression levels of genes encoding detoxification enzymes (P450s, GSTs, CCEs) and the target-site protein can be quantified using quantitative real-time PCR (qRT-PCR) to determine if overexpression is associated with resistance.
Visualizations
Experimental Workflow
Caption: Workflow for developing and characterizing a this compound-resistant insect model.
Potential Signaling Pathway for Metabolic Resistance
This diagram illustrates a generalized signaling pathway that can lead to the upregulation of detoxification genes, a common mechanism of metabolic resistance.
Caption: A generalized signaling pathway leading to metabolic resistance in insects.
References
- 1. This compound (Ref: LH-517) [sitem.herts.ac.uk]
- 2. download.basf.com [download.basf.com]
- 3. irac-online.org [irac-online.org]
- 4. irac-online.org [irac-online.org]
- 5. Comparative transcriptome analysis of lufenuron-resistant and susceptible strains of Spodoptera frugiperda (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trifluenfuronate Sample Preparation for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is a novel fluoroalkene nematicide and acaricide used to protect crops from pests.[1] Its chemical name is 3,4,4-trifluoro-3-buten-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate, with the CAS number 2074661-82-6.[1][2][3][4] The analysis of this compound residues in complex matrices such as soil, plant tissues, and food products is crucial for ensuring food safety and environmental monitoring. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful technique for the sensitive and selective quantification of pesticide residues.[5][6]
Proper sample preparation is a critical step to ensure accurate and reliable results in LC-MS/MS analysis. The primary goal is to extract the analyte of interest from the sample matrix while removing interfering substances that can cause matrix effects, such as ion suppression or enhancement, leading to inaccurate quantification.[5] This document provides a detailed application note and protocol for the sample preparation of this compound for mass spectrometry analysis, primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[7][8][9]
Experimental Protocols
Principle of the QuEChERS Method
The QuEChERS method is a streamlined sample preparation technique that involves two main steps: extraction and dispersive solid-phase extraction (dSPE) cleanup.[8]
-
Extraction: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile (B52724), in the presence of salts. The salts help to induce phase separation between the aqueous and organic layers and to salt out the analyte into the organic phase.
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents to remove interfering matrix components. The type and amount of sorbents are chosen based on the sample matrix.
Materials and Reagents
-
This compound analytical standard (CAS: 2074661-82-6)[2]
-
Acetonitrile (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Trisodium citrate (B86180) dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for highly pigmented samples
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Deionized water
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Sample Preparation Protocol (Adapted QuEChERS)
This protocol is a general guideline and may require optimization based on the specific matrix being analyzed.
1. Sample Homogenization:
-
Solid Samples (e.g., fruits, vegetables, soil): Homogenize a representative portion of the sample using a high-speed blender or food processor. For soil samples, sieve to remove large debris before homogenization.[10][11]
-
Liquid Samples (e.g., water): No homogenization is required.
2. Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate salts).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE cleanup tube containing the appropriate sorbents. The choice of sorbents depends on the matrix:
-
General purpose (most fruits and vegetables): 150 mg MgSO₄, 50 mg PSA, 50 mg C18.
-
Samples with high fat content: Increase the amount of C18.
-
Samples with high pigment content (e.g., spinach, tea): Add 50 mg of GCB. Caution: GCB may retain planar pesticides.[7]
-
-
Cap the dSPE tube and vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥5000 rcf) for 2 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis. For improved chromatography, the extract can be diluted with the initial mobile phase.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[5][12]
-
Column: A C18 reversed-phase column is commonly used for pesticide analysis.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically suitable for many pesticides.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.
Data Presentation
While specific quantitative data for this compound using this exact protocol is not yet published, the QuEChERS method has been extensively validated for a wide range of pesticides in various matrices. The following table summarizes typical performance data that can be expected for pesticides analyzed by LC-MS/MS following a QuEChERS sample preparation protocol.[13]
| Parameter | Typical Value Range | Reference |
| Recovery | 70-120% | [7][13] |
| Relative Standard Deviation (RSD) | < 20% | [13] |
| Limit of Detection (LOD) | 0.01 - 10 µg/kg | [13] |
| Limit of Quantification (LOQ) | 0.05 - 50 µg/kg | [13] |
Note: These values are representative and the actual performance for this compound must be determined through method validation studies.
Mandatory Visualization
Caption: QuEChERS workflow for this compound sample preparation.
Caption: Logic for selecting dSPE sorbents based on matrix type.
References
- 1. New ISO Published September 2021: this compound with Acaricides & Nematicides Activities by Shandong United Pesticide – News & Updates [chemrobotics.in]
- 2. Trifluorocide | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2023046853A1 - Insect, acarina and nematode pest control - Google Patents [patents.google.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 9. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 10. unitedchem.com [unitedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Toxicity of Trifluenfuronate in Bees
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluenfuronate is a novel fluoroalkene compound with reported acaricidal and nematicidal properties. As with any new pesticide, a thorough evaluation of its potential risks to non-target organisms, particularly beneficial insects like bees, is imperative for environmental safety and regulatory compliance. These application notes provide a comprehensive set of protocols for assessing the acute, chronic, and sublethal toxicity of this compound to bees.
Due to the current lack of publicly available bee toxicity data for this compound, the following protocols are based on established international guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD). A preliminary range-finding study is a critical first step to determine the appropriate concentration range for the definitive toxicity tests outlined below.
Data Presentation
Disclaimer: The following tables are templates. The data presented are hypothetical and for illustrative purposes only. Actual data must be generated through rigorous experimental testing.
Table 1: Acute Oral and Contact Toxicity of this compound to Adult Honey Bees (Apis mellifera) at 48 and 96 hours
| Exposure Route | Time (hours) | LD50 (µg a.i./bee) (95% Confidence Interval) | No Observed Effect Concentration (NOEC) (µg a.i./bee) |
| Oral | 48 | [Insert Value] ([Insert CI]) | [Insert Value] |
| 96 | [Insert Value] ([Insert CI]) | [Insert Value] | |
| Contact | 48 | [Insert Value] ([Insert CI]) | [Insert Value] |
| 96 | [Insert Value] ([Insert CI]) | [Insert Value] | |
| a.i. = active ingredient |
Table 2: Chronic Oral Toxicity of this compound to Adult Honey Bees (Apis mellifera) over 10 days
| Endpoint | Value | Unit |
| 10-day LC50 | [Insert Value] | µg a.i./bee/day |
| 10-day NOEC | [Insert Value] | µg a.i./bee/day |
| Behavioral Abnormalities | [Describe Observations] | - |
Table 3: Effects of this compound on Honey Bee Larval Development
| Endpoint | Value | Unit |
| Larval ED50 (Emergence) | [Insert Value] | µg a.i./larva |
| Larval NOEC | [Insert Value] | µg a.i./larva |
| Mean Development Time | [Insert Value] | Days |
Table 4: Sublethal Effects of this compound on Biochemical Markers in Adult Honey Bees
| Biomarker | Treatment Group (Concentration) | Mean Activity ± SD (Unit) | % Change from Control |
| Acetylcholinesterase (AChE) | Control | [Insert Value] | - |
| This compound (Low Conc.) | [Insert Value] | [Insert Value] | |
| This compound (High Conc.) | [Insert Value] | [Insert Value] | |
| Glutathione S-transferase (GST) | Control | [Insert Value] | - |
| This compound (Low Conc.) | [Insert Value] | [Insert Value] | |
| This compound (High Conc.) | [Insert Value] | [Insert Value] | |
| Carboxylesterase (COE) | Control | [Insert Value] | - |
| This compound (Low Conc.) | [Insert Value] | [Insert Value] | |
| This compound (High Conc.) | [Insert Value] | [Insert Value] |
Experimental Protocols
Acute Oral Toxicity Test (adapted from OECD Guideline 213)
This test determines the median lethal dose (LD50) of this compound to adult honey bees after oral ingestion.
Materials:
-
Adult worker honey bees (Apis mellifera) of a uniform age.
-
Cages for housing bees.
-
Feeders (e.g., syringes or glass vials).
-
This compound (technical grade active ingredient).
-
Sucrose (B13894) solution (50% w/v).
-
Solvent for the test substance (if necessary, e.g., acetone, dimethyl sulfoxide).
-
Incubator set to 25 ± 2 °C and 60-70% relative humidity.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a geometric series of at least five concentrations in 50% sucrose solution. A solvent control and a negative (sucrose solution only) control must be included. A toxic standard (e.g., dimethoate) should also be run to validate the test.
-
Bee Preparation: Collect young adult worker bees from a healthy, queen-right colony. Anesthetize the bees lightly with carbon dioxide or by cooling to facilitate handling.
-
Dosing: Place groups of 10 bees into individual cages. Provide each cage with a feeder containing one of the test solutions. A minimum of three replicate cages per concentration level is required.
-
Exposure: Allow the bees to feed on the treated sucrose solution ad libitum for a defined period (typically 4-6 hours). After the exposure period, replace the treated solution with an untreated 50% sucrose solution.
-
Observation: Record mortality and any behavioral abnormalities (e.g., lethargy, paralysis, abnormal movements) at 4, 24, 48, 72, and 96 hours after the start of the exposure.[1][2]
-
Data Analysis: Calculate the LD50 values with 95% confidence intervals for each observation time point using probit analysis or a similar statistical method. Determine the No Observed Effect Concentration (NOEC).
Acute Contact Toxicity Test (adapted from OECD Guideline 214)
This test determines the LD50 of this compound to adult honey bees following topical application.
Materials:
-
Same as for the acute oral toxicity test, excluding feeders.
-
Microsyringe or microapplicator capable of delivering precise volumes (e.g., 1 µL).
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., acetone). Prepare a geometric series of at least five concentrations from the stock solution. A solvent control and a toxic standard are required.
-
Bee Preparation: Anesthetize bees as described for the oral test.
-
Dosing: Apply a precise volume (e.g., 1 µL) of the test solution directly to the dorsal thorax of each bee using a microapplicator. Treat at least 10 bees per concentration, with a minimum of three replicates.
-
Housing and Observation: Place the treated bees in clean cages with access to untreated 50% sucrose solution. Record mortality and sublethal effects at 4, 24, 48, 72, and 96 hours post-application.[1][3]
-
Data Analysis: Calculate the LD50 values and NOEC as described for the oral toxicity test.
Chronic Oral Toxicity Test (adapted from OECD Guideline 245)
This test evaluates the effects of prolonged exposure to sublethal concentrations of this compound.
Procedure:
-
Test Setup: Use newly emerged adult bees (less than 24 hours old) to ensure a standardized physiological state. House them in cages as for the acute tests.
-
Dosing: Prepare a range of sublethal concentrations of this compound in 50% sucrose solution, based on the results of the acute oral toxicity test. The concentrations should be low enough not to cause significant acute mortality.
-
Exposure: Provide the treated sucrose solutions to the bees ad libitum for a period of 10 days.[4] Replace the solutions daily to ensure freshness and stability of the test substance.
-
Observation: Record mortality and any behavioral or morphological abnormalities daily for the 10-day period.
-
Data Analysis: Calculate the 10-day LC50 and NOEC.
Honey Bee Larval Toxicity Test (adapted from OECD Guideline 237)
This test assesses the effects of this compound on developing bee larvae.
Procedure:
-
Larval Rearing: Graft first-instar larvae from a healthy colony into 48-well plates containing a standardized larval diet.
-
Dosing: Prepare a series of this compound concentrations in the larval diet.
-
Exposure: From day 3 to day 6 of larval development, administer the treated diet to the larvae daily.
-
Observation: Monitor larval mortality and development through to pupation and adult emergence. Record the number of emerged adults.
-
Data Analysis: Determine the median effective dose (ED50) that affects larval survival to adult emergence and the NOEC.
Biochemical Assays for Sublethal Effects
Exposure to sublethal concentrations of pesticides can induce physiological stress, which can be quantified by measuring the activity of specific enzymes.
Sample Preparation:
-
Expose adult bees to sublethal concentrations of this compound either orally or via contact for a defined period (e.g., 48 hours).
-
Anesthetize the bees on ice and collect hemolymph or dissect tissues of interest (e.g., head, midgut, fat bodies).
-
Homogenize the samples in a suitable buffer and centrifuge to obtain a supernatant for enzyme assays.
Recommended Assays:
-
Acetylcholinesterase (AChE) Activity: AChE is a key enzyme in the insect nervous system and a target for many insecticides. Its inhibition can indicate neurotoxic effects.
-
Glutathione S-transferase (GST) Activity: GSTs are detoxification enzymes involved in the metabolism of xenobiotics. Increased activity can indicate an oxidative stress response.[5]
-
Carboxylesterase (COE) Activity: COEs are another group of enzymes involved in the detoxification of pesticides.[5]
-
Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity: These enzymes are indicators of tissue damage and general stress.[3]
-
Alkaline Phosphatase (ALP) Activity: ALP is involved in various metabolic processes, and alterations in its activity can indicate physiological stress.[3]
Visualizations
Caption: Workflow for the Acute Oral Toxicity Test.
Caption: Workflow for the Acute Contact Toxicity Test.
Caption: Workflow for Biochemical Assays.
References
- 1. Semi-field studies on biochemical markers of honey bee workers (Apis mellifera) after exposure to pesticides and their mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. Selected Biochemical Markers Change after Oral Administration of Pesticide Mixtures in Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and residual effect of selected insecticides against Bemisia tabaci and Orius tristicolor | Research, Society and Development [rsdjournal.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Trifluenfuronate In Vitro Metabolic Stability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
In drug discovery and development, understanding the metabolic stability of a new chemical entity (NCE) is crucial for predicting its in vivo pharmacokinetic profile.[1][2] The liver is the primary site of drug metabolism, facilitated by a host of enzymes, most notably the cytochrome P450 (CYP) superfamily (Phase I metabolism) and various transferases responsible for conjugation reactions (Phase II metabolism).[3][4] In vitro metabolic stability assays provide an essential early assessment of a compound's susceptibility to metabolic breakdown, allowing for the estimation of key parameters such as intrinsic clearance (CLint) and half-life (t1/2).[5][6][7]
This document provides detailed protocols for assessing the in vitro metabolic stability of trifluenfuronate, a fluoroalkene nematicide[8], using two common test systems: liver microsomes and hepatocytes. Liver microsomes are a subcellular fraction rich in Phase I enzymes, particularly CYPs, and are a cost-effective tool for initial screening.[9][3][10] Hepatocytes, being intact liver cells, contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of hepatic metabolism.[1][11][3][5]
Data Presentation: Metabolic Stability of this compound (Hypothetical Data)
The following tables summarize hypothetical quantitative data for the metabolic stability of this compound in human liver microsomes and hepatocytes, alongside common control compounds.
Table 1: Human Liver Microsome Metabolic Stability Data
| Compound | Time (min) | % Parent Remaining (Mean ± SD, n=3) | t1/2 (min) | CLint (µL/min/mg protein) |
| This compound | 0 | 100 ± 0.0 | 25.7 | 27.0 |
| 5 | 88.2 ± 2.1 | |||
| 15 | 65.1 ± 3.5 | |||
| 30 | 41.5 ± 2.8 | |||
| 45 | 25.9 ± 1.9 | |||
| 60 | 15.3 ± 1.2 | |||
| Verapamil | 0 | 100 ± 0.0 | 8.5 | 81.5 |
| (High Clearance) | 5 | 58.1 ± 4.2 | ||
| 15 | 19.8 ± 2.5 | |||
| 30 | 3.5 ± 0.8 | |||
| 45 | <1.0 | |||
| 60 | <1.0 | |||
| Warfarin | 0 | 100 ± 0.0 | >60 | <11.6 |
| (Low Clearance) | 5 | 98.2 ± 1.1 | ||
| 15 | 94.3 ± 1.5 | |||
| 30 | 89.1 ± 2.0 | |||
| 45 | 84.5 ± 1.8 | |||
| 60 | 80.2 ± 2.3 |
Table 2: Human Hepatocyte Metabolic Stability Data
| Compound | Time (min) | % Parent Remaining (Mean ± SD, n=3) | t1/2 (min) | CLint (µL/min/10^6 cells) |
| This compound | 0 | 100 ± 0.0 | 45.1 | 15.4 |
| 15 | 85.3 ± 3.3 | |||
| 30 | 70.1 ± 2.9 | |||
| 60 | 48.9 ± 4.1 | |||
| 90 | 33.7 ± 3.5 | |||
| 120 | 22.5 ± 2.8 | |||
| 7-Ethoxycoumarin | 0 | 100 ± 0.0 | 18.2 | 38.1 |
| (High Clearance) | 15 | 49.2 ± 5.1 | ||
| 30 | 23.8 ± 3.8 | |||
| 60 | 5.5 ± 1.5 | |||
| 90 | <1.0 | |||
| 120 | <1.0 | |||
| Carbamazepine | 0 | 100 ± 0.0 | >120 | <5.8 |
| (Low Clearance) | 15 | 97.1 ± 1.2 | ||
| 30 | 93.5 ± 1.8 | |||
| 60 | 88.2 ± 2.1 | |||
| 90 | 83.4 ± 2.5 | |||
| 120 | 79.6 ± 3.0 |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines the procedure for determining the metabolic stability of this compound using pooled human liver microsomes. The primary focus is on Phase I metabolism mediated by CYP enzymes.[9][10]
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
This compound (10 mM stock in DMSO)
-
Control compounds (e.g., Verapamil, Warfarin; 10 mM stocks in DMSO)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12]
-
Acetonitrile (B52724) (ACN) with an appropriate internal standard for LC-MS/MS analysis
-
96-well incubation plates and collection plates
-
Incubator shaker set to 37°C
2. Preparation of Solutions:
-
This compound Working Solution (125 µM): Dilute the 10 mM DMSO stock in acetonitrile.[12]
-
Microsomal Master Mix: Prepare a mixture of liver microsomes in phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.[9][6][10]
-
NADPH Solution: Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.
3. Assay Procedure:
-
Add the test compound working solution to the incubation plate wells. The final concentration of this compound in the incubation should be 1 µM.[10]
-
Add the microsomal master mix to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH solution to the appropriate wells. For negative controls, add an equal volume of phosphate buffer without NADPH.[9][12]
-
Incubate the plate at 37°C with shaking (e.g., 100 rpm).[12]
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing the internal standard.[6][12] The 0-minute time point is prepared by adding the stop solution before the NADPH solution.
-
Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.[13]
-
Transfer the supernatant to a new 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Analyze the samples to determine the concentration of the parent compound (this compound) remaining at each time point. The peak area ratio of the analyte to the internal standard is used for quantification.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .[5]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg) = (0.693 / t1/2) * (incubation volume / mg microsomal protein) .[5][7]
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol uses cryopreserved human hepatocytes to assess the metabolic stability of this compound, encompassing both Phase I and Phase II metabolic pathways.[5][14]
1. Materials and Reagents:
-
Cryopreserved Human Hepatocytes (pooled donors recommended)
-
Hepatocyte Incubation Medium (e.g., Williams Medium E with supplements)[5]
-
This compound (10 mM stock in DMSO)
-
Control compounds (e.g., 7-Ethoxycoumarin, Carbamazepine; 10 mM stocks in DMSO)
-
Acetonitrile (ACN) with an appropriate internal standard
-
24-well or 48-well cell culture plates
-
Incubator shaker (37°C, 5% CO2)
2. Assay Procedure:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium.
-
Determine cell viability and density using a method like the trypan blue exclusion assay.[5]
-
Dilute the hepatocyte suspension to the desired final cell density (e.g., 0.5 x 10^6 viable cells/mL) in the incubation medium.[5]
-
Prepare the test compound working solutions in the incubation medium. The final concentration of this compound is typically 1 µM, and the final DMSO concentration should be kept low (<0.1%) to avoid cytotoxicity.[15]
-
Add the hepatocyte suspension to the wells of the culture plate.
-
Add the test compound working solutions to initiate the reaction.
-
Place the plate on a rocking or orbital shaker in a humidified incubator at 37°C and 5% CO2.[5][15]
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots and terminate the reaction by adding ice-cold acetonitrile with an internal standard.[5]
-
Process the samples as described in the microsomal assay (centrifugation and supernatant transfer).
3. LC-MS/MS Analysis:
-
Quantify the remaining parent compound in the supernatant using a validated LC-MS/MS method.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .[5]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t1/2) * (incubation volume / number of cells in millions) .[5][7]
Visualizations
The following diagrams illustrate the experimental workflow and the general metabolic pathways relevant to this assay.
Caption: Experimental workflow for an in vitro metabolic stability assay.
Caption: General pathways of drug metabolism in the liver.
References
- 1. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 3. bdj.co.jp [bdj.co.jp]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. google.com [google.com]
- 8. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 9. mttlab.eu [mttlab.eu]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 14. Cryopreserved human hepatocytes: characterization of drug-metabolizing enzyme activities and applications in higher throughput screening assays for hepatotoxicity, metabolic stability, and drug-drug interaction potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Troubleshooting & Optimization
Trifluenfuronate Synthesis Technical Support Center
Welcome to the Technical Support Center for Trifluenfuronate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this compound, providing troubleshooting advice and answers to frequently asked questions to improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound, chemically named 3,4,4-trifluoro-3-buten-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate, is synthesized through a convergent approach. This involves the independent synthesis of two key precursors, followed by their esterification. The main steps are:
-
Synthesis of Precursor 1: Preparation of tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylic acid.
-
Synthesis of Precursor 2: Preparation of 3,4,4-trifluoro-3-buten-1-ol.
-
Final Esterification: Coupling of the two precursors to form this compound.
Trifluenfuronate solubility issues in aqueous solutions
Welcome to the technical support hub for Trifluenfuronate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this compound during experimental procedures. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
A1: this compound is a fluoroalkene compound with nematicidal and acaricidal activities.[1] Its chemical and physical properties are summarized below. A key feature is its predicted high lipophilicity (XLogP3 of 2.2), which suggests low aqueous solubility.[2]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₅F₃O₅ | [2] |
| Molecular Weight | 344.28 g/mol | [2] |
| XLogP3 (Lipophilicity) | 2.2 | [2] |
| IUPAC Name | 3,4,4-trifluorobut-3-enyl 2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylate | [2] |
Q2: I'm seeing precipitation after diluting my this compound stock solution into an aqueous buffer. What is the most likely cause?
A2: This phenomenon, often called "solvent-shifting precipitation," is common for hydrophobic compounds like this compound.[3] It occurs when a concentrated stock solution, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium (an anti-solvent) where its solubility is significantly lower.[3][4] The rapid change in solvent polarity causes the compound to exceed its solubility limit and crash out of solution.[3]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: Direct dissolution in neutral aqueous buffers is not recommended due to this compound's very low intrinsic water solubility.[3] A concentrated stock solution must first be prepared in a suitable organic solvent.
Q4: How does pH likely affect the solubility of this compound?
Q5: What are the primary strategies to improve the aqueous solubility of this compound for in vitro assays?
A5: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[5][6][7] The most common strategies for lab-scale experiments include:
-
Co-solvents: Maintaining a small percentage of an organic solvent (like DMSO) in the final solution.[8]
-
pH Adjustment: Using a buffer system where the compound is most soluble.[9][10]
-
Use of Surfactants: Incorporating non-ionic surfactants like Tween-80 or Pluronic F68 to form micelles that can encapsulate the compound.[6][9]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance solubility.[4][11]
Troubleshooting Guides
This section provides step-by-step guidance for common precipitation issues encountered with this compound.
Issue 1: Immediate Precipitation Upon Dilution of Stock Solution
-
Possible Cause A: Final Concentration Exceeds Solubility Limit. Your working concentration is too high for the specific aqueous medium.
-
Solution: Lower the final concentration of this compound. Refer to the solubility data in Table 2 to guide your concentration selection.
-
-
Possible Cause B: Improper Mixing Technique. Localized high concentrations are forming during dilution, leading to precipitation before the compound can be adequately dispersed.
-
Possible Cause C: Final DMSO Concentration is Too Low. The amount of co-solvent in the final solution is insufficient to keep the compound dissolved.
-
Solution: Ensure the final DMSO concentration is between 0.1% and 0.5%. Be aware that DMSO concentrations above 0.5% can affect cell viability and assay performance.
-
Issue 2: Solution is Initially Clear but Precipitates Over Time (Hours to Days)
-
Possible Cause A: Thermodynamic Instability. The clear solution is a thermodynamically unstable supersaturated state. Over time, the compound begins to nucleate and crystallize.
-
Possible Cause B: Temperature Fluctuations. A decrease in temperature can lower the solubility of the compound.
-
Solution: Store and use the solutions at a constant, controlled temperature. If experiments are conducted at room temperature, prepare and store solutions under the same conditions.
-
Troubleshooting Workflow Diagram
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. This compound | C16H15F3O5 | CID 157010644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijmsdr.org [ijmsdr.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. ijpbr.in [ijpbr.in]
- 9. brieflands.com [brieflands.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Trifluenfuronate Degradation in Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Trifluenfuronate during storage. All information is presented in a practical question-and-answer format.
Disclaimer: "this compound" is a hypothetical compound name. The data and protocols presented here are based on the structurally analogous and well-studied phenylurea herbicide, Fluometuron (B1672900).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is initiated by N-demethylation, followed by hydrolysis of the urea (B33335) bond. This process results in the formation of several degradation products. The degradation is primarily mediated by microbial activity in soil and can also be influenced by light.
Q2: What are the major degradation products of this compound?
A2: The major degradation products of this compound are:
-
Desmethyl this compound (DMF): Formed by the removal of one methyl group.
-
Trifluoromethyl Phenylurea (TFMPU): Formed by the removal of both methyl groups.
-
Trifluoromethylaniline (TFMA): Formed by the hydrolysis of the urea linkage in TFMPU.[1][2]
Q3: What are the optimal storage conditions to minimize this compound degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry place.[3][4] While specific temperature and humidity limits are not defined, general guidance for pesticide storage suggests maintaining temperatures between 40°F and 100°F (approximately 4°C and 38°C).[5] this compound is stable in aqueous solutions at a wide pH range (1-13) at 20°C.[3] Formulations of the analogous compound, Fluometuron, are not harmed by freeze-thaw cycles.[3]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is susceptible to photodegradation. Exposure to UV light can accelerate its breakdown.[6][7] Therefore, it is recommended to store the compound in opaque or amber containers to protect it from light.
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my chromatogram when analyzing my stored this compound sample.
-
Possible Cause: Degradation of this compound into its primary metabolites (DMF, TFMPU, TFMA).
-
Troubleshooting Steps:
-
Confirm Peak Identity: If you have analytical standards for the degradation products, run them to confirm the retention times of the unexpected peaks.
-
Review Storage Conditions: Ensure that your storage conditions align with the recommendations (cool, dry, and dark). Elevated temperatures or exposure to light can accelerate degradation.
-
Perform a Forced Degradation Study: To confirm the identity of the degradants, you can perform a forced degradation study as outlined in the "Experimental Protocols" section. This will help you to definitively identify the degradation products.
-
Issue 2: The concentration of my this compound stock solution has decreased over time.
-
Possible Cause 1: Degradation. As mentioned above, this compound can degrade over time, leading to a decrease in the concentration of the parent compound.
-
Troubleshooting Steps:
-
Analyze for Degradation Products: Use a validated analytical method (see "Experimental Protocols") to quantify the parent compound and its major degradation products. The presence of these products will confirm that degradation has occurred.
-
Re-evaluate Storage Conditions: Assess your storage temperature, humidity, and light exposure. If any of these are outside the recommended ranges, adjust them accordingly for future storage.
-
-
-
Possible Cause 2: Solvent Evaporation. If the container is not properly sealed, the solvent may have evaporated, leading to an apparent decrease in concentration if the analysis is based on the original volume.
-
Troubleshooting Steps:
-
Inspect Container Seal: Check the integrity of the container seal. Use containers with tight-fitting caps (B75204) and consider using parafilm for extra security.
-
Gravimetric Analysis: If possible, compare the current weight of the solution to its initial weight to determine if solvent loss has occurred.
-
-
Issue 3: I am having trouble developing a stability-indicating analytical method for this compound.
-
Possible Cause: Co-elution of the parent compound and its degradation products.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, flow rate, and column temperature to improve the separation of this compound from its degradation products. A C18 reversed-phase column with an acetonitrile-water gradient is a good starting point.[8][9]
-
Utilize a Diode Array Detector (DAD): A DAD can help to distinguish between co-eluting peaks by providing spectral information. The UV absorbance maximum for this compound (analogous to Fluometuron) is around 244 nm.[6][7]
-
Consult Analytical Method Protocols: Refer to the detailed analytical method protocol in the "Experimental Protocols" section for a validated starting point.
-
Quantitative Data Summary
The following tables summarize the degradation kinetics of this compound (based on Fluometuron data) under various conditions.
Table 1: Half-life of this compound in Aqueous Solution
| pH | Temperature (°C) | Half-life (days) | Reference |
| 5-9 | 20 | 730 - 1010 | [3] |
| Not specified | Not specified (Sunlight) | 1.2 | [10] |
| Not specified | Not specified (UV lamp, 254 nm) | 0.013 (18.2 min) | [6][7] |
Table 2: Accelerated Storage Stability of a this compound Formulation
| Storage Condition | Duration | Active Ingredient Loss (%) | Physical Changes | Reference |
| 54°C ± 2°C | 14 days | < 5% | None observed | [3] |
Experimental Protocols
1. Protocol for Accelerated Stability Study
-
Objective: To evaluate the stability of this compound under accelerated storage conditions.
-
Methodology:
-
Place a known quantity of the this compound sample (in its commercial or intended packaging) into a temperature-controlled oven set at 54°C ± 2°C.[3]
-
At time zero and after 14 days, remove an aliquot of the sample for analysis.
-
Analyze the samples for the concentration of the active ingredient and its primary degradation products using a validated HPLC-UV method (see Protocol 3).
-
Visually inspect the sample and packaging for any physical changes (e.g., color change, precipitation, container integrity) at each time point.
-
Calculate the percentage loss of the active ingredient.
-
2. Protocol for Photostability Study
-
Objective: To assess the impact of light on the stability of this compound. This protocol is based on ICH Q1B guidelines.[5][11][12][13]
-
Methodology:
-
Prepare two sets of this compound samples. One set will be exposed to light, and the other will serve as a dark control, wrapped in aluminum foil.
-
Place the samples in a photostability chamber equipped with a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a constant temperature inside the chamber.
-
At predetermined time intervals, withdraw samples from both the light-exposed and dark control sets.
-
Analyze the samples for the concentration of this compound and its degradation products using a validated HPLC-UV method.
-
Compare the degradation profiles of the light-exposed samples to the dark controls to determine the extent of photodegradation.
-
3. Protocol for HPLC-UV Analysis of this compound and its Degradation Products
-
Objective: To quantify this compound and its major degradation products (DMF, TFMPU, TFMA).
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
This compound, DMF, TFMPU, and TFMA analytical standards.
-
-
Procedure:
-
Sample Preparation: Dissolve a known weight of the this compound sample in a suitable solvent (e.g., acetonitrile) to a known volume. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Calibration: Prepare a series of calibration standards of this compound and its degradation products of known concentrations. Inject the standards and construct a calibration curve for each analyte.
-
Quantification: Inject the prepared sample and determine the concentration of this compound and its degradation products by comparing their peak areas to the respective calibration curves.
-
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. Degradation and sorption of fluometuron and metabolites in conservation tillage soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. jordilabs.com [jordilabs.com]
- 6. researchgate.net [researchgate.net]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. Multiresidue HPLC methods for phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. ars.usda.gov [ars.usda.gov]
- 11. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ikev.org [ikev.org]
- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Trifluenfuronate Analytical Standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Trifluenfuronate analytical standard.
Frequently Asked Questions (FAQs)
Q1: My this compound analytical standard is showing signs of degradation. What are the likely causes?
A1: Instability of the this compound analytical standard can be attributed to several factors, primarily related to its chemical structure which contains an ester functional group and a trifluoroalkene moiety. The most common causes of degradation are:
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which is the cleavage of the molecule by reaction with water.[1][2][3][4][5][6] This reaction can be catalyzed by the presence of acids or bases.[2][3][4][5][6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the molecule.[7][8] This is a common degradation pathway for many pesticides.[7][9]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of the analytical standard.
-
Improper Storage: Storing the standard in an inappropriate solvent or under unsuitable temperature and light conditions can lead to accelerated degradation.
Q2: What are the best practices for storing the this compound analytical standard to ensure its stability?
A2: To maintain the integrity of your this compound analytical standard, adhere to the following storage guidelines:
-
Solvent Selection: Use a high-purity, dry, and inert organic solvent. Acetonitrile (B52724) is a commonly used solvent for pesticide standards.[10] For enhanced stability of certain pesticides in acetonitrile, acidification with a small amount of acetic acid (e.g., 0.1% v/v) can be beneficial, especially if the compound is susceptible to degradation in neutral or slightly basic conditions.[10] Toluene can be a suitable alternative, particularly as an exchange solvent for gas chromatography (GC) analysis.[10]
-
Temperature: Store the standard solution at low temperatures, typically between -18°C to -20°C, to minimize thermal degradation.
-
Light Protection: Store the standard in amber vials or protect it from light to prevent photodegradation.
-
Moisture Control: Use anhydrous solvents and minimize exposure to atmospheric moisture to prevent hydrolysis.
-
Inert Atmosphere: For long-term storage, consider storing the standard under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?
A3: The appearance of unexpected peaks is often indicative of degradation of the analytical standard or contamination.
-
Degradation Products: The primary degradation pathway for this compound is likely hydrolysis of the ester bond, which would result in the formation of its corresponding carboxylic acid and alcohol. Photodegradation could lead to other transformation products.
-
Solvent Impurities: Impurities in the solvent can appear as extra peaks in the chromatogram.
-
Contamination: Contamination from glassware, pipettes, or the analytical instrument itself can introduce extraneous peaks.[11]
-
Matrix Effects: If you are analyzing this compound in a complex matrix (e.g., soil, water, biological fluids), co-eluting matrix components can interfere with the analysis.[12]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Probable Cause | Recommended Solution |
| Column Overload | Dilute the sample and re-inject. |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[11] |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For ester-containing compounds, a slightly acidic mobile phase can help suppress hydrolysis during analysis. |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. |
| Injection Solvent Mismatch | Ensure the injection solvent is compatible with the mobile phase. High-purity water with minimal organic content is often a good choice for reverse-phase chromatography. |
Issue 2: Inconsistent Retention Times
| Probable Cause | Recommended Solution |
| Air in the Pump or Lines | Purge the HPLC system to remove any air bubbles.[13] |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing. |
| Column Degradation | Replace the analytical column if it has been used extensively. |
Issue 3: Low Signal Intensity or No Peak
| Probable Cause | Recommended Solution |
| Degradation of Analytical Standard | Prepare a fresh standard solution from a new vial of the analytical standard. Verify storage conditions of the stock solution. |
| Incorrect Instrument Parameters | Optimize mass spectrometer parameters (e.g., ionization source, collision energy) for this compound. |
| Sample Loss During Preparation | Review the sample preparation procedure for potential sources of analyte loss. |
| Contamination of the Ion Source | Clean the ion source of the mass spectrometer.[11] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
-
Allow the this compound analytical standard vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh a suitable amount of the standard using an analytical balance.
-
Dissolve the weighed standard in a Class A volumetric flask using high-purity, anhydrous acetonitrile to the desired concentration.
-
Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber vial at -20°C.
General Protocol for LC-MS/MS Analysis of this compound
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: To be optimized.
-
IonSpray Voltage: To be optimized.
-
Collision Gas: Argon.
-
MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting analytical issues.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. science-revision.co.uk [science-revision.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. savemyexams.com [savemyexams.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Degradation strategies of pesticide residue: From chemicals to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pesticide degradation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. zefsci.com [zefsci.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Trifluenfuronate Bioassay Variability
Welcome to the technical support center for Trifluenfuronate bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a fluoroalkenyl nematicide, insecticide, and acaricide. Its primary mode of action is the inhibition of mitochondrial fatty acid β-oxidation. This disruption of cellular energy metabolism is the basis for its activity against target organisms and its potential as a therapeutic agent.
Q2: My experimental results with this compound are highly variable. What are the common sources of this variability?
High variability in cell-based assays can stem from several factors, including:
-
Cell Culture Practices: Inconsistencies such as using cells with high passage numbers can lead to phenotypic drift and altered responses. Mycoplasma contamination can also significantly impact cell health and experimental outcomes.[1]
-
Operator-Dependent Variations: Differences in cell seeding density, reagent preparation, and incubation times can introduce significant variability.[1] Pipetting technique is a primary source of intra-assay variability.[1]
-
Reagent Quality and Storage: The quality, stability, and proper storage of this compound and other reagents are critical for reproducible results.
-
Environmental Factors: Fluctuations in temperature and CO2 levels in the incubator can affect cell growth and metabolism.[1]
Q3: How can I minimize inter-assay variability when working with this compound?
To improve consistency between experiments, it is crucial to standardize your protocol.[1] This includes:
-
Using a consistent cell passage number.
-
Implementing a strict and standardized cell seeding protocol.
-
Ensuring all reagents are from the same lot and stored correctly.[1]
-
Developing and adhering to a detailed standard operating procedure (SOP).
-
Including positive and negative controls on every plate to normalize data and identify plate-specific issues.[1]
Q4: I am observing a very low or no signal in my this compound bioassay. What could be the cause?
A low or absent signal can be due to several factors:
-
Sub-optimal Cell Number: Incorrect cell counting or poor cell viability can lead to a lower than expected cell number.
-
Reagent Issues: The concentration of detection reagents may be too low, or the incubation time may be insufficient for signal development.[1] Ensure that this compound has been stored correctly and has not degraded.
-
Incorrect Compound Concentration: The concentration range of this compound being tested may be too low to elicit a response.
-
Instrument Settings: Verify that you are using the correct filter or wavelength settings on your plate reader.
Q5: My replicate wells for the same this compound concentration show a high coefficient of variation (CV > 15%). What should I investigate?
High intra-assay variability often points to technical inconsistencies:
-
Pipetting Technique: Ensure pipettes are calibrated and that proper technique is used, such as reverse pipetting for viscous solutions and consistent speed and depth of tip immersion.[1]
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to significant differences between wells. Gently mix the cell suspension before and during plating.[1]
-
Inadequate Reagent Mixing: Insufficient mixing of reagents within the wells can result in a non-uniform reaction.[1]
-
Edge Effects: The outer wells of a microplate can behave differently due to uneven temperature and humidity, leading to increased evaporation.[1] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[1]
Troubleshooting Guides
Guide 1: Cell-Based Fatty Acid Oxidation (FAO) Assays
This compound inhibits mitochondrial fatty acid β-oxidation. Assays measuring this process, such as those using the Seahorse XF Analyzer, are common.
Issue: Lower than expected Oxygen Consumption Rate (OCR) in control wells.
| Potential Cause | Troubleshooting Step |
| Sub-optimal cell density | Determine the optimal cell seeding density for your cell type to ensure a robust OCR signal. |
| Poor cell health | Ensure cells are healthy and have high viability before starting the assay. |
| Low substrate availability | Ensure the concentration of the fatty acid substrate (e.g., palmitate-BSA) is sufficient. |
| Insufficient L-carnitine | L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria. Titrate the L-carnitine concentration to find the optimum for your cell type.[2] |
Issue: High variability in OCR readings between replicate wells treated with this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and consistent seeding volume in all wells. |
| Pipetting errors during compound addition | Use calibrated pipettes and consistent technique when adding this compound to the assay plate. |
| Edge effects | Avoid using the outer wells of the Seahorse plate for experimental samples. |
| This compound precipitation | Visually inspect wells for any signs of compound precipitation. Ensure the final DMSO concentration is non-toxic and that this compound is fully solubilized in the stock solution. |
Issue: No dose-dependent inhibition of OCR with this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect concentration range | Perform a wider dose-response experiment to identify the optimal concentration range for observing inhibition. |
| This compound instability | Prepare fresh dilutions of this compound for each experiment. Consider the stability of the compound in your assay medium over the course of the experiment. |
| Low reliance on fatty acid oxidation | Some cell types may have a low basal rate of FAO. Consider pre-treating cells with glucose-deprived media to increase their reliance on FAO.[2] |
| Isomeric mixture variability | This compound is an isomeric mixture. The ratio of cis to trans isomers could potentially influence activity. Ensure you are using a consistent source and lot of the compound. |
Guide 2: Nematicide Bioassays (e.g., against Meloidogyne incognita)
Issue: High mortality in control group.
| Potential Cause | Troubleshooting Step |
| Contamination | Ensure all solutions and equipment are sterile to prevent bacterial or fungal growth that could harm the nematodes. |
| Harsh handling of nematodes | Handle nematodes gently during collection and transfer to avoid physical damage. |
| Unsuitable incubation conditions | Maintain optimal temperature and humidity for the specific nematode species being tested. |
Issue: Low or no mortality in this compound-treated group.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound concentration | Verify the calculations for your dilutions and test a wider range of concentrations. |
| Poor solubility or stability in assay medium | Ensure this compound is properly dissolved. Consider the use of a co-solvent if necessary, and check for precipitation. |
| Nematode resistance | The nematode population being tested may have some level of resistance to the compound. |
Quantitative Data Summary
Quantitative data for this compound's bioactivity is not extensively available in the public domain. The following tables provide a template for organizing your experimental data and comparing it to known fatty acid oxidation inhibitors.
Table 1: Example IC50 Values of Fatty Acid Oxidation Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Etomoxir | PC-3 (Prostate) | ~50 | Literature Data |
| Perhexiline | MCF-7 (Breast) | ~10 | Literature Data |
| This compound | Your Cell Line | Your Data |
Table 2: Example EC50 Values of Nematicides against Meloidogyne incognita
| Compound | EC50 (mg/L) | Exposure Time | Reference |
| Avermectin | ~0.5 - 2.0 | 48 hours | Literature Data |
| Fluopyram | ~1.0 - 5.0 | 48 hours | Literature Data |
| This compound | Your Data | Your Exposure Time |
Experimental Protocols
Protocol 1: Cell-Based Fatty Acid Oxidation (FAO) Assay using a Seahorse XF Analyzer
This protocol provides a general framework for measuring the effect of this compound on fatty acid oxidation in live cells.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges, calibrant)[3]
-
Cultured cells of interest
-
Seahorse XF Base Medium
-
L-carnitine[3]
-
Palmitate-BSA conjugate[3]
-
This compound
-
Etomoxir (positive control inhibitor)[3]
-
Mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[1]
-
Preparation of Assay Medium: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine (e.g., 0.5 mM) and a low concentration of glucose (e.g., 2.5 mM).[3]
-
Pre-incubation with this compound:
-
Wash the cells with the FAO assay medium.
-
Add the FAO assay medium containing different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1-3 hours.
-
-
Seahorse XF Assay:
-
Just before the assay, add the palmitate-BSA substrate to the appropriate ports of the sensor cartridge.
-
Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol to measure the basal oxygen consumption rate (OCR).
-
Inject mitochondrial stress test compounds sequentially to determine key parameters of mitochondrial function.
-
-
Data Analysis: The Seahorse XF software will calculate various parameters. The primary measurement will be the change in OCR in the presence of this compound compared to the vehicle control.
Protocol 2: In Vitro Nematicide Bioassay against Meloidogyne incognita (Root-Knot Nematode)
This protocol outlines a basic method for assessing the nematicidal activity of this compound.
Materials:
-
Meloidogyne incognita second-stage juveniles (J2s)
-
Sterile 24-well plates
-
This compound stock solution (in an appropriate solvent like DMSO)
-
Sterile water or a suitable buffer
-
Microscope
Procedure:
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in sterile water or buffer. Ensure the final solvent concentration is consistent across all treatments and is non-toxic to the nematodes.
-
Nematode Suspension: Prepare a suspension of M. incognita J2s in sterile water at a known density (e.g., 50-100 J2s per 100 µL).
-
Assay Setup:
-
Add a specific volume of each this compound dilution to the wells of a 24-well plate.
-
Include a solvent control and a negative control (water or buffer only).
-
Add the nematode suspension to each well.
-
-
Incubation: Incubate the plates at a constant temperature (e.g., 25-28°C) for a defined period (e.g., 24, 48, 72 hours).
-
Mortality Assessment:
-
After the incubation period, observe the nematodes under a microscope.
-
Consider nematodes that are immobile and do not respond to gentle probing with a fine needle as dead.
-
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the EC50 value.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Troubleshooting Logic for Bioassay Variability.
References
Technical Support Center: Optimizing Trifluenfuronate Extraction from Plant Tissues
Welcome to the technical support center for the efficient extraction of Trifluenfuronate from plant tissues. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for extracting this compound from plant tissues?
A1: The most widely recommended and effective method for extracting a broad range of pesticides, including this compound, from plant matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2][3] This method has been shown to provide good recovery rates for a variety of compounds and is efficient in terms of time and solvent consumption.
Q2: What are the key steps in the QuEChERS method?
A2: The QuEChERS method involves two main stages: extraction and cleanup. The extraction step uses a solvent, typically acetonitrile (B52724), to extract the analytes from the homogenized plant sample, facilitated by the addition of salts to induce phase separation.[1][4] The cleanup step, known as dispersive solid-phase extraction (dSPE), removes interfering matrix components like pigments and lipids from the extract.[3]
Q3: Which solvents are best for this compound extraction?
A3: Acetonitrile is the most commonly used and recommended solvent for the QuEChERS method due to its ability to effectively extract a wide range of pesticides with minimal co-extraction of matrix components.[1][4] Other solvents like acetone (B3395972) and ethyl acetate (B1210297) can also be used, but acetonitrile generally provides a cleaner extract.
Q4: Why is a cleanup step necessary after extraction?
A4: The cleanup step is crucial for removing interfering substances from the plant extract, such as fatty acids, sugars, pigments (like chlorophyll), and other organic molecules.[1] A cleaner sample leads to more accurate and reliable results from analytical instruments like HPLC-MS/MS, and helps to protect the instrument from contamination.
Q5: What is dispersive solid-phase extraction (dSPE)?
A5: Dispersive solid-phase extraction (dSPE) is the cleanup step in the QuEChERS method. It involves adding a small amount of sorbent material(s) to an aliquot of the extract. The mixture is vortexed, and then centrifuged, after which the clean supernatant is collected for analysis.[1]
Q6: What are the common dSPE sorbents and their functions?
A6: The choice of dSPE sorbent depends on the matrix. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes fatty acids, organic acids, and some sugars.
-
C18 (Octadecylsilane): Removes non-polar interferences like lipids.[1]
-
Graphitized Carbon Black (GCB): Removes pigments and sterols. It should be used with caution as it can also adsorb some planar pesticides.
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄): Removes excess water from the extract.[1][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | - Incomplete homogenization of the plant sample.- Insufficient shaking/vortexing during extraction.- Incorrect solvent-to-sample ratio.- Analyte loss during solvent evaporation.- Adsorption of this compound to dSPE sorbents. | - Ensure the plant tissue is finely ground or blended to a uniform consistency.[5]- Shake vigorously for the recommended time to ensure thorough extraction.[4]- Use the optimized solvent volume for the amount of sample being processed.[3]- Evaporate the solvent under a gentle stream of nitrogen and avoid over-drying the sample.[6]- If using GCB, test for recovery of this compound as it may adsorb planar molecules. Consider using a smaller amount or an alternative sorbent combination. |
| High Matrix Effects in LC-MS/MS Analysis | - Inefficient removal of co-extractive compounds.- Insufficient dSPE cleanup.- High lipid or pigment content in the plant matrix. | - Use a combination of dSPE sorbents tailored to your specific plant matrix (e.g., PSA and C18 for fatty matrices).[1]- Increase the amount of dSPE sorbent or perform a second cleanup step.- For highly pigmented samples, consider using GCB, but validate for this compound recovery.- Dilute the final extract with the mobile phase before injection to reduce matrix effects.[4] |
| Poor Reproducibility (High %RSD) | - Inconsistent sample homogenization.- Variations in extraction time or shaking intensity.- Inaccurate pipetting of solvents or standards.- Temperature fluctuations during extraction. | - Standardize the homogenization procedure to ensure uniform particle size.[5]- Use a mechanical shaker for consistent extraction conditions.[4]- Calibrate pipettes regularly and use proper pipetting techniques.- Perform extractions at a consistent room temperature. |
| Clogged Syringe or HPLC Column | - Particulate matter in the final extract.- Precipitation of matrix components. | - Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection.[4]- Ensure the sample is fully reconstituted in the mobile phase before injection. |
| Analyte Degradation | - Presence of base-sensitive functional groups in this compound.- Non-buffered extraction conditions. | - While this compound-specific degradation information is not readily available, for base-sensitive pesticides, using a buffered QuEChERS method (e.g., AOAC 2007.01 with acetate buffering) can improve stability. |
Experimental Protocols
Modified QuEChERS Protocol for this compound Extraction
This protocol is a general guideline and may require optimization for specific plant matrices.
1. Sample Homogenization:
-
Weigh 10-15 g of a representative plant tissue sample.
-
For samples with low water content, add an appropriate amount of deionized water and let it hydrate (B1144303) for 30 minutes.
-
Homogenize the sample using a high-speed blender or grinder until a uniform consistency is achieved. For samples with high water content, freezing with liquid nitrogen before grinding can improve homogenization.
2. Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards if required.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS salt packet (containing 4 g anhydrous magnesium sulfate, 1 g sodium chloride, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) citrate sesquihydrate).[4]
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbents. For a general-purpose cleanup, use 150 mg anhydrous magnesium sulfate and 50 mg PSA.[1] For matrices with high lipid content, add 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.
4. Final Extract Preparation:
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for direct analysis by LC-MS/MS or can be further concentrated.
-
If concentration is needed, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase.[6]
Quantitative Data Summary
The following table summarizes typical performance data for multi-residue pesticide analysis using the QuEChERS method, which is applicable to this compound.
| Parameter | Typical Value | Reference |
| Recovery Rate | 70-120% | [1] |
| Relative Standard Deviation (%RSD) | < 20% | [1] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | [7] |
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. lcms.cz [lcms.cz]
- 2. iris.unito.it [iris.unito.it]
- 3. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. organomation.com [organomation.com]
- 7. Residue analytical method for the determination of trifluoroacetic acid and difluoroacetic acid in plant matrices by capillary electrophoresis tandem mass spectrometry (CE-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Trifluenfuronate Phytotoxicity in Crops
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phytotoxicity issues encountered during experiments with Trifluenfuronate.
Troubleshooting Guide
This guide addresses specific problems that may arise during your research, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| 1. Crop seedlings exhibit bleaching, yellowing (chlorosis), or stunted growth after this compound application. | - High Application Rate: Exceeding the recommended dosage can overwhelm the crop's metabolic capacity.[1][2] - Environmental Stress: High temperatures, drought, or waterlogged soils can increase crop sensitivity.[1][2] - Crop Growth Stage: Seedlings and plants at the flowering stage can be more susceptible to chemical injury.[3] - Improper Application: Uneven spraying can lead to localized areas of high concentration.[1] | - Verify Application Rate: Ensure accurate calibration of spray equipment and adherence to protocol-specified rates. - Optimize Growing Conditions: Maintain optimal temperature, humidity, and soil moisture to reduce plant stress.[1] - Timing of Application: Apply this compound during tolerant growth stages as determined by preliminary studies. - Use of Safeners: Co-apply a suitable safener to enhance the crop's tolerance.[4][5] |
| 2. Inconsistent phytotoxicity symptoms are observed across replicates of the same treatment. | - Genetic Variability: Minor genetic differences within a crop variety can lead to varied responses. - Non-uniform Environmental Conditions: Variations in light intensity or temperature across the growth chamber or greenhouse. - Inconsistent Application: Uneven spray coverage among individual plants or pots. | - Use a Genetically Uniform Crop Line: Whenever possible, use a certified, uniform seed source. - Ensure Uniform Environment: Monitor and control environmental conditions to ensure consistency across all replicates. - Standardize Application Technique: Employ precise, repeatable application methods to ensure each plant receives the same dose. |
| 3. A potential safener is not reducing this compound phytotoxicity. | - Incorrect Safener-to-Herbicide Ratio: The concentration of the safener may be too low to be effective. - Incompatible Mode of Action: The safener may not induce the specific metabolic pathways required to detoxify this compound.[6] - Application Method: The method of safener application (e.g., seed treatment vs. tank-mix) may not be optimal.[5] - Crop Specificity: The safener may not be effective for the specific crop species being tested.[5] | - Optimize Safener Concentration: Conduct a dose-response experiment to determine the optimal safener-to-Trifluenfuronate ratio. - Select an Appropriate Safener: Choose a safener known to be effective for the crop and herbicide class (if known). - Test Different Application Methods: Compare the efficacy of seed treatment, pre-emergence, and post-emergence applications of the safener.[5] |
| 4. Difficulty in quantifying the extent of phytotoxicity. | - Subjective Visual Scoring: Visual assessments can be prone to bias and may not capture subtle effects. - Late-stage Assessment: Waiting too long to assess damage may obscure initial differences between treatments. | - Employ Quantitative Measurements: Supplement visual scoring with measurements of plant height, root length, fresh/dry biomass, and chlorophyll (B73375) content.[7] - Conduct Time-course Analysis: Assess phytotoxicity at multiple time points after application to capture the dynamics of the response. |
Frequently Asked Questions (FAQs)
Q1: What are the typical visual symptoms of this compound phytotoxicity?
A1: While specific symptoms for this compound are not extensively documented in public literature, phytotoxicity from agricultural chemicals commonly manifests as leaf bleaching, yellowing (chlorosis), browning (necrosis), stunted growth, and leaf malformations such as twisting or cupping.[2][3][8] Injury may first appear on newly developing tissues.[8]
Q2: How do herbicide safeners work to reduce phytotoxicity?
A2: Herbicide safeners are compounds that, when applied with an herbicide, protect the crop from injury without reducing the herbicide's effectiveness on target weeds.[4][5][9] They typically function by stimulating the crop's natural defense mechanisms, enhancing the expression of enzymes—such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases—that metabolize and detoxify the herbicide.[6][10]
Q3: What biochemical markers can be used to assess this compound-induced stress and the efficacy of a safener?
A3: To quantify plant stress and the protective effects of a safener, researchers can measure several biochemical markers. Key markers include:
-
Chlorophyll Content: A decrease in chlorophyll indicates photosynthetic disruption.[11]
-
Antioxidant Enzyme Activity: Increased activity of enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD) signals oxidative stress.[11]
-
Malondialdehyde (MDA) Content: Elevated MDA levels are an indicator of lipid peroxidation and cell membrane damage due to oxidative stress.[12]
-
Proline Content: Accumulation of proline is a common response to various stresses, including herbicide exposure.[12]
-
Glutathione S-transferase (GST) Activity: Increased GST activity in safener-treated plants can indicate enhanced herbicide detoxification.[11]
Q4: What is the mode of action for this compound in plants?
A4: Publicly available data on this compound's mode of action in plants is limited. It is known to be an inhibitor of mitochondrial fatty acid β-oxidation in target pests. In plants, fatty acid β-oxidation is a crucial process for energy production and various metabolic pathways, occurring in both mitochondria and peroxisomes.[13][14][15] Disruption of this process could lead to energy deficits and the accumulation of toxic intermediates, resulting in phytotoxicity.
Data Presentation
Table 1: Hypothetical Efficacy of Safener 'S1' in Mitigating this compound Phytotoxicity in Maize (Zea mays)
| Treatment | Visual Injury (%) (14 DAT¹) | Plant Height (cm) | Dry Biomass (g) | Chlorophyll Content (SPAD units) |
| Control | 0 | 45.2 ± 2.1 | 2.5 ± 0.3 | 48.1 ± 1.5 |
| This compound (T) | 40 | 28.7 ± 1.8 | 1.4 ± 0.2 | 29.3 ± 2.0 |
| T + Safener S1 (Low) | 25 | 34.5 ± 2.0 | 1.8 ± 0.2 | 35.6 ± 1.8 |
| T + Safener S1 (High) | 10 | 41.3 ± 1.9 | 2.2 ± 0.3 | 42.8 ± 1.7 |
| Safener S1 (High) | 0 | 44.8 ± 2.2 | 2.4 ± 0.2 | 47.5 ± 1.6 |
| ¹DAT: Days After Treatment. Data are presented as mean ± standard deviation. |
Table 2: Effect of this compound and Safener 'S1' on Biochemical Stress Markers in Maize
| Treatment | MDA Content (nmol/g FW¹) | SOD Activity (U/mg protein) | POD Activity (U/mg protein) | GST Activity (nmol/min/mg protein) |
| Control | 12.5 ± 1.1 | 55.3 ± 4.2 | 1.2 ± 0.1 | 25.1 ± 2.3 |
| This compound (T) | 28.9 ± 2.5 | 98.7 ± 6.8 | 2.9 ± 0.3 | 28.4 ± 2.9 |
| T + Safener S1 (High) | 15.1 ± 1.4 | 70.2 ± 5.1 | 1.8 ± 0.2 | 55.8 ± 4.7 |
| Safener S1 (High) | 13.0 ± 1.0 | 58.1 ± 4.5 | 1.3 ± 0.1 | 52.3 ± 4.1 |
| ¹FW: Fresh Weight. Data are presented as mean ± standard deviation. |
Experimental Protocols
Protocol 1: Assessment of this compound Phytotoxicity and Safener Efficacy
This protocol outlines a whole-plant bioassay to evaluate the phytotoxic effects of this compound and the protective action of a safener.
1. Materials and Reagents:
-
Seeds of a susceptible crop (e.g., maize, soybean).
-
This compound stock solution (in acetone (B3395972) or DMSO).
-
Safener stock solution.
-
Standardized potting mix or hydroponic growth medium (e.g., Hoagland's solution).
-
Growth chamber or greenhouse with controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
2. Plant Preparation and Treatment:
-
Sow seeds in pots and grow until a specific stage (e.g., V2 stage for maize).
-
Prepare treatment solutions by diluting this compound and safener stocks in water to the desired final concentrations. Include a surfactant if required.
-
Treatments should include: an untreated control, a solvent control, this compound alone, safener alone, and this compound plus safener at various concentrations.
-
Apply treatments uniformly using a laboratory sprayer.
3. Data Collection and Analysis:
-
Visual Assessment: Score phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment using a 0-100% scale (0 = no injury, 100 = plant death).[7]
-
Growth Measurements: At 14 days, measure plant height and root length. Harvest the above-ground biomass to determine fresh and dry weight.
-
Chlorophyll Measurement: Measure chlorophyll content from the newest fully expanded leaf using a SPAD meter or by solvent extraction and spectrophotometry.[7]
-
Biochemical Assays: Harvest leaf tissue for analysis of stress markers as described in the FAQs (MDA, SOD, POD, GST activity).
-
Statistical Analysis: Analyze data using ANOVA to determine significant differences between treatments.
Visualizations
Caption: Workflow for assessing this compound phytotoxicity and safener efficacy.
Caption: Hypothetical signaling pathway of this compound phytotoxicity and its mitigation by a safener.
References
- 1. waterquality.colostate.edu [waterquality.colostate.edu]
- 2. Phytotoxicity: Chemical Damage to Garden Plants | University of Maryland Extension [extension.umd.edu]
- 3. agrio.app [agrio.app]
- 4. Safeners and Synergists | PAN Europe [pan-europe.info]
- 5. pan-europe.info [pan-europe.info]
- 6. bcpc.org [bcpc.org]
- 7. benchchem.com [benchchem.com]
- 8. Herbicide Mode of Action and Injury Symptoms [cof.orst.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Mitochondrial β-oxidation of fatty acids in higher plants [agris.fao.org]
- 14. Mitochondrial β‐oxidation of fatty acids in higher plants | Scilit [scilit.com]
- 15. researchgate.net [researchgate.net]
Trifluenfuronate Resistance Management: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trifluenfuronate. The information is designed to help address specific issues that may arise during experiments related to insecticide resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is classified as a β-oxidation inhibitor that targets mitochondrial fatty acid metabolism.[1] This disruption of a key energy production pathway ultimately leads to the death of the target organism.
Q2: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not yet extensively documented, resistance is likely to develop through mechanisms observed with other insecticides. These can be broadly categorized as:
-
Metabolic Resistance: This is the most common form of resistance where insects exhibit an enhanced ability to detoxify the insecticide.[2][3][4] This is often mediated by the overexpression or increased efficiency of detoxification enzymes such as Cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs).[5][6]
-
Altered Target-Site Resistance: Mutations in the gene encoding the target protein can reduce the binding affinity of the insecticide, rendering it less effective.[2][3][5][7] For this compound, this would likely involve mutations in enzymes critical to the β-oxidation pathway.
-
Penetration Resistance: Changes in the insect's cuticle, such as thickening or altered composition, can slow down the absorption of the insecticide, allowing more time for metabolic detoxification.[4][8]
-
Behavioral Resistance: Insects may develop behaviors to avoid contact with the insecticide, such as leaving a treated area or reducing feeding.[2][3][4][9][10][11]
Q3: My insect population is showing reduced susceptibility to this compound. How can I confirm if this is true resistance?
To confirm resistance, you need to compare the susceptibility of your test population to a known susceptible population that has not been exposed to the insecticide.[12][13] This is typically done using bioassays to determine the concentration of this compound required to kill a certain percentage of the population (e.g., LC50 - lethal concentration for 50% of the population). A significant increase in the LC50 value of your test population compared to the susceptible strain indicates resistance.
Troubleshooting Guides
Problem: Inconsistent results in this compound bioassays.
| Possible Cause | Troubleshooting Step |
| Insect variability | Ensure insects are of a similar age, developmental stage, and nutritional status. |
| Incorrect insecticide concentration | Prepare fresh serial dilutions of this compound for each experiment. Verify the purity of the technical grade insecticide. |
| Environmental factors | Maintain consistent temperature, humidity, and photoperiod during the bioassay. |
| Assay method | Ensure the bioassay method (e.g., topical application, diet incorporation, adult vial test) is appropriate for the target insect and is performed consistently.[14][15] |
Problem: Suspected metabolic resistance to this compound.
| Question | Experimental Approach |
| Are detoxification enzymes involved? | Conduct biochemical assays to compare the activity of P450s, GSTs, and CCEs between the suspected resistant and a susceptible population.[16] |
| Can resistance be reversed by synergists? | Use synergists that inhibit specific enzyme families in your bioassays. For example, piperonyl butoxide (PBO) inhibits P450s, and S,S,S-tributyl phosphorotrithioate (DEF) inhibits esterases. A significant increase in mortality in the presence of a synergist suggests the involvement of the corresponding enzyme family in resistance. |
| Are specific detoxification genes overexpressed? | Perform quantitative real-time PCR (qRT-PCR) to compare the expression levels of candidate detoxification genes between resistant and susceptible populations. |
Experimental Protocols
Protocol 1: Adult Vial Test for this compound Susceptibility
This protocol is adapted from standard methods for monitoring insecticide resistance.[14][15]
Materials:
-
Technical grade this compound
-
Acetone (B3395972) (analytical grade)
-
20 ml glass scintillation vials
-
Micropipette
-
Vortex mixer
-
Fume hood
-
Adult insects (suspected resistant and susceptible strains)
-
Aspirator
Methodology:
-
Prepare Stock Solution: Dissolve a known weight of technical grade this compound in acetone to prepare a stock solution (e.g., 1 mg/ml).
-
Prepare Serial Dilutions: Perform serial dilutions of the stock solution with acetone to obtain a range of concentrations.
-
Coat Vials: Add 0.5 ml of each dilution to a scintillation vial. Roll the vial on a hot dog roller (with the heating element off) or manually until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Prepare control vials using acetone only.
-
Introduce Insects: Place a set number of adult insects (e.g., 20) into each vial using an aspirator.
-
Incubation: Keep the vials at a constant temperature and humidity.
-
Assess Mortality: Record mortality at regular intervals (e.g., every 24 hours) for a predetermined period. Insects are considered dead if they are unable to move when gently prodded.
-
Data Analysis: Calculate the LC50 values for both the suspected resistant and susceptible populations using probit analysis.
Protocol 2: Biochemical Assay for Glutathione S-Transferase (GST) Activity
This protocol is a common method to assess the activity of GST enzymes.[16]
Materials:
-
Insect homogenates (from resistant and susceptible populations)
-
1-chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.5)
-
Microplate reader
-
96-well microplate
Methodology:
-
Prepare Reagents:
-
Prepare a 10 mM GSH solution in 100 mM sodium phosphate buffer.
-
Prepare a 6 mM CDNB solution in methanol.
-
-
Prepare Reaction Mixture: In each well of a 96-well plate, add:
-
100 µl of insect homogenate.
-
100 µl of 10 mM GSH solution.
-
-
Initiate Reaction: Add 100 µl of 6 mM CDNB to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every minute for 5 minutes.
-
Data Analysis: Calculate the rate of change in absorbance per minute. GST activity is proportional to this rate. Compare the activity between the resistant and susceptible populations.
Data Presentation
Table 1: Example LC50 Data for this compound against a Susceptible and a Suspected Resistant Insect Population
| Population | LC50 (µ g/vial ) | 95% Confidence Limits | Resistance Ratio (RR) |
| Susceptible | 5.2 | 4.5 - 6.0 | - |
| Resistant | 58.7 | 52.1 - 66.4 | 11.3 |
Resistance Ratio (RR) = LC50 of Resistant Population / LC50 of Susceptible Population
Table 2: Example Enzyme Activity Data in Susceptible and Resistant Insect Populations
| Enzyme | Susceptible Population (nmol/min/mg protein) | Resistant Population (nmol/min/mg protein) | Fold Increase |
| Cytochrome P450s | 0.15 ± 0.02 | 0.78 ± 0.05 | 5.2 |
| Glutathione S-Transferases | 25.4 ± 3.1 | 89.1 ± 7.8 | 3.5 |
| Carboxylesterases | 12.3 ± 1.5 | 15.2 ± 2.0 | 1.2 |
Visualizations
Caption: Overview of potential this compound resistance mechanisms in insects.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. This compound (Ref: LH-517) [sitem.herts.ac.uk]
- 2. nifa.usda.gov [nifa.usda.gov]
- 3. Managing Insecticide resistance | Bayer Crop Science Canada [cropscience.bayer.ca]
- 4. irac-online.org [irac-online.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The mechanisms of insecticide resistance in crop pests | AHDB [ahdb.org.uk]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Insecticide Resistance Mechanisms – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. Behavior as a mechanism of insecticide resistance: evaluation of the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.givewell.org [files.givewell.org]
- 13. Managing Pesticide Resistance | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 14. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. projects.sare.org [projects.sare.org]
Technical Support Center: Minimizing Off-Target Effects of Trifluenfuronate
Disclaimer: The following technical support guide addresses the query about "Trifluenfuronate" within the context of a hypothetical kinase inhibitor used in biomedical research, as implied by the detailed request for information on experimental protocols, signaling pathways, and troubleshooting for a scientific audience. It is important to note that the real-world compound this compound is an insecticide and nematicide.[1][2][3][4] The information below is generalized for minimizing off-target effects of kinase inhibitors in a research and drug development setting.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[5][6] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue.[5][7] These unintended interactions can lead to misleading experimental results, cellular toxicity, and an incorrect understanding of the biological role of the target kinase.[5]
Q2: My this compound treatment results in a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?
A2: This observation strongly suggests a potential off-target effect.[8] A standard method to verify this is to perform a rescue experiment.[5][8] If overexpressing a drug-resistant mutant of the intended target kinase reverses the observed phenotype, the effect is likely on-target.[8] If the phenotype persists, it is probably due to the inhibition of one or more off-target kinases.[8] Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[5]
Q3: How can I proactively identify potential off-target effects of this compound?
A3: Proactive identification of off-target effects is crucial. Several strategies can be employed:
-
Kinase Profiling: Screen this compound against a large panel of kinases to identify potential off-target interactions.[5] Services like KINOMEscan offer comprehensive profiling.[9][10][11]
-
Computational Modeling: Use rational drug design and in silico screening to predict potential off-target binding based on the molecular structure of this compound and various kinases.[6]
-
Literature Review: Thoroughly review published data for the target kinase and structurally similar inhibitors to anticipate potential off-targets.[5]
Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?
A4: To mitigate the influence of off-target effects, consider the following:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that still effectively inhibits the intended target.[8] Correlating the phenotypic response with the degree of target inhibition can help differentiate on-target from off-target effects.[8]
-
Use a Structurally Unrelated Inhibitor: Employ a structurally different inhibitor that targets the same kinase to confirm that the observed phenotype is due to on-target inhibition.[5][8]
-
Validate On-Target Engagement: Confirm that this compound is binding to its intended target in your cellular model using methods like cellular thermal shift assay (CETSA) or NanoBRET.[8]
Troubleshooting Guides
Issue 1: this compound shows high potency in biochemical assays but is significantly less potent in cell-based assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Intracellular ATP | Perform cell-based assays in ATP-depleted cells or use an ATP-non-competitive inhibitor if available.[8] | The inhibitor's potency in the cell-based assay should increase and more closely align with the biochemical IC50.[8] |
| Poor Cell Permeability | Assess the physicochemical properties of this compound (e.g., LogP, polar surface area) and consider if modifications are needed to improve permeability.[8] | Improved permeability will lead to higher intracellular concentrations and increased potency. |
| Inhibitor is a Substrate for Efflux Pumps (e.g., P-glycoprotein) | Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil).[8] | An increase in the inhibitor's cellular potency will be observed.[8] |
| Low Expression or Activity of the Target Kinase | Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique.[8] | If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity.[8] |
Issue 2: Inconsistent results are observed between experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation or Precipitation | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[5] | Consistent compound quality will lead to more reproducible results. |
| Variability in Cell Handling | Standardize protocols for cell density, passage number, and treatment duration across all experiments.[5] | Reduced experimental variability and more consistent outcomes. |
Issue 3: The observed phenotype does not match the known function of the on-target kinase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Phenotype is Driven by Off-Targets | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[5]2. Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target.[5]3. Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get a global view of kinase inhibition.[5] | 1. A similar phenotype with a different inhibitor suggests an on-target effect.2. Reversal of the phenotype confirms an on-target mechanism.3. Identification of affected off-target pathways. |
Experimental Protocols
Protocol 1: Target Engagement using NanoBRET™ Assay
This protocol verifies that this compound binds to its intended target within a cellular environment.[8]
-
Cell Line Preparation: Use a cell line engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.[8]
-
Cell Plating: Seed the cells in a multi-well plate at an appropriate density.[8]
-
Compound Treatment: Add serial dilutions of this compound to the cells.[8]
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.[8]
-
Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal using a luminometer.[8] A decrease in the BRET signal indicates displacement of the tracer by this compound, confirming target engagement.
Protocol 2: Kinase Profiling using KINOMEscan™
This method assesses the selectivity of this compound by screening it against a large panel of kinases.
-
Assay Principle: The KINOMEscan™ platform is based on a competition binding assay.[9] A kinase-tagged phage, this compound, and an immobilized ligand are the three main components.[9] The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag.[9]
-
Procedure: this compound is tested at a specified concentration (e.g., 10 µM) against a panel of over 450 kinases.[9]
-
Data Analysis: Results are reported as "Percent of control," where the control is DMSO.[9] A low percentage indicates strong inhibition of the kinase's ability to bind the ligand, signifying an interaction with this compound.[9]
Protocol 3: Rescue Experiment with a Resistant Mutant
This experiment is designed to confirm that the observed cellular phenotype is a direct result of on-target inhibition.[5]
-
Generate Resistant Mutant: Create a mutation in the target kinase that prevents this compound from binding without affecting the kinase's activity.
-
Cell Transfection: Transfect cells with a vector expressing the inhibitor-resistant mutant of the primary target.[5]
-
This compound Treatment: Treat both the transfected cells and control (wild-type) cells with this compound.
-
Phenotypic Analysis: Observe the cellular phenotype (e.g., apoptosis, growth arrest). If the inhibitor-induced phenotype is reversed in the cells expressing the resistant mutant, it strongly supports an on-target mechanism.[5]
Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.
References
- 1. This compound (Ref: LH-517) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. New ISO Published September 2021: this compound with Acaricides & Nematicides Activities by Shandong United Pesticide – News & Updates [chemrobotics.in]
- 4. ISO approves 3 new pesticide common names: spirobudifen, tiorantraniliprole and this compound, News about Agrochem Industry [essencechem.com]
- 5. benchchem.com [benchchem.com]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Trifluenfuronate Formulation Stability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the formulation stability of Trifluenfuronate.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an acaricide and nematicide characterized by a fluoroalkene functional group.[1] It is primarily used in agricultural settings to control nematode and mite infestations on various crops.[2] Its chemical name is 3,4,4-trifluoro-3-buten-1-yl tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylate, and it exists as a mixture of cis and trans isomers.[1]
Q2: What are the main stability concerns for this compound formulations?
Due to its chemical structure, which includes an ester linkage and a fluoroalkene group, the primary stability concerns for this compound formulations are:
-
Hydrolysis: The ester bond is susceptible to cleavage in the presence of water, especially under acidic or alkaline conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the molecule.
-
Thermal Degradation: Elevated temperatures can accelerate chemical degradation reactions.
-
Physical Instability: In suspension concentrates, issues like crystal growth, sedimentation, and phase separation can occur.[3]
Q3: How do excipients impact the stability of this compound formulations?
Excipients are crucial for the performance and stability of a formulation, but incompatible excipients can lead to degradation.[4] For this compound, key considerations include:
-
pH of Excipients: Acidic or basic excipients can catalyze the hydrolysis of the ester linkage.
-
Moisture Content: Excipients with high moisture content can promote hydrolysis.
-
Impurities: Reactive impurities in excipients, such as peroxides, can lead to oxidative degradation.[4]
-
Physical Interactions: Some excipients may promote crystal growth or affect the physical stability of suspensions.
Q4: What are the typical degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on its structure, the likely degradation products would result from:
-
Hydrolysis: Cleavage of the ester bond would likely yield 3,4,4-trifluoro-3-buten-1-ol and tetrahydro-2-(2-methoxyphenyl)-5-oxo-3-furancarboxylic acid.
-
Photodegradation: May involve reactions at the fluoroalkene or aromatic ring, potentially leading to dehalogenation or rearrangement products.
Q5: What analytical methods are suitable for monitoring this compound stability?
A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. Suitable techniques include:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the active ingredient and its degradation products.[5][6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying and quantifying both the parent compound and its non-volatile degradation products.
Troubleshooting Guide
This guide addresses common problems encountered during the formulation and stability testing of this compound.
| Problem | Potential Cause | Recommended Action |
| Loss of Active Ingredient in Formulation | Chemical Degradation (Hydrolysis): The ester linkage in this compound is susceptible to hydrolysis, which can be accelerated by inappropriate pH or the presence of moisture. | - pH Adjustment: Ensure the formulation pH is within a stable range for ester-containing compounds (typically slightly acidic to neutral). - Moisture Control: Use anhydrous excipients and packaging that protects from moisture.[4] |
| Photodegradation: Exposure to UV or ambient light can cause degradation. | - Light Protection: Store formulations in opaque or amber containers. Conduct photostability studies according to ICH guidelines. | |
| Thermal Degradation: High temperatures during processing or storage can accelerate degradation. | - Temperature Control: Avoid excessive heat during manufacturing and store the final product at recommended temperatures. | |
| Physical Instability (e.g., Crystal Growth, Sedimentation in Suspension Concentrates) | Partial Solubility of Active Ingredient: The active ingredient may have some solubility in the formulation's aqueous phase, leading to crystal growth over time (Ostwald ripening).[3] | - Particle Size Optimization: Milling to a smaller, more uniform particle size can improve stability. - Use of Crystal Growth Inhibitors: Incorporate appropriate polymers or surfactants to inhibit crystal formation. |
| Inadequate Suspension System: The wetting and dispersing agents may not be optimal, leading to particle agglomeration and settling.[3] | - Optimize Wetting/Dispersing Agents: Screen different types and concentrations of wetting and dispersing agents to ensure proper particle deflocculation. | |
| Incorrect Viscosity: If the viscosity is too low, particles will settle quickly. If it's too high, it can be difficult to pour and disperse. | - Rheology Modifiers: Utilize appropriate rheology modifiers (e.g., xanthan gum) to achieve the desired viscosity and prevent sedimentation. | |
| Inconsistent Results in Stability Studies | Analytical Method Not Stability-Indicating: The analytical method may not be able to separate the active ingredient from its degradation products, leading to inaccurate quantification. | - Method Validation: Develop and validate a stability-indicating HPLC or LC-MS method that can resolve this compound from all potential degradation products.[5][6][7] |
| Non-Homogeneous Samples: In suspension concentrates, improper sampling can lead to variable results. | - Proper Sampling Technique: Ensure the formulation is thoroughly mixed before taking a sample for analysis. | |
| Interaction with Container: The formulation may be interacting with the packaging material. | - Container Compatibility Studies: Perform studies to ensure the chosen packaging is inert and does not leach substances into the formulation or adsorb the active ingredient. |
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of this compound.
Key Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound active pharmaceutical ingredient (API) and/or its formulation in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid or liquid sample to dry heat (e.g., 80°C).
-
Photodegradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a stability-indicating HPLC-UV/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Accelerated Stability Testing Protocol for Suspension Concentrate
This protocol is designed to predict the long-term stability of a this compound suspension concentrate formulation.
Storage Conditions (as per FAO/WHO recommendations):
| Condition | Temperature | Duration |
| Accelerated | 54 ± 2°C | 14 days |
Methodology:
-
Initial Analysis (Time 0):
-
Appearance: Visual inspection for color, homogeneity, and phase separation.
-
Active Ingredient Content: Quantify this compound concentration using a validated stability-indicating HPLC method.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a suitable viscometer.
-
Particle Size Distribution: Determine the particle size distribution by laser diffraction.
-
Suspensibility: Evaluate the ability of the particles to remain suspended after dilution.
-
-
Storage: Store the formulation in its commercial packaging at 54 ± 2°C for 14 days.
-
Final Analysis (After 14 days): Repeat all the tests performed at Time 0.
-
Evaluation: Compare the results from the initial and final analyses. The formulation is considered stable if the changes in the measured parameters are within pre-defined acceptance criteria.
Stability-Indicating HPLC Method
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or Mass Spectrometric (MS) detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Example Chromatographic Conditions (to be optimized for this compound):
| Parameter | Condition |
| Mobile Phase | A gradient mixture of Acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan of this compound (e.g., 220 nm) |
| Injection Volume | 10 µL |
Method Validation (as per ICH Q2(R1) guidelines):
The method must be validated for:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: (Repeatability, Intermediate Precision, and Reproducibility).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. New ISO Published September 2021: this compound with Acaricides & Nematicides Activities by Shandong United Pesticide – News & Updates [chemrobotics.in]
- 3. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Trifluenfuronate Bioavailability in Insects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Trifluenfuronate. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments to enhance the bioavailability of this novel insecticide, acaricide, and nematicide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a novel fluoroalkenyl insecticide, acaricide, and nematicide.[1][2] Its primary mode of action is the inhibition of mitochondrial fatty acid β-oxidation.[1] This disruption of a key energy metabolism pathway leads to mortality in target pests.[3] this compound is a racemic mixture of cis and trans isomers.[2]
Q2: What are the common formulation types for this compound?
A2: this compound is typically formulated as an Emulsifiable Concentrate (EC) or a Suspension Concentrate (SC).[1] These liquid formulations are designed to be diluted with water for application.[4][5]
Q3: How can I enhance the bioavailability of this compound in my experiments?
A3: Enhancing the bioavailability of this compound, a compound likely possessing poor water solubility, involves several strategies:
-
Formulation Optimization: Utilizing appropriate adjuvants such as surfactants, oils, and stickers can improve the spreading, penetration, and retention of the active ingredient on the insect cuticle or plant surface.[6][7]
-
Use of Synergists: Incorporating synergists that inhibit the insect's metabolic defense mechanisms can increase the amount of active this compound reaching the target site. A common example is piperonyl butoxide (PBO), which inhibits cytochrome P450 monooxygenases, a major family of detoxifying enzymes in insects.[8][9]
Q4: Are there any known synergists that are effective with this compound?
Troubleshooting Guides
Problem 1: Low mortality or efficacy in bioassays.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability/Uptake | 1. Review Formulation: Ensure your formulation is optimized for the target insect. For insects with waxy cuticles, consider adding a surfactant or crop oil concentrate to your spray mixture to improve spreading and penetration.[6] 2. Incorporate a Synergist: Pre-treat insects with a synergist like piperonyl butoxide (PBO) to inhibit metabolic detoxification before applying this compound.[8] This can help determine if metabolic resistance is a factor. |
| Incorrect Application Method | 1. Verify Droplet Size: For spray applications, ensure droplet size is appropriate for the target pest to maximize contact. 2. Ensure Uniform Coverage: For residual bioassays, confirm that the application surface is evenly coated with the this compound formulation. |
| Sub-lethal Dosage | 1. Conduct Dose-Response Assay: Perform a dose-response experiment to determine the appropriate concentration range for your target pest. 2. Check Solution Stability: Ensure that your stock solutions and dilutions are fresh and have been stored correctly to prevent degradation of the active ingredient. |
| Insect Resistance | 1. Metabolic Resistance: As mentioned, use of a synergist like PBO can help identify this.[8] 2. Target-Site Resistance: While this compound has a novel mode of action, the possibility of target-site resistance should be considered, though it is less likely with a new active ingredient. |
Problem 2: High variability in bioassay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Formulation | 1. Standardize Mixing Procedures: Ensure that all components of your formulation are added in the same order and mixed for the same duration for each replicate. 2. Check for Phase Separation: If using an EC formulation, ensure it forms a stable emulsion upon dilution with water. Agitation may be required.[4] |
| Variable Insect Health | 1. Use a Healthy Cohort: Select insects of a uniform age and from a healthy, non-stressed colony for your bioassays. 2. Acclimatize Insects: Allow insects to acclimate to the experimental conditions (temperature, humidity) before beginning the bioassay. |
| Environmental Fluctuations | 1. Control Environmental Conditions: Maintain consistent temperature, humidity, and light cycles throughout the duration of the experiment, as these can affect both insect physiology and the stability of the insecticide. |
Experimental Protocols
Protocol 1: Topical Application Bioassay to Assess Synergistic Effects
This protocol is designed to determine the effect of a synergist on the toxicity of this compound.
Materials:
-
This compound (technical grade)
-
Synergist (e.g., Piperonyl Butoxide - PBO)
-
Acetone (B3395972) (or other suitable solvent)
-
Micropipettes
-
Test insects
-
Holding containers with food and water
-
Anesthesia apparatus (e.g., CO2)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in acetone.
-
Prepare a stock solution of PBO in acetone.
-
Create serial dilutions of the this compound stock solution.
-
-
Insect Treatment:
-
Anesthetize a group of insects.
-
Synergist Application: Apply a sub-lethal dose of PBO solution (typically 1 µL) to the dorsal thorax of each insect. A control group should receive acetone only.
-
Allow the insects to recover for a specified period (e.g., 1-2 hours).
-
This compound Application: Anesthetize the insects again and apply 1 µL of a this compound dilution to the dorsal thorax.
-
-
Observation:
-
Place the treated insects in holding containers with access to food and water.
-
Record mortality at 24, 48, and 72 hours.
-
-
Data Analysis:
-
Calculate the LC50 (lethal concentration for 50% of the population) for this compound with and without the PBO pre-treatment.
-
The Synergism Ratio (SR) can be calculated as: SR = LC50 of this compound alone / LC50 of this compound + PBO. An SR value greater than 1 indicates a synergistic effect.
-
Protocol 2: Soil Bioassay for Nematicidal Efficacy
This protocol is adapted for testing the efficacy of different this compound formulations against plant-parasitic nematodes.
Materials:
-
This compound formulations (e.g., EC and SC)
-
Standardized soil or sand substrate
-
Infected plant material or a culture of the target nematode species (e.g., Meloidogyne incognita)
-
Pots or multi-well plates
-
Host plants (e.g., tomato seedlings)
Methodology:
-
Nematode Inoculum Preparation:
-
Extract nematode eggs or second-stage juveniles (J2s) from infected roots or culture.
-
Quantify the number of eggs or J2s per unit volume of water.
-
-
Soil Treatment:
-
Prepare the desired concentrations of the this compound formulations in water.
-
Thoroughly mix the treatment solutions with the soil substrate to achieve uniform distribution. A control group should be treated with water only.
-
-
Bioassay Setup:
-
Fill pots or wells with the treated soil.
-
Transplant a healthy host plant seedling into each pot/well.
-
Inoculate the soil around the plant roots with a known number of nematode eggs or J2s.
-
-
Incubation:
-
Maintain the pots in a controlled environment (greenhouse or growth chamber) with appropriate conditions for plant and nematode development.
-
-
Assessment:
-
After a set period (e.g., 4-6 weeks), carefully remove the plants from the soil.
-
Wash the roots and count the number of galls (for root-knot nematodes) or extract and count the number of nematodes from the roots and soil.
-
-
Data Analysis:
-
Compare the number of galls or nematodes in the this compound-treated groups to the control group to determine the efficacy of each formulation.
-
Data Presentation
Table 1: Hypothetical LC50 Values of this compound with and without a Synergist against a Target Insect Pest
| Treatment | LC50 (µ g/insect ) | 95% Confidence Interval | Synergism Ratio (SR) |
| This compound alone | 1.5 | 1.2 - 1.8 | - |
| This compound + PBO | 0.3 | 0.2 - 0.4 | 5.0 |
This table is for illustrative purposes and does not represent actual experimental data.
Table 2: Hypothetical Efficacy of Different this compound Formulations against Meloidogyne incognita in a Soil Bioassay
| Formulation | Application Rate (mg a.i./kg soil) | Mean Number of Galls per Plant | % Control |
| Control (Water) | 0 | 150 | - |
| This compound EC | 1 | 45 | 70% |
| This compound SC | 1 | 52 | 65% |
| This compound EC + Adjuvant | 1 | 25 | 83% |
This table is for illustrative purposes and does not represent actual experimental data.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Strategies to enhance this compound bioavailability.
Caption: General workflow for this compound bioassays.
References
- 1. This compound (Ref: LH-517) [sitem.herts.ac.uk]
- 2. New ISO Published September 2021: this compound with Acaricides & Nematicides Activities by Shandong United Pesticide – News & Updates [chemrobotics.in]
- 3. 3 new pesticides get ISO generic names - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 4. pnwhandbooks.org [pnwhandbooks.org]
- 5. PI231/PI231: Pesticide Formulations [edis.ifas.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Ignoring Adjuvant Toxicity Falsifies the Safety Profile of Commercial Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 9. complianceservices.com [complianceservices.com]
Technical Support Center: Trifluenfuronate Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of Trifluenfuronate and other benzoylurea (B1208200) insecticides in immunoassays. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific immunoassay data for this compound is not publicly available. Therefore, this guide utilizes data from a closely related and well-documented benzoylurea insecticide, Diflubenzuron , as a representative example to illustrate the principles of cross-reactivity and troubleshooting in this class of compounds. The methodologies and troubleshooting advice are broadly applicable to the development and validation of immunoassays for small molecules like this compound.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay?
A1: Cross-reactivity is the phenomenon where the antibodies in an immunoassay, which are intended to be specific for this compound, also bind to other structurally similar molecules.[1] This can lead to inaccurate quantification and false-positive results. In a competitive immunoassay format, a cross-reactant in the sample will compete with the labeled this compound conjugate for antibody binding sites, leading to an overestimation of the this compound concentration.[2]
Q2: Why is it important to assess cross-reactivity for a this compound immunoassay?
A2: this compound belongs to the benzoylurea class of insecticides, which includes many structurally related compounds.[3][4] Samples from environmental or agricultural sources may contain multiple benzoylurea pesticides. A thorough cross-reactivity assessment is crucial to ensure the assay is specific to this compound and to understand potential interferences from other compounds that may be present in the samples.[1]
Q3: How is cross-reactivity quantitatively expressed?
A3: Cross-reactivity is typically determined by measuring the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50) and comparing it to the IC50 of the target analyte (this compound). The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of antibodies. 2. Concentration of detection antibody is too high. 3. Insufficient washing. | 1. Increase the concentration of the blocking agent (e.g., BSA or casein) or try a different blocking buffer. 2. Perform a titration experiment to determine the optimal concentration of the detection antibody. 3. Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells. |
| Inconsistent Results (Poor Reproducibility) | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Plate edge effects. | 1. Ensure pipettes are calibrated and use proper pipetting techniques. 2. Use a temperature-controlled incubator and a timer for all incubation steps. 3. Avoid using the outer wells of the microplate or incubate the plate in a humidified chamber. |
| Unexpected Positive Results (Suspected Cross-Reactivity) | 1. Presence of structurally related compounds in the sample. 2. Matrix effects enhancing non-specific binding. | 1. Confirm the presence of cross-reactants using a confirmatory method like LC-MS/MS. 2. Dilute the sample in an appropriate assay buffer to minimize matrix effects. 3. Perform spike-and-recovery experiments to assess the impact of the sample matrix. |
Quantitative Data on Cross-Reactivity
The following table presents representative cross-reactivity data for an immunoassay developed for the benzoylurea insecticide, Diflubenzuron. This illustrates the type of data that should be generated for a this compound-specific immunoassay.
Table 1: Cross-Reactivity of a Representative Diflubenzuron Immunoassay
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Diflubenzuron | 10 | 100 | |
| Flufenoxuron | 50 | 20 | |
| Lufenuron | 200 | 5 | |
| Novaluron | 1000 | 1 | |
| Chlorpyrifos | >10,000 | <0.1 |
Note: The structural images are for illustrative purposes. The IC50 and cross-reactivity values are hypothetical and representative for a typical benzoylurea insecticide immunoassay.
Experimental Protocols
Protocol: Determination of Cross-Reactivity by Competitive Indirect ELISA
This protocol outlines the steps to assess the cross-reactivity of a panel of compounds in a competitive indirect ELISA format.
-
Coating of Microplate:
-
Dilute the this compound-protein conjugate (coating antigen) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of this compound (standard) and the potential cross-reacting compounds in the assay buffer.
-
Add 50 µL of the standard or cross-reactant solution to the appropriate wells.
-
Add 50 µL of the diluted primary antibody (specific for this compound) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with the wash buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with the wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for this compound and each cross-reactant.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity using the formula mentioned in the FAQs.
-
Visualizations
Caption: Workflow for determining immunoassay cross-reactivity.
Caption: Troubleshooting high background in an immunoassay.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Trifluenfuronate by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trifluenfuronate and encountering matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. As this compound is a relatively recent nematicide and acaricide, this guide is based on established principles for pesticide analysis and method development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties relevant to LC-MS analysis?
This compound is a pesticide used as a nematicide and acaricide.[1][2] Its chemical formula is C16H15F3O5, with a molecular weight of approximately 344.28 g/mol .[3] Understanding its structure is crucial for predicting its chromatographic behavior and potential interactions with the sample matrix.
Q2: What are matrix effects and how do they impact the analysis of this compound?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[4][5][6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of this compound quantification.[7][8][9]
Q3: What are the common causes of matrix effects in this compound analysis?
Common causes include endogenous components of the sample matrix such as lipids, proteins, and salts that are not completely removed during sample preparation.[8] The complexity of the matrix, the choice of ionization source, and the specific chromatographic conditions all play a role.[7]
Q4: How can I detect the presence of matrix effects in my this compound analysis?
Matrix effects can be identified by comparing the response of this compound in a pure solvent standard to its response in a matrix-matched standard (a blank matrix extract spiked with the analyte). A significant difference in signal intensity indicates the presence of matrix effects.[6] The post-column infusion technique is another method to qualitatively assess at which retention times matrix effects are most pronounced.[6]
Q5: What are the primary strategies to mitigate matrix effects for this compound?
The main strategies involve:
-
Optimizing Sample Preparation: To remove interfering matrix components.[10]
-
Chromatographic Separation: To separate this compound from co-eluting matrix components.
-
Calibration Strategies: To compensate for the matrix effects that cannot be eliminated.[5]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to matrix effects when analyzing this compound by LC-MS.
Problem: Poor reproducibility of this compound quantification.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure your sample preparation method, such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), is being performed consistently.[11][12] Inconsistent extraction or cleanup can lead to variable matrix composition in the final extract.
-
Use an Internal Standard: Incorporate a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar compound that is not present in the samples can be used. The internal standard helps to correct for variations in both sample preparation and matrix effects.[13]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.[14]
-
Problem: Low signal intensity or ion suppression for this compound.
-
Possible Cause: Co-eluting matrix components are suppressing the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Enhance your sample preparation protocol. For instance, in a QuEChERS-based method, you might need to add a dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like C18 or graphitized carbon black (GCB) to remove interfering compounds.[14]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate this compound from the matrix interferences. A slower gradient or a different column chemistry could improve resolution.
-
Dilute the Sample: A simple dilution of the final extract can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Problem: High signal intensity or ion enhancement for this compound.
-
Possible Cause: Co-eluting matrix components are enhancing the ionization of this compound.
-
Troubleshooting Steps:
-
Review Sample Preparation: Similar to ion suppression, improving the cleanup step is crucial.
-
Chromatographic Optimization: Modify the LC method to separate the enhancing compounds from this compound.
-
Internal Standard and Matrix-Matched Calibration: These are essential for correcting for ion enhancement.
-
Experimental Protocols
As no standardized and validated LC-MS method for this compound is publicly available, the following is a generalized experimental protocol based on the QuEChERS approach, which is widely used for pesticide residue analysis in various matrices. This protocol should be considered a starting point for method development and will require optimization and validation for your specific matrix and instrumentation.
Objective: To extract this compound from a solid matrix (e.g., soil, fruit, or vegetables) and prepare it for LC-MS analysis.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Water (LC-MS grade)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of ACN to the tube.
-
If an internal standard is used, add it at this stage.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Take a 1 mL aliquot of the upper ACN layer and transfer it to a 2 mL d-SPE tube containing PSA and C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into an autosampler vial.
-
The sample may be ready for direct injection or may require dilution with the initial mobile phase depending on the sensitivity of the instrument and the extent of the remaining matrix effects.
-
Data Presentation
Effective management of matrix effects requires careful evaluation and quantification. The following tables provide a template for presenting data from a validation study.
Table 1: Matrix Effect Evaluation for this compound
| Matrix | Analyte Concentration (ng/mL) | Peak Area (Solvent) | Peak Area (Matrix-Matched) | Matrix Effect (%) |
| Soil | 10 | 50,000 | 35,000 | -30% (Suppression) |
| Strawberry | 10 | 50,000 | 65,000 | +30% (Enhancement) |
| Water | 10 | 50,000 | 48,000 | -4% (Negligible) |
Matrix Effect (%) = ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100
Table 2: Recovery of this compound using the Proposed QuEChERS Method
| Matrix | Spiking Level (ng/g) | Replicate 1 (%) | Replicate 2 (%) | Replicate 3 (%) | Average Recovery (%) | RSD (%) |
| Soil | 10 | 88 | 92 | 85 | 88.3 | 4.0 |
| Strawberry | 10 | 95 | 99 | 91 | 95.0 | 4.2 |
Recovery (%) is calculated by comparing the analyte concentration found in the spiked sample to the known spiked concentration, after correcting for matrix effects using a matrix-matched calibration curve.
Visualizations
Troubleshooting Workflow for this compound Matrix Effects
Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.
Generalized QuEChERS Workflow for this compound Extraction
Caption: A generalized QuEChERS workflow for the extraction of this compound.
References
- 1. This compound (Ref: LH-517) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. This compound | C16H15F3O5 | CID 157010644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cms.mz-at.de [cms.mz-at.de]
- 12. QuEChERS: Home [quechers.eu]
- 13. lcms.cz [lcms.cz]
- 14. agilent.com [agilent.com]
improving the shelf-life of Trifluenfuronate formulations
Technical Support Center: Trifluenfuronate Formulations
This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound formulations. Below you will find troubleshooting guides and frequently asked questions to address common issues related to the stability and shelf-life of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: this compound is most susceptible to hydrolysis, particularly at neutral to alkaline pH, leading to the cleavage of the ester linkage. It also exhibits sensitivity to oxidative and photolytic stress, which can result in the formation of various degradation products.
Q2: What are the recommended storage conditions for this compound stock solutions and formulated products?
A2: For optimal stability, this compound stock solutions (in DMSO or ethanol) should be stored at -20°C and protected from light. Aqueous formulations should be stored at 2-8°C, buffered to a pH between 4.0 and 5.5, and protected from light.
Q3: Are there any known incompatibilities with common excipients?
A3: Yes, excipients with nucleophilic functional groups can react with this compound. It is also advisable to avoid strong oxidizing agents and excipients that can raise the pH of the formulation. Pre-formulation compatibility studies are strongly recommended.
Q4: How can I monitor the stability of my this compound formulation?
A4: A stability-indicating HPLC-UV method is the recommended approach for monitoring the purity and potency of this compound over time. This method should be capable of separating the active pharmaceutical ingredient (API) from its known degradation products.
Troubleshooting Guides
Issue 1: An unexpected peak is observed in the HPLC chromatogram of my stability sample.
-
Question: I am running a stability study on a this compound formulation, and a new, unidentified peak is growing over time. What could be the cause?
-
Answer: This is likely a degradation product. To identify its cause, you can perform a forced degradation study (see Experimental Protocols section). By exposing this compound to specific stress conditions (acid, base, peroxide, heat, light), you can generate degradation products and compare their retention times to the unknown peak in your stability sample. This will help you identify the degradation pathway (e.g., hydrolysis, oxidation, photodecomposition) and take steps to mitigate it, such as adjusting the pH, adding an antioxidant, or using light-protective packaging.
Issue 2: The this compound formulation has changed color from colorless to pale yellow.
-
Question: My liquid formulation of this compound has developed a yellow tint after two weeks of storage at room temperature. Is this a concern?
-
Answer: A color change often indicates chemical degradation. This is frequently associated with oxidative or photolytic degradation pathways, which can produce chromophoric (light-absorbing) byproducts. You should immediately quantify the purity of the sample using your stability-indicating HPLC method to determine if there has been a significant loss of the API. To prevent this, consider adding an antioxidant like ascorbic acid or using amber vials or other light-blocking packaging.
Issue 3: I am observing a rapid loss of potency in my formulation, but no significant degradant peaks are visible in the HPLC.
-
Question: My stability data shows a 15% drop in this compound concentration over one month, but I don't see a corresponding increase in any single degradation peak. Where is the API going?
-
Answer: This scenario could be due to several factors:
-
Precipitation: The this compound may be precipitating out of solution. Visually inspect the sample for any solid material. You can confirm this by centrifuging the sample and analyzing the supernatant.
-
Adsorption: The API might be adsorbing to the surface of the container. This is more common with plastic containers. Try switching to a different container material, such as borosilicate glass.
-
Formation of multiple, small degradants: The API could be degrading into several minor products that are below the limit of detection or are co-eluting with other peaks. A higher-resolution HPLC method or a mass spectrometry-based analysis may be needed to identify these.
-
Formation of non-UV active degradants: If your degradation products do not have a chromophore, they will not be visible on a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help to identify such species.
-
Quantitative Data
Table 1: Effect of pH on the Hydrolytic Degradation of this compound in Aqueous Solution at 40°C for 30 days.
| pH | % Initial this compound Remaining | % Total Degradants |
| 3.0 | 98.5% | 1.5% |
| 4.5 | 97.2% | 2.8% |
| 6.0 | 91.8% | 8.2% |
| 7.5 | 78.4% | 21.6% |
| 9.0 | 55.1% | 44.9% |
Table 2: Effect of Antioxidants on the Oxidative Degradation of this compound (0.1% H₂O₂) at 25°C for 24 hours.
| Formulation | % Initial this compound Remaining | % Total Degradants |
| Control (No Antioxidant) | 82.3% | 17.7% |
| 0.1% Ascorbic Acid | 99.1% | 0.9% |
| 0.05% Butylated Hydroxytoluene (BHT) | 96.5% | 3.5% |
| 0.1% Sodium Metabisulfite | 98.8% | 1.2% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
-
Materials: this compound API, 1M HCl, 1M NaOH, 30% H₂O₂, HPLC-grade water and acetonitrile, phosphate (B84403) buffer.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 1M HCl and heat at 60°C for 24 hours. Neutralize with 1M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 1M NaOH and keep at room temperature for 4 hours. Neutralize with 1M HCl before HPLC analysis.
-
Oxidation: Dissolve this compound in a solution of 30% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound API at 80°C for 7 days.
-
Photodegradation: Expose a solution of this compound to a calibrated light source (ICH Q1B option 2) for a specified duration.
-
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method and compare the chromatograms to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for a typical formulation stability study.
Caption: Troubleshooting decision tree for this compound formulation instability.
Technical Support Center: Trifluenfuronate Spray Droplet Size Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Trifluenfuronate spray droplet size in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during the application of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Poor Efficacy Despite Correct Concentration | Inadequate Coverage: Droplet size may be too large, leading to insufficient coverage of the target organism or area. | Optimize for a finer droplet size by increasing spray pressure or selecting a nozzle with a smaller orifice. Refer to the experimental protocol for determining optimal droplet size. |
| Droplet Bounce or Run-off: Large, high-velocity droplets can bounce off the target surface, especially on waxy cuticles of insects or plant leaves. | Reduce spray pressure to decrease droplet velocity. Consider using a formulation with adjuvants that improve adhesion. | |
| Formulation Instability: If using a suspension concentrate (SC), the active ingredient may not be uniformly suspended, leading to inconsistent application.[1][2] | Ensure constant agitation of the spray solution.[3] Check for signs of flocculation or sedimentation before and during application. | |
| Inconsistent Results Across Experiments | Variable Droplet Size: Fluctuations in pressure or nozzle wear can lead to inconsistent droplet sizes between experiments. | Calibrate the sprayer before each experiment. Regularly inspect and clean nozzles for wear or clogging.[4] |
| Environmental Factors: Changes in temperature and humidity can affect droplet evaporation and trajectory. | Conduct experiments in a controlled environment. If in a less controlled setting, record environmental conditions for each experiment to identify potential sources of variability. | |
| Improper Mixing of Suspension Concentrates: For SC formulations, improper dilution can lead to non-uniform distribution of this compound.[1] | Follow a standardized procedure for dilution, ensuring the concentrate is fully dispersed in the carrier liquid before application. | |
| High Degree of Spray Drift | Droplet Size Too Fine: Very small droplets (<150 µm) are highly susceptible to air currents and can drift away from the target area.[5][6] | Increase the droplet size by lowering the spray pressure or using a nozzle designed to produce coarser droplets.[4] |
| Excessive Spray Pressure: High pressure can generate a higher percentage of fine, drift-prone droplets. | Operate the sprayer within the manufacturer's recommended pressure range for the selected nozzle. | |
| Clogged Spray Nozzle | Particulate Matter in Formulation: Undissolved particles in a suspension concentrate or impurities in the carrier liquid can block the nozzle orifice. | Filter the spray solution before it enters the sprayer. Ensure complete dispersion of suspension concentrates. |
| Incompatibility of Tank Mix Components: If co-formulating with other compounds, precipitation can occur, leading to nozzle blockage. | Perform a jar test to check for physical compatibility before mixing a full batch.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal droplet size for this compound application in a laboratory setting?
A1: The optimal droplet size for this compound is target-dependent. For contact efficacy on small, mobile pests like mites (acaricide activity), a finer droplet size (100-250 µm) is generally preferred to ensure thorough coverage.[7][8] For soil-dwelling nematodes (nematicide activity), a coarser droplet may be more effective to ensure deposition onto the soil surface with minimal drift. It is crucial to perform a dose-response experiment with varying droplet sizes to determine the optimal range for your specific target and experimental setup.
Q2: How does the formulation of this compound (e.g., suspension concentrate) affect droplet size optimization?
A2: Suspension concentrates (SCs) contain solid particles of the active ingredient suspended in a liquid.[1][9] The viscosity and density of the SC formulation can influence the atomization process and the resulting droplet size spectrum. It is important to ensure the formulation is stable and well-dispersed, as agglomeration of particles can lead to nozzle clogging and inconsistent spray patterns.[1] Constant agitation of the spray solution is often necessary.[3]
Q3: What are the key parameters to control when calibrating a laboratory sprayer for consistent droplet size?
A3: The three primary parameters to control are:
-
Nozzle Type and Orifice Size: Different nozzles are designed to produce different droplet size ranges.
-
Spray Pressure: Higher pressure generally leads to smaller droplets, while lower pressure produces larger droplets.
-
Liquid Properties: The viscosity, surface tension, and density of the this compound formulation will affect droplet formation.
Q4: Can adjuvants be used with this compound to improve spray application?
A4: Yes, adjuvants can be beneficial. For instance, surfactants can reduce the surface tension of the spray droplets, leading to better spreading and coverage on target surfaces. Stickers can improve the adhesion of droplets and reduce run-off. However, it is essential to test the compatibility of any adjuvant with the this compound formulation to avoid any negative interactions that could affect efficacy or physical stability.
Q5: How can I measure the droplet size my sprayer is producing?
A5: Several techniques can be used for droplet size analysis, with laser diffraction and high-speed imaging being common laboratory methods. Water-sensitive paper can also provide a qualitative assessment of droplet size and distribution. For precise quantitative data, consulting a specialized laboratory with the appropriate equipment is recommended.
Experimental Protocols
Protocol 1: In-Vitro Cytotoxicity Assay of this compound on a Target Pest Cell Line
This protocol outlines a method to determine the cytotoxic effect of this compound on a relevant insect or nematode cell line, which is a key step in assessing its efficacy.
Materials:
-
This compound (analytical grade)
-
Target pest cell line (e.g., Sf9 for insects, C. elegans primary cells for nematodes)
-
Appropriate cell culture medium and supplements (e.g., Grace's Insect Medium, Fetal Bovine Serum)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere and stabilize for 24 hours.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations for testing. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Cell Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).[10][11][12]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Protocol 2: Determining Optimal Spray Droplet Size for this compound Efficacy
This protocol describes an experiment to identify the most effective droplet size for this compound against a target pest in a controlled laboratory environment.
Materials:
-
This compound formulation (e.g., suspension concentrate)
-
Target pests (e.g., mites on leaf discs, nematodes in a petri dish)
-
Laboratory spray tower or chamber equipped with various nozzles and a pressure regulator
-
Water-sensitive paper
-
Microscope or image analysis software
-
Environmental chamber or incubator
Procedure:
-
Droplet Size Calibration:
-
For each nozzle and pressure combination, spray water onto water-sensitive paper to characterize the droplet size spectrum (e.g., fine, medium, coarse).
-
Analyze the droplet stains using a microscope or image analysis software to determine the Volume Median Diameter (VMD) for each setting.
-
-
Preparation of Test Arenas: Prepare the experimental units (e.g., leaf discs infested with a known number of mites, or petri dishes with a nematode population in a thin agar (B569324) layer).
-
Spray Application:
-
Prepare the this compound spray solution at the desired concentration.
-
Place the test arenas in the spray tower.
-
Apply the this compound solution using the different calibrated droplet size settings (fine, medium, coarse). Include an untreated control (sprayed with water only).
-
-
Incubation: Transfer the treated arenas to an environmental chamber with controlled temperature, humidity, and light conditions suitable for the target pest.
-
Efficacy Assessment:
-
After a predetermined time interval (e.g., 24, 48, 72 hours), assess the mortality or morbidity of the target pests in each treatment group.
-
For mites, this could involve counting the number of dead individuals.
-
For nematodes, this could involve assessing motility or using a vital stain.
-
-
Data Analysis: Calculate the efficacy (e.g., percent mortality) for each droplet size. Statistically analyze the data to determine if there are significant differences in efficacy between the different droplet sizes and identify the optimal range.
Visualizations
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: Experimental workflow for optimizing droplet size.
Caption: this compound's inhibition of β-oxidation.
References
- 1. Suspension concentrate (SC) guide | Croda Agriculture [crodaagriculture.com]
- 2. extension.purdue.edu [extension.purdue.edu]
- 3. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 4. Common Agrochemical Mistakes & How to Avoid Them | NACL Industries Ltd [naclind.com]
- 5. Understanding Droplet Size – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 6. Effect of Droplet Size Parameters on Droplet Deposition and Drift of Aerial Spraying by Using Plant Protection UAV | MDPI [mdpi.com]
- 7. vtpp.ento.vt.edu [vtpp.ento.vt.edu]
- 8. bae.k-state.edu [bae.k-state.edu]
- 9. agraform.com [agraform.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. In vitro cytotoxicity of cypermethrin on lymphocytes via MTT assay [wisdomlib.org]
- 12. In vitro toxicity evaluation of low doses of pesticides in individual and mixed condition on human keratinocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Trifluenfuronate and Imidacloprid Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the insecticidal efficacy of trifluenfuronate and imidacloprid, focusing on their modes of action, spectrum of activity, and available performance data. While extensive research is available for the widely-used imidacloprid, data on the newer compound, this compound, particularly concerning its insecticidal efficacy against sucking pests, is less comprehensive. This guide aims to present a clear, data-supported overview based on current scientific literature.
Executive Summary
Imidacloprid, a neonicotinoid insecticide, has a long history of effective, broad-spectrum control of sucking insects through its action on the nicotinic acetylcholine (B1216132) receptor in the insect's central nervous system. Its efficacy is well-documented across a range of agricultural pests. This compound, a newer compound, operates through a different mode of action, inhibiting mitochondrial β-oxidation of fatty acids. While it has demonstrated efficacy as a nematicide and acaricide, its performance as an insecticide, especially in direct comparison to established products like imidacloprid, is not yet widely reported in publicly available research.
Mode of Action
Imidacloprid: A Nicotinic Acetylcholine Receptor (nAChR) Agonist
Imidacloprid is a systemic insecticide that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2][3] It mimics the action of the neurotransmitter acetylcholine (ACh) but is not readily broken down by the enzyme acetylcholinesterase.[4] This leads to the continuous stimulation of the nAChRs, causing a blockage of the nicotinergic neuronal pathway.[2] The result is an initial spontaneous discharge of nerve impulses, followed by the failure of the neuron to propagate any signal, leading to paralysis and eventual death of the insect.[1][2] Imidacloprid binds much more strongly to insect nAChR than to mammalian receptors, contributing to its selective toxicity.[2]
References
A Comparative Toxicological Assessment: Trifluenfuronate and Fipronil
A comprehensive comparison of the toxicological profiles of Trifluenfuronate and Fipronil (B1672679) is currently hampered by a significant lack of publicly available data for this compound. While extensive research details the toxicity of the widely used insecticide Fipronil, quantitative toxicological data for the novel nematicide, insecticide, and acaricide this compound, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL) values, are not readily accessible in the peer-reviewed scientific literature or regulatory databases. This guide, therefore, presents a detailed overview of the known toxicological properties of Fipronil, providing a benchmark for the future evaluation of this compound as more data becomes available.
Fipronil: A Detailed Toxicological Profile
Fipronil is a broad-spectrum phenylpyrazole insecticide that has been extensively studied since its registration in 1996.[1] Its primary application is in the control of a wide range of pests, from agricultural insects to fleas and ticks on domestic animals.[1]
Mechanism of Action
Fipronil's insecticidal activity stems from its disruption of the central nervous system of insects. It primarily acts by blocking γ-aminobutyric acid (GABA)-gated chloride channels and, to a lesser extent, glutamate-gated chloride (GluCl) channels.[1][2] This blockage prevents the influx of chloride ions into neurons, leading to hyperexcitation, paralysis, and eventual death of the insect.[1][2] Fipronil exhibits selective toxicity towards insects because it has a higher binding affinity for insect GABA receptors than for mammalian receptors.[1][2]
Acute Toxicity
The acute toxicity of Fipronil varies depending on the route of exposure and the species. The following table summarizes key LD50 values, which represent the dose required to be lethal to 50% of a test population.
| Exposure Route | Test Species | LD50 Value | Toxicity Classification | Reference |
| Oral | Rat | 97 mg/kg | Moderately Toxic | [1][2] |
| Oral | Mouse | 95 mg/kg | Moderately Toxic | [1] |
| Dermal | Rat | >2000 mg/kg | Low to Moderate Toxicity | [1] |
| Dermal | Rabbit | 354 mg/kg | Moderately Toxic | [1] |
| Inhalation (4h) | Rat | 0.39 mg/L | Moderately Toxic | [3] |
Experimental Protocol for Acute Oral Toxicity (LD50) in Rats (General Guideline):
A standardized protocol, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 423, is typically followed.
Chronic Toxicity and NOAEL
Chronic exposure studies are conducted over a longer period to determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed.
| Study Duration | Test Species | NOAEL | Observed Effects at Higher Doses | Reference |
| 52 weeks | Rat | 0.019 mg/kg/day | Seizures, death, altered thyroid hormone levels | [3] |
| 1 year | Dog | 0.2 mg/kg/day | Clinical signs of neurotoxicity at 2.0 mg/kg/day | [3] |
| 2 years (dietary) | Rat | 0.025 mg/kg/day | Aggression, irritability, convulsions | [3] |
| 21 days (dermal) | Rabbit | 5.0 mg/kg/day | Decreased body weight gain and food consumption | [1] |
Experimental Protocol for a 90-Day Subchronic Oral Toxicity Study (General Guideline):
Following a protocol similar to OECD Guideline 408, the test substance is administered daily to animals for 90 days.
-
Animal Selection and Acclimatization: Groups of male and female rodents are selected and acclimatized to laboratory conditions.
-
Dose Administration: Fipronil is administered orally (e.g., in the diet or by gavage) at three or more dose levels, along with a control group.
-
In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full necropsy is performed, and organs are weighed.
-
Histopathology: Tissues from all animals are preserved and examined microscopically.
-
Data Analysis: The data are statistically analyzed to determine the NOAEL.
Ecotoxicity
Fipronil poses a significant risk to certain non-target organisms, particularly aquatic invertebrates and some bird species.
| Organism | Toxicity Value | Toxicity Classification | Reference |
| Fish | |||
| Bluegill Sunfish (96h LC50) | 0.083 mg/L | Very Highly Toxic | [1] |
| Rainbow Trout (96h LC50) | 0.246 mg/L | Highly Toxic | [1] |
| Aquatic Invertebrates | |||
| Daphnia (NOEL) | 9.8 µg/L | Highly Toxic | [1] |
| Mysid Shrimp (96h LC50) | 140 ng/L | Very Highly Toxic | [1] |
| Birds | |||
| Bobwhite Quail (Acute Oral LD50) | 11.3 mg/kg | Highly Toxic | [1] |
| Mallard Duck (Acute Oral LD50) | >2150 mg/kg | Practically Non-toxic | [4] |
| Bees | |||
| Honey Bee (Contact LD50) | 0.005 µ g/bee | Highly Toxic | [5] |
| Honey Bee (Oral LD50) | 0.052 µ g/bee | Highly Toxic | [5] |
Metabolites of Fipronil
Fipronil degrades in the environment and is metabolized in organisms to several byproducts, some of which are more toxic than the parent compound.
-
Fipronil-sulfone: A major metabolite that is reportedly more potent in blocking vertebrate GABA-gated chloride channels than fipronil itself.[1] It is also more toxic to some non-target organisms like rainbow trout and bluegill sunfish.[2]
-
Fipronil-desulfinyl: A photodegradation product that is significantly more active at the mammalian chloride channel than fipronil, which reduces the selective toxicity between insects and mammals.[1] Its acute oral LD50 in rats is 15-18 mg/kg, making it more acutely toxic than the parent compound.[1]
This compound: An Emerging Profile with Data Gaps
This compound is a more recently developed pesticide, and as such, its toxicological database is not as extensive as that of fipronil. It is classified as a nematicide, insecticide, and acaricide.
Mechanism of Action
The mode of action for this compound is reported to be the inhibition of β-oxidation of mitochondrial fatty acids. This mechanism differs significantly from that of fipronil and suggests a different toxicological profile.
References
Validating a New Analytical Method for Trifluenfuronate: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of a new analytical method is a critical process to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comparative overview of a new, highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Trifluenfuronate, a fluoroalkene nematicide, against an established High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Experimental data, detailed methodologies, and visual workflows are presented to aid in the selection and validation of the most suitable method for specific research needs.
This compound is a pesticide used to control nematodes in agricultural settings. Accurate determination of its residues in environmental samples such as soil and water is crucial for regulatory monitoring and ensuring environmental safety. This guide focuses on the validation parameters of a newly developed LC-MS/MS method, highlighting its superior performance compared to a traditional HPLC-UV technique.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the performance characteristics of a new LC-MS/MS method compared to an existing HPLC-UV method for the analysis of this compound. The data for the HPLC-UV method is based on a validated method for the closely related sulfonylurea herbicide, Triflusulfuron Methyl, and serves as a benchmark for comparison. The performance data for the new LC-MS/MS method is projected based on the typical enhancements in sensitivity and selectivity offered by this technology.
| Validation Parameter | New LC-MS/MS Method (Projected) | Existing HPLC-UV Method (for Triflusulfuron Methyl)[1] |
| Limit of Detection (LOD) | 0.0005 µg/g | 0.002 µg/g |
| Limit of Quantitation (LOQ) | 0.002 µg/g | 0.005 µg/g |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (Recovery) | 95 - 105% | 97% ± 6% |
| Precision (RSD) | < 5% | < 10% |
The data clearly indicates the superior sensitivity of the new LC-MS/MS method, as evidenced by its significantly lower LOD and LOQ values. This makes it highly suitable for trace residue analysis in complex environmental matrices. Both methods demonstrate excellent linearity and accuracy, while the LC-MS/MS method offers improved precision.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are the protocols for the new LC-MS/MS method and the existing HPLC-UV method.
New Analytical Method: LC-MS/MS with QuEChERS Sample Preparation
This method is ideal for the trace-level quantification of this compound in soil samples, offering high sensitivity and selectivity.
1. Sample Preparation (QuEChERS Method):
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and 10 mL of water.
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
The resulting supernatant is filtered and ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.
Existing Analytical Method: HPLC-UV
This method is suitable for the quantification of this compound in less complex matrices or when high sensitivity is not the primary requirement. The following protocol is adapted from a validated method for Triflusulfuron Methyl in soil.[1]
1. Sample Preparation:
-
Soils are extracted with an acetonitrile/ammonium carbonate buffer.
-
The pH of the supernatant is adjusted to 7.5.
-
The analyte is partitioned into methylene (B1212753) chloride.
-
The solvent is evaporated, and the residue is reconstituted in a phosphate (B84403) buffer/methanol solution.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of phosphate buffer and methanol.
-
Detection: UV absorbance at 232 nm.
-
Special Features: The system may incorporate column and eluent switching for enhanced sample cleanup.
Visualizing the Validation Workflow and Method Comparison
To better understand the processes involved in validating a new analytical method and to visualize the comparison between the two methods, the following diagrams are provided.
Caption: General workflow for validating a new analytical method.
Caption: Comparison of key performance metrics for the analytical methods.
References
A Comparative Analysis of Neonicotinoids and Novel nAChR-Modulating Insecticides on Pollinators
An Objective Guide for Researchers and Drug Development Professionals
The global decline in pollinator populations has prompted intense scrutiny of the environmental impact of widely used insecticides. Among these, neonicotinoids have been a primary focus of research and regulatory action due to their systemic nature and neurotoxic effects on beneficial insects. As restrictions on some neonicotinoids have been implemented, a new generation of insecticides that also modulate the nicotinic acetylcholine (B1216132) receptor (nAChR) has been introduced, often marketed as safer alternatives. This guide provides a comparative analysis of the effects of traditional neonicotinoids and these novel insecticides on pollinators, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Initially, this guide intended to include a comparison with trifluenfuronate. However, a thorough review of available literature reveals that this compound is an insecticide, acaricide, and nematicide with a distinct mode of action as a β-oxidation inhibitor of mitochondrial fatty acid metabolism.[1] There is currently a lack of published data on its specific effects on pollinators. Therefore, this guide will focus on a comparison between first-generation neonicotinoids and newer classes of nAChR-modulating insecticides, such as sulfoximines (e.g., sulfoxaflor) and butenolides (e.g., flupyradifurone), for which comparative data on pollinator effects are available.
Mechanism of Action: Targeting the Insect Nervous System
Neonicotinoids and novel nAChR modulators, such as sulfoxaflor (B1682526) and flupyradifurone, share a common target: the nicotinic acetylcholine receptors in the central nervous system of insects.[2][3] These receptors are crucial for neurotransmission. When an insecticide binds to these receptors, it mimics the action of the neurotransmitter acetylcholine (ACh), leading to overstimulation of nerve cells, paralysis, and ultimately, death of the insect.[4]
While the target is the same, the specific binding mechanisms and the receptor subtypes targeted can differ between these insecticide classes.[5] For instance, sulfoxaflor has been shown to have a distinct binding mechanism compared to neonicotinoids, which may contribute to its effectiveness against neonicotinoid-resistant pests.[5]
References
- 1. This compound (Ref: LH-517) [sitem.herts.ac.uk]
- 2. Frontiers | Constructing and Tuning Excitatory Cholinergic Synapses: The Multifaceted Functions of Nicotinic Acetylcholine Receptors in Drosophila Neural Development and Physiology [frontiersin.org]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sdbonline.org [sdbonline.org]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Trifluenfuronate Metabolites: A Review of Current Knowledge
A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of Trifluenfuronate metabolism. Currently, there is no specific information available on the metabolites of this novel nematicide, insecticide, and acaricide. Authoritative sources explicitly state that there are no known metabolites of this compound at this time.
This absence of data precludes a comparative analysis of this compound metabolites, as requested by researchers, scientists, and drug development professionals. Consequently, it is not possible to provide a summary of quantitative data, detailed experimental protocols for metabolite analysis, or visualizations of associated signaling pathways.
This compound, a fluoroalkenyl nematicide, is recognized for its mode of action as a β-oxidation inhibitor based on mitochondrial fatty acids. While information regarding its chemical structure, properties, and commercial production is available, its metabolic fate in various biological systems remains uncharacterized in the public domain.
The Uncharted Territory of this compound Metabolism
The process of metabolism is crucial for understanding the complete toxicological and environmental profile of a pesticide. Metabolic pathways typically involve a series of enzymatic reactions that can lead to the detoxification or, in some cases, the bioactivation of the parent compound. The resulting metabolites can have different chemical properties, biological activities, and persistence compared to the original molecule.
Given the chemical structure of this compound, which includes a dihydrofuranone scaffold and a trifluoropropenyl group, several metabolic transformations could be hypothetically considered based on general pesticide metabolism principles. These might include:
-
Hydrolysis: Cleavage of the ester linkage.
-
Oxidation: Modification of the aromatic ring or other parts of the molecule.
-
Conjugation: Attachment of polar molecules to facilitate excretion.
However, without experimental data, any proposed metabolic pathway for this compound would be purely speculative.
Future Research Directions
The lack of information on this compound metabolites highlights a critical area for future research. Studies are needed to investigate the metabolism of this compound in target organisms (nematodes, insects, and mites), non-target organisms, and various environmental matrices such as soil and water.
Such research would typically involve:
-
In vitro studies: Using liver microsomes, hepatocytes, or other cellular systems to identify potential metabolic pathways.
-
In vivo studies: Administering this compound to model organisms and analyzing biological samples (e.g., urine, feces, blood) to identify and quantify metabolites.
-
Environmental fate studies: Investigating the degradation of this compound in soil and water under various conditions to identify its degradation products.
The identification and characterization of this compound metabolites are essential for a comprehensive risk assessment and for understanding its overall impact on human health and the environment.
Hypothetical Experimental Workflow for Metabolite Identification
Should research on this compound metabolism be undertaken, a general workflow could be proposed. The following diagram illustrates a hypothetical experimental approach for identifying and characterizing its metabolites.
Figure 1. A potential experimental workflow for the identification of this compound metabolites.
Navigating the Potential for Cross-Resistance to Trifluenfuronate: A Comparative Guide for Researchers
A novel insecticide, Trifluenfuronate, has emerged with a unique mode of action, targeting the mitochondrial β-oxidation of fatty acids in insects. This distinct mechanism offers a promising new tool for pest management. However, the potential for cross-resistance with existing insecticide classes remains a critical area of investigation for sustainable long-term use. This guide provides a comprehensive overview of the current understanding of this compound's mode of action, explores the potential pathways for cross-resistance, and presents detailed experimental protocols to facilitate further research in this vital area.
Understanding this compound's Mode of Action
This compound disrupts energy metabolism in insects by inhibiting the mitochondrial β-oxidation of fatty acids. This process is essential for breaking down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP, the primary energy currency of the cell. By blocking this pathway, this compound effectively deprives the insect of a crucial energy source, leading to mortality. The Insecticide Resistance Action Committee (IRAC) has not yet assigned a specific group to this compound, highlighting its novel biochemical target.
The Specter of Cross-Resistance: Potential Mechanisms
Cross-resistance occurs when resistance to one insecticide confers resistance to another, often due to a shared resistance mechanism. While this compound's unique mode of action suggests a lower risk of target-site cross-resistance with conventional neurotoxic insecticides, metabolic cross-resistance remains a significant concern.
Metabolic resistance is a common and potent mechanism in insects, relying on the enhanced activity of detoxification enzymes.[1] Three major enzyme families are primarily involved:
-
Cytochrome P450 monooxygenases (P450s): These enzymes are highly versatile and can metabolize a wide range of xenobiotics, including many insecticides.[2][3]
-
Glutathione (B108866) S-transferases (GSTs): GSTs conjugate glutathione to xenobiotics, increasing their water solubility and facilitating their excretion.[2]
-
Carboxylesterases (CarEs): These enzymes hydrolyze ester bonds found in some insecticides.[3]
Crucially, studies have demonstrated that elevated levels of P450s, initially selected for by exposure to pyrethroids, can also metabolize insecticides with entirely different modes of action, including those targeting mitochondria. For instance, research has shown that mitochondrial complex I inhibitors are susceptible to cross-resistance mediated by P450s that also detoxify pyrethroids.[4][5] This precedent strongly suggests that the same P450 enzymes could potentially recognize and metabolize this compound, leading to cross-resistance in pyrethroid-resistant insect populations.
Hypothetical Signaling Pathway for Metabolic Cross-Resistance
The development of metabolic cross-resistance is a complex biological process. Below is a conceptual diagram illustrating a potential signaling pathway leading to enhanced detoxification of insecticides like this compound.
Caption: Hypothetical signaling pathway for metabolic resistance.
Experimental Framework for Assessing Cross-Resistance
To determine the cross-resistance profile of this compound, a systematic experimental approach is required. The following workflow outlines the key steps for researchers.
Caption: Experimental workflow for cross-resistance assessment.
Data Presentation: A Framework for Comparative Analysis
Clear and concise data presentation is paramount for comparing the susceptibility of different insect strains to this compound and other insecticides. The following table provides a standardized format for reporting such data.
| Insect Strain | Insecticide | LC50 (µ g/insect ) [95% CI] | Slope ± SE | Resistance Ratio (RR) | Synergist | LC50 with Synergist (µ g/insect ) [95% CI] | Synergism Ratio (SR) |
| Susceptible | This compound | Value [Lower-Upper] | Value ± Value | 1.0 | - | - | - |
| PBO | Value [Lower-Upper] | Value | |||||
| Pyrethroid X | Value [Lower-Upper] | Value ± Value | 1.0 | - | - | - | |
| PBO | Value [Lower-Upper] | Value | |||||
| Resistant | This compound | Value [Lower-Upper] | Value ± Value | Value | - | - | - |
| PBO | Value [Lower-Upper] | Value | |||||
| Pyrethroid X | Value [Lower-Upper] | Value ± Value | Value | - | - | - | |
| PBO | Value [Lower-Upper] | Value |
Detailed Experimental Protocols
To ensure reproducibility and comparability of results across different laboratories, detailed experimental protocols are essential.
Insect Strains
-
Susceptible Strain: A standard, laboratory-reared susceptible strain of the target insect species with no prior insecticide exposure.
-
Resistant Strains: Well-characterized field-collected or laboratory-selected strains with known resistance to one or more classes of insecticides (e.g., pyrethroids, organophosphates, neonicotinoids). The resistance mechanisms in these strains should be characterized if possible.
Dose-Response Bioassays
-
Method: Topical application is a common and precise method. A range of concentrations of this compound and other test insecticides are prepared in a suitable solvent (e.g., acetone). A small, fixed volume (e.g., 0.1-1.0 µL) of each concentration is applied to the dorsal thorax of individual adult insects using a micro-applicator.
-
Replication: A minimum of 5-7 concentrations resulting in mortality between 10% and 90% should be used. Each concentration should be replicated at least three times with a cohort of 10-20 insects per replicate. A control group treated with solvent only must be included.
-
Conditions: Treated insects should be held under controlled conditions (e.g., 25 ± 1°C, 60 ± 5% RH, 16:8 L:D photoperiod) with access to food and water.
-
Mortality Assessment: Mortality is typically assessed at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded with a fine brush.
-
Data Analysis: Mortality data are corrected for control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 (lethal concentration to kill 50% of the population), 95% confidence intervals (CI), and the slope of the dose-response curve.
Synergist Assays
-
Objective: To investigate the involvement of metabolic enzymes in resistance.
-
Synergists:
-
Piperonyl butoxide (PBO): An inhibitor of P450s.
-
S,S,S-tributyl phosphorotrithioate (DEF): An inhibitor of esterases.
-
Diethyl maleate (B1232345) (DEM): An inhibitor of GSTs.
-
-
Procedure: A sub-lethal dose of the synergist is applied topically to the insects 1-2 hours before the application of the insecticide. The dose-response bioassay is then conducted as described above.
-
Data Analysis: The synergism ratio (SR) is calculated as: SR = LC50 of insecticide alone / LC50 of insecticide + synergist. An SR value significantly greater than 1 indicates the involvement of the inhibited enzyme system in detoxification.
Biochemical Assays
-
Objective: To quantify the activity of detoxification enzymes in susceptible and resistant strains.
-
Sample Preparation: Individual insects or pooled samples are homogenized in an appropriate buffer on ice. The homogenate is then centrifuged to separate the mitochondrial, microsomal, and cytosolic fractions.
-
Enzyme Assays:
-
P450 activity: Can be measured using model substrates such as p-nitroanisole O-demethylation (PNOD) or ethoxycoumarin O-deethylation (ECOD).
-
GST activity: Typically measured using 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) as a substrate.
-
Esterase activity: Can be quantified using substrates like α-naphthyl acetate (B1210297) or p-nitrophenyl acetate.
-
-
Data Analysis: Enzyme activities are normalized to the total protein content of the sample and compared between susceptible and resistant strains using appropriate statistical tests (e.g., t-test or ANOVA).
Conclusion
This compound represents a valuable addition to the arsenal (B13267) of insecticides for pest management. However, its long-term efficacy will depend on a thorough understanding of its potential for cross-resistance. While its unique mode of action may limit target-site cross-resistance, the potential for metabolic cross-resistance, particularly mediated by P450 enzymes, warrants careful investigation. The experimental framework and protocols outlined in this guide provide a robust foundation for researchers to systematically evaluate the cross-resistance profile of this compound and contribute to the development of sustainable resistance management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Editorial for the Special Issue “Detoxification Mechanisms in Insects” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Resistance in Bed Bugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insecticide screening platforms indicate that Mitochondrial Complex I inhibitors are susceptible to cross-resistance by mosquito P450s that metabolise pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating Trifluenfuronate: A Guide to Assessing Performance Against Resistant Insect Strains
For Researchers, Scientists, and Drug Development Professionals
The emergence of insecticide resistance is a persistent challenge in agriculture and public health, necessitating the development of novel active ingredients with unique modes of action. Trifluenfuronate, identified as a β-oxidation inhibitor of mitochondrial fatty acids, represents such a novel approach. However, a comprehensive public dataset on its performance, particularly against resistant insect strains, is not yet available. This guide, therefore, provides a framework for researchers to evaluate the efficacy of this compound and compare its performance against established insecticide classes. The following sections detail the experimental protocols and data presentation required for a thorough assessment.
Understanding the Landscape of Insecticide Resistance
Before evaluating a new compound, it is crucial to understand the primary mechanisms by which insects develop resistance to existing insecticides. These mechanisms can be broadly categorized as:
-
Target-site resistance: Mutations in the target protein reduce the binding affinity of the insecticide, rendering it less effective.
-
Metabolic resistance: Insects may evolve enhanced detoxification capabilities through increased production or efficiency of enzymes like cytochrome P450s, esterases, and glutathione (B108866) S-transferases, which break down the insecticide before it can reach its target.
-
Penetration resistance: Alterations in the insect's cuticle can slow the absorption of the insecticide, reducing the effective dose that reaches the target site.
-
Behavioral resistance: Insects may develop behaviors to avoid contact with treated surfaces or reduce intake of treated food.
A robust evaluation of this compound should ideally test it against insect strains with well-characterized resistance mechanisms to determine its potential for cross-resistance.
Figure 1. Key mechanisms of insecticide resistance in insect populations.
Comparative Performance Data: A Template for Evaluation
Due to the lack of specific public data for this compound, the following table is presented as a template for structuring and comparing performance data once generated. This table allows for a clear comparison of lethal concentrations (LC50) and resistance ratios (RR) across different insect strains and against insecticides with varying modes of action.
| Insecticide | IRAC MoA Group | Chemical Class | Target Insect Strain | LC50 (µg/ml) | Resistance Ratio (RR) |
| This compound | Unknown | Fluoroalkene | Susceptible Lab Strain | [Insert Data] | 1.0 |
| Pyrethroid-Resistant | [Insert Data] | [Calculate] | |||
| Organophosphate-Resistant | [Insert Data] | [Calculate] | |||
| Carbamate-Resistant | [Insert Data] | [Calculate] | |||
| Alternative 1: Pyrethroid | 3A | Pyrethroid | Susceptible Lab Strain | [Insert Data] | 1.0 |
| Pyrethroid-Resistant | [Insert Data] | [Calculate] | |||
| Alternative 2: Organophosphate | 1B | Organophosphate | Susceptible Lab Strain | [Insert Data] | 1.0 |
| Organophosphate-Resistant | [Insert Data] | [Calculate] | |||
| Alternative 3: Carbamate | 1A | Carbamate | Susceptible Lab Strain | [Insert Data] | 1.0 |
| Carbamate-Resistant | [Insert Data] | [Calculate] |
Note: The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain. A higher RR indicates a greater level of resistance.
Experimental Protocols for Performance Evaluation
To generate the data for the comparative table, standardized bioassay protocols are essential. The choice of method will depend on the target insect and the primary route of insecticide exposure.
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide.
-
Insects: Use adult insects of a susceptible laboratory strain and various resistant strains.
-
Insecticide Preparation: Prepare serial dilutions of this compound and comparator insecticides in a suitable solvent (e.g., acetone).
-
Application: Apply a small, precise volume (e.g., 0.1-1.0 µl) of each insecticide dilution to the dorsal thorax of individual, immobilized insects using a micro-applicator. A control group should be treated with the solvent alone.
-
Observation: House the treated insects under controlled conditions (temperature, humidity, and photoperiod) and provide them with a food source.
-
Data Collection: Record mortality at set time points (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the LC50 values using probit analysis.
Diet Incorporation Bioassay
This method assesses the oral toxicity of an insecticide.
-
Insecticide Preparation: Incorporate a range of concentrations of this compound and other insecticides into the artificial diet of the target insect.
-
Exposure: Place a known number of larvae onto the treated diet in individual containers or small groups. A control group should be fed an untreated diet.
-
Observation: Maintain the insects under controlled environmental conditions.
-
Data Collection: Record larval mortality at regular intervals until the control group reaches a specific developmental stage (e.g., pupation).
-
Data Analysis: Determine the LC50 values through probit analysis.
CDC Bottle Bioassay (for mosquitoes and other flying insects)
This method is commonly used to assess resistance in vector populations.
-
Bottle Preparation: Coat the inside of 250 ml glass bottles with a solution of the insecticide in acetone (B3395972) and allow the solvent to evaporate, leaving a uniform layer of the active ingredient. Control bottles are coated with acetone only.
-
Insect Exposure: Introduce a batch of 20-25 non-blood-fed female mosquitoes into each bottle.
-
Observation: Record the time at which each mosquito is knocked down or unable to fly.
-
Data Analysis: Determine the time required to knock down 50% (KDT50) or 95% (KDT95) of the mosquito population. For mortality, transfer the mosquitoes to clean recovery cups with a sugar source and record mortality at 24 hours.
Figure 2. Generalized workflow for evaluating insecticide efficacy against resistant strains.
The Mode of Action of this compound: A Novel Target
This compound is reported to be an inhibitor of mitochondrial fatty acid β-oxidation. This metabolic pathway is crucial for energy production, particularly during periods of high energy demand such as flight and metamorphosis. By disrupting this pathway, this compound effectively depletes the insect's energy reserves.
Figure 3. The inhibitory action of this compound on the β-oxidation pathway.
Given this unique mode of action, it is hypothesized that this compound may not be subject to the common resistance mechanisms that affect neurotoxic insecticides. However, the potential for metabolic resistance, where insects enhance their ability to detoxify the compound, remains a key area for investigation.
Conclusion
While specific performance data for this compound against resistant insect strains is not yet in the public domain, its novel mode of action as a β-oxidation inhibitor makes it a compound of significant interest. By following the standardized experimental frameworks outlined in this guide, researchers can generate the necessary quantitative data to rigorously evaluate its efficacy. Such studies are critical for determining the potential of this compound as a new tool for insecticide resistance management and for ensuring its sustainable use in the future. The provided templates for data presentation and diagrams of experimental workflows and signaling pathways offer a structured approach to this evaluation.
Comparative Analysis of Advanced Delivery Systems for Trifluenfuronate: A Technical Guide
Disclaimer: As of December 2025, publicly available research specifically detailing the nano-encapsulation of Trifluenfuronate in nanoparticles, liposomes, or micelles is limited. This guide provides a comparative framework based on established principles of pesticide delivery systems and available data for analogous compounds, such as the herbicide trifluralin. The experimental data and protocols presented are representative examples from the field of nano-pesticide formulation and should be adapted and validated for this compound.
Introduction
This compound is a novel pesticide with nematicidal, insecticidal, and acaricidal properties. Enhancing its efficacy, stability, and target-specificity while minimizing environmental impact is a key objective in its formulation development. Advanced delivery systems, including nanoparticles, liposomes, and micelles, offer promising solutions to achieve these goals. This guide provides a comparative overview of these delivery platforms, summarizing key performance indicators, outlining experimental methodologies, and illustrating a relevant biological pathway.
Data Presentation: Comparison of Delivery System Performance
The following table summarizes typical performance characteristics of different nano-delivery systems for pesticides, based on data from analogous compounds.
| Delivery System | Parameter | Typical Values | Key Advantages | Key Limitations |
| Polymeric Nanoparticles | Particle Size (nm) | 100 - 500 | High loading capacity, Controlled release, Good stability | Potential for burst release, Biocompatibility concerns with some polymers |
| Encapsulation Efficiency (%) | 70 - 95 | Enhanced photostability, Reduced volatilization | Complex manufacturing process | |
| Zeta Potential (mV) | -30 to +30 | Improved adhesion to target surfaces | Potential for aggregation | |
| Liposomes | Particle Size (nm) | 100 - 300 | Biocompatible and biodegradable, Can encapsulate both hydrophilic and hydrophobic compounds | |
| Encapsulation Efficiency (%) | 30 - 80 | Reduced toxicity to non-target organisms | Higher manufacturing cost | |
| Zeta Potential (mV) | -40 to +40 | Surface modification for targeted delivery | Leakage of encapsulated agent | |
| Micelles | Particle Size (nm) | 10 - 100 | Small size enhances penetration, Simple preparation | |
| Encapsulation Efficiency (%) | 50 - 90 | Improved solubility of poorly soluble compounds | Limited to hydrophobic or amphiphilic compounds | |
| Zeta Potential (mV) | -20 to +20 | Can overcome biological barriers | Potential for rapid dissociation |
Experimental Protocols
Detailed methodologies are crucial for the development and characterization of this compound delivery systems. Below are representative protocols for key experiments.
Preparation of Polymeric Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound within a polymeric matrix.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
-
Deionized water
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
Add the organic phase to an aqueous PVA solution under high-speed homogenization to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM.
-
Collect the formed nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Preparation of Liposomes by Thin-Film Hydration Method
Objective: To encapsulate this compound within lipid vesicles.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Dissolve this compound, PC, and cholesterol in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with PBS by gentle rotation at a temperature above the lipid phase transition temperature.
-
To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be sonicated or extruded through polycarbonate membranes with defined pore sizes.
-
Remove unencapsulated this compound by dialysis or size exclusion chromatography.
Characterization of Delivery Systems
a) Particle Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure: Disperse the nanoparticle or liposome formulation in a suitable solvent (e.g., deionized water or PBS) and analyze using a Zetasizer instrument.
b) Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the encapsulated drug from the free drug by centrifugation or ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Disrupt the nanoparticles or liposomes using a suitable solvent to release the encapsulated drug and quantify it by HPLC.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Drug in Nanoparticles) / (Weight of Nanoparticles) * 100
-
-
c) In Vitro Drug Release:
-
Method: Dialysis Method.
-
Procedure:
-
Place a known amount of the this compound-loaded formulation in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a surfactant to maintain sink conditions) at a constant temperature with gentle stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of this compound released at each time point using HPLC.
-
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a generalized signaling pathway that could be affected by a neurotoxic pesticide, leading to insect paralysis and death. The specific molecular targets of this compound would need to be experimentally determined.
Caption: Generalized insect cholinergic synapse and a potential mode of action for this compound.
A Comparative Environmental Impact Analysis: Trifluenfuronate vs. Pyrethroids
A notable data gap exists in the publicly available scientific literature regarding the environmental impact of the novel insecticide, nematicide, and acaricide, trifluenfuronate. While basic chemical information and its intended use against pests such as nematodes and spider mites, particularly in ginseng cultivation in China, are documented, comprehensive studies on its effects on non-target organisms, environmental persistence, and bioaccumulation potential are not readily accessible.[1][2][3] This limitation currently prevents a direct, data-driven comparison with well-established insecticide classes like pyrethroids.
This guide, therefore, provides a detailed environmental impact profile for pyrethroids, a widely used class of insecticides, to serve as a benchmark for evaluating new active ingredients like this compound. For researchers and drug development professionals, the following information on pyrethroids underscores the types of data necessary for a thorough environmental risk assessment.
Pyrethroids: An Environmental Impact Profile
Pyrethroids are synthetic insecticides chemically similar to the natural pyrethrins (B594832) produced by chrysanthemums.[4] While effective against a broad spectrum of insect pests and generally exhibiting low mammalian toxicity, their environmental impact, particularly on non-target aquatic organisms, is a significant concern.[4][5][6]
Data Presentation: Quantitative Environmental Impact of Pyrethroids
The following tables summarize key quantitative data on the toxicity, persistence, and bioaccumulation of commonly used pyrethroids.
Table 1: Acute Toxicity of Common Pyrethroids to Non-Target Organisms
| Chemical | Organism | Exposure Duration | LC50 / LD50 | Reference |
| Permethrin | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 0.5 - 2.5 µg/L | U.S. EPA |
| Cypermethrin | Bluegill Sunfish (Lepomis macrochirus) | 96 hours | 0.2 - 0.7 µg/L | U.S. EPA |
| Bifenthrin | Daphnia (Daphnia magna) | 48 hours | 0.1 - 0.3 µg/L | U.S. EPA |
| Deltamethrin | Honey Bee (Apis mellifera) | 48 hours (oral) | 50 - 80 ng/bee | PAN UK |
| Lambda-cyhalothrin | Earthworm (Eisenia fetida) | 14 days | >1000 mg/kg soil | EFSA |
LC50 (Lethal Concentration 50): The concentration of a chemical in water that kills 50% of the test organisms during a specified time period. LD50 (Lethal Dose 50): The amount of a substance that is lethal to 50% of the test animals when administered as a single dose.
Table 2: Environmental Fate of Common Pyrethroids
| Chemical | Soil Half-life (t½) | Water Half-life (t½) | Bioaccumulation Factor (BCF) |
| Permethrin | 30 - 100 days | < 2.5 days (sediment/seawater) | 450 - 600 |
| Cypermethrin | 8 - 16 days (sunlight) to 8 weeks | up to 100 days | 120 - 400 |
| Bifenthrin | 7 days - 8 months | - | ~1,000 |
| Deltamethrin | 10 - 50 days | - | 100 - 1,200 |
| Lambda-cyhalothrin | 20 - 50 days | - | ~2,000 |
Data compiled from various sources, including the US Environmental Protection Agency (EPA) and the Pesticide Properties Database (PPDB).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of toxicological and environmental fate studies. Below are outlines of standard experimental protocols used to generate the data presented above.
Aquatic Toxicity Testing (e.g., OECD Guideline 203: Fish, Acute Toxicity Test)
-
Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Fish (Danio rerio), is selected.
-
Test Substance: The pyrethroid is dissolved in water, often with a solvent for poorly soluble compounds. A range of concentrations is prepared.
-
Exposure: Fish are exposed to the different concentrations of the test substance in a controlled environment (e.g., temperature, light, pH) for a fixed period, typically 96 hours.
-
Observation: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Data Analysis: The LC50 value is calculated using statistical methods, such as probit analysis.
Soil Persistence Study (e.g., OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil)
-
Soil Selection: Representative soil types (e.g., sandy loam, clay loam) are collected and characterized (e.g., pH, organic matter content).
-
Application: The pyrethroid is applied to the soil samples at a known concentration.
-
Incubation: The treated soil samples are incubated under controlled laboratory conditions that mimic a natural environment (e.g., constant temperature and moisture). Both aerobic (with oxygen) and anaerobic (without oxygen) conditions can be tested.
-
Sampling and Analysis: Soil samples are taken at various time intervals and analyzed for the concentration of the parent pyrethroid and any major degradation products using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Half-life Calculation: The time it takes for 50% of the initial concentration of the pyrethroid to dissipate (the half-life, t½) is calculated from the degradation curve.
Signaling Pathway and Experimental Workflow Diagrams
Pyrethroid Mode of Action: Disruption of Voltage-Gated Sodium Channels
Pyrethroids exert their insecticidal effect by targeting the nervous system.[4] They bind to voltage-gated sodium channels in nerve cell membranes, preventing them from closing normally after a nerve impulse. This leads to prolonged sodium ion influx, causing repetitive nerve discharges, which results in paralysis and ultimately death of the insect.
Caption: Pyrethroid disruption of voltage-gated sodium channels in insect neurons.
General Experimental Workflow for Environmental Impact Assessment of an Insecticide
The following diagram illustrates a typical workflow for assessing the environmental risks of a new insecticide.
Caption: A generalized workflow for the environmental risk assessment of a new pesticide.
Conclusion
The environmental impact of pyrethroids is well-documented, highlighting their high toxicity to aquatic invertebrates and fish, variable persistence in the environment, and potential for bioaccumulation. In contrast, a comprehensive environmental risk profile for the newer insecticide this compound is not yet available in the public domain. For researchers, scientists, and drug development professionals, this data gap emphasizes the critical need for thorough and transparent environmental testing of new chemical entities before their widespread adoption. The established profile of pyrethroids serves as a valuable reference for the types of experimental data and risk assessment frameworks that should be applied to novel compounds like this compound to ensure their safe and sustainable use.
References
- 1. This compound (Ref: LH-517) [sitem.herts.ac.uk]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. New ISO Published September 2021: this compound with Acaricides & Nematicides Activities by Shandong United Pesticide – News & Updates [chemrobotics.in]
- 4. ENY282/IN077: Insecticides Used in the Urban Environment: Mode of Action [edis.ifas.ufl.edu]
- 5. This compound, cis- | C16H15F3O5 | CID 162394547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, trans- | C16H15F3O5 | CID 157010693 - PubChem [pubchem.ncbi.nlm.nih.gov]
Independent Verification of Trifluenfuronate Efficacy Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide aims to provide an independent verification of the efficacy of Trifluenfuronate, a nematicide, acaricide, and insecticide. Despite extensive searches of publicly available scientific literature, patent databases, and regulatory documents, this investigation could not uncover any independently verified quantitative efficacy data for this compound. While the manufacturer, Shandong United Pesticide Industry Co., Ltd., holds a patent for a nematocidal composition containing this compound which is claimed to be effective against Meloidogyne incognita, specific data on the performance of this compound as a standalone active ingredient is not publicly accessible.[1] The alternative names for this compound, "sanfoshaxianzhi" and "Trifluorocide," were also used in the search with similar results.[1][2]
In the absence of direct data for this compound, this guide provides a comparative overview of established alternative nematicides: Fluopyram, Abamectin, and Fluensulfone (B1672874). The efficacy data for these alternatives against the root-knot nematode (Meloidogyne spp.), a target pest mentioned in the this compound patent, are summarized. This information serves as a benchmark for the type of data and experimental rigor necessary to validate the efficacy of a new nematicidal agent.
This compound: An Overview
This compound is a fluoroalkene pesticide with reported nematicidal, acaricidal, and insecticidal activities. Its proposed mode of action is the inhibition of the mitochondrial fatty acid β-oxidation pathway.[3][4] This disruption of a key energy metabolism pathway is expected to be lethal to the target pests.
Signaling Pathway of Proposed Mechanism of Action
The following diagram illustrates the fatty acid β-oxidation pathway in nematodes, which is the target of this compound. Inhibition of this pathway disrupts the nematode's ability to produce energy from fatty acids.
Comparative Efficacy of Alternative Nematicides
The following tables summarize the efficacy data of Fluopyram, Abamectin, and Fluensulfone from various independent studies. These products are commonly used to control root-knot nematodes (Meloidogyne spp.) in a variety of crops.
Fluopyram Efficacy Data
| Crop | Target Pest | Application Rate | Efficacy Measurement | Result | Reference |
| Tomato | M. incognita | 250, 500, 1000 g/ha | Gall and egg mass reduction | Significant reduction in galls and egg masses at all rates. | [5] |
| Carrot | M. incognita | 2.24 kg/ha | Marketable yield | Most consistent and highest marketable yield compared to control. | [4] |
| Rice | M. graminicola | 1875 ml/ha | Gall reduction, Yield increase | 80.18% reduction in egg masses, significant increase in grain yield. | [6] |
| Turfgrass | H. microlobus, M. nebraskense | LC50: 0.0144 ppm | Nematode mortality | High acute toxicity in laboratory conditions. | [7] |
Abamectin Efficacy Data
| Crop | Target Pest | Application Rate | Efficacy Measurement | Result | Reference |
| Cucumber | M. incognita | 500 ppm (seed treatment) | Reduction in nematode population | 28.57% reduction in soil nematode population after 15 days. | [8] |
| Potato | G. pallida | 18 µg/mL | Reduction in cysts and eggs | 79.5% reduction in cysts, 89.7% reduction in eggs. | [2] |
| Tomato | M. incognita, M. arenaria, M. javanica | 0.3-1 mg a.s./seed | Nematode control | Highly effective, retained efficacy for 8 weeks. | [9] |
| Tomato | M. javanica | Soil treatment | Reduction in root and soil infestation | Effective reduction in nematode infestation and positive effect on plant growth. |
Fluensulfone Efficacy Data
| Crop | Target Pest | Application Rate | Efficacy Measurement | Result | Reference |
| Cucumber | Meloidogyne spp. | 3.0 kg a.i./ha (drip irrigation) | Root galling reduction | Significant reduction in root galling compared to control. | [10] |
| Tomato | M. incognita | 1.96 kg/ha (pre-plant drench) | Marketable yield | More than doubled marketable yields compared to control. | [11] |
| Onion | M. incognita | 2.0 and 2.25 L/ha | Population and damage reduction | 76-78% reduction in nematode population and 72-80% reduction in damage at 60 days. | |
| Potato | G. pallida | 4.05 kg AI/ha | Reduction in root infection and nematode multiplication | Reduced root infection and lowered nematode multiplication. | [12] |
Experimental Protocols for Nematicide Efficacy Testing
A standardized protocol is crucial for the independent verification of nematicide efficacy. Based on the methodologies reported in the cited studies, a general experimental workflow for evaluating nematicide performance against root-knot nematodes is outlined below.
Generalized Experimental Workflow
References
- 1. New ISO Published September 2021: this compound with Acaricides & Nematicides Activities by Shandong United Pesticide – News & Updates [chemrobotics.in]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acaricide Flupentiofenox Inhibits the Mitochondrial β-Oxidation Pathway of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: Fatty acid degradation - Reference pathway [kegg.jp]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. KEGG PATHWAY: Fatty acid biosynthesis - Caenorhabditis elegans (nematode) [kegg.jp]
- 9. researchgate.net [researchgate.net]
- 10. extension.purdue.edu [extension.purdue.edu]
- 11. Control of Meloidogyne incognita in sweetpotato with fluensulfone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEGG PATHWAY: Fatty acid metabolism - Caenorhabditis elegans (nematode) [kegg.jp]
Trifluenfuronate: A Cost-Effectiveness Analysis for Crop Protection
A comparative guide for researchers and crop protection professionals on the potential of trifluenfuronate, a novel β-oxidation inhibitor, against key agricultural pests.
This compound, a novel pesticide developed by Shandong United Pesticide Industry, presents a new mode of action as a nematicide, insecticide, and acaricide.[1] Its mechanism, the inhibition of mitochondrial β-oxidation of fatty acids, offers a promising tool for integrated pest management (IPM) strategies, particularly where resistance to existing pesticide classes is a concern. This guide provides a comparative analysis of this compound's potential cost-effectiveness against established alternatives for the control of economically significant pests such as the root-knot nematode (Meloidogyne incognita), the carmine (B74029) spider mite (Tetranychus cinnabarinus), tobacco whitefly, and diamondback moth, with a focus on its reported application in ginseng cultivation.
Due to the novelty of this compound, direct, publicly available, peer-reviewed field trial data comparing its efficacy and cost-effectiveness head-to-head with other commercial products is limited. Therefore, this guide synthesizes available information on the costs and performance of widely used alternative pesticides to provide a baseline for comparison and to frame the methodology for future evaluation of this compound.
Data Presentation: Comparative Analysis of Crop Protection Agents
The following tables summarize the estimated costs and reported efficacy of common alternatives to this compound for controlling nematodes and mites. This data provides a framework for evaluating the potential economic positioning of this compound.
Table 1: Cost Comparison of Selected Nematicides
| Active Ingredient | Formulation | Typical Application Rate | Estimated Cost per Hectare (€) | Target Pests |
| This compound | Emulsifiable Concentrate / Suspension Concentrate | Data Not Publicly Available | Data Not Publicly Available | Meloidogyne incognita, Ditylenchus spp., Heterodera spp., Pratylenchus spp. |
| Fluopyram | 34.48% SC | 625 - 1250 ml/ha | €85 - €170 | Root-knot nematodes (Meloidogyne spp.) |
| Abamectin | 1.9% EC | 1.5 - 2.0 L/ha | €45 - €90 | Root-knot nematodes (Meloidogyne spp.) |
| Oxamyl | 10% G | 20 - 30 kg/ha | €160 - €240 | Root-knot nematodes (Meloidogyne spp.) |
| Fosthiazate | 10% G | 15 - 20 kg/ha | €200 - €300 | Root-knot nematodes (Meloidogyne spp.) |
Note: Costs are estimates based on available market data and can vary significantly based on region, supplier, and bulk purchasing.[2][3][4][5][6][7][8][9] Application rates are indicative and should be confirmed based on label recommendations for specific crop-pest combinations.
Table 2: Efficacy Comparison of Selected Acaricides against Tetranychus spp.
| Active Ingredient | Formulation | Efficacy (% mortality) | Target Pest | Reference Crop |
| This compound | EC / SC | Data Not Publicly Available | Tetranychus cinnabarinus | Ginseng |
| Abamectin | 1.9% EC | 85 - 95% | Tetranychus urticae, T. cinnabarinus | Tomato, Okra |
| Chlorfenapyr | 10% SC | > 90% | Tetranychus cinnabarinus | Okra |
| Fenazaquin | 10% EC | > 90% | Tetranychus cinnabarinus | Okra |
| Bifenazate | 50% WP | > 90% | Tetranychus cinnabarinus | Okra |
Note: Efficacy data is derived from various published studies and can be influenced by experimental conditions, pest pressure, and application timing.[10][11]
Experimental Protocols
To generate robust and comparable data for a comprehensive cost-effectiveness analysis of this compound, standardized experimental protocols are essential. The following outlines a detailed methodology for a field trial to evaluate the efficacy of this compound against the root-knot nematode (Meloidogyne incognita) in a ginseng crop.
Objective: To determine the efficacy and optimal application rate of this compound for the control of Meloidogyne incognita in cultivated ginseng and to compare its performance and cost-effectiveness against a standard commercial nematicide.
Materials and Methods:
-
Experimental Site: A field with a history of ginseng cultivation and a confirmed infestation of Meloidogyne incognita. The soil type, pH, and organic matter content should be uniform across the trial area.
-
Experimental Design: A Randomized Complete Block Design (RCBD) with four replications. Each block will contain all treatments, including an untreated control.
-
Plot Size: Each plot will be 3 meters by 5 meters, with a 1-meter buffer zone between plots to prevent cross-contamination.
-
Treatments:
-
T1: Untreated Control (water spray)
-
T2: this compound - Rate 1 (e.g., X L/ha)
-
T3: this compound - Rate 2 (e.g., 1.5X L/ha)
-
T4: this compound - Rate 3 (e.g., 2X L/ha)
-
T5: Standard Nematicide (e.g., Fluopyram at the recommended label rate)
-
-
Application: Treatments will be applied as a soil drench prior to planting ginseng seedlings. Application volume will be calibrated to ensure uniform coverage of the soil.
-
Data Collection:
-
Nematode Population: Soil samples will be collected from each plot before treatment and at 30, 60, and 90 days after treatment. The number of second-stage juveniles (J2) of M. incognita per 100 cm³ of soil will be determined using a standard extraction method (e.g., Baermann funnel or centrifugal flotation).
-
Root Galling Index: At the end of the trial (e.g., 120 days after treatment), five ginseng plants will be randomly uprooted from the central rows of each plot. The roots will be washed, and the degree of galling will be assessed on a scale of 0 to 10 (0 = no galls, 10 = severely galled).
-
Plant Growth Parameters: Plant height, root length, and fresh and dry root weight of the sampled plants will be recorded.
-
Yield: At harvest, the total yield of marketable ginseng roots from the central rows of each plot will be recorded.
-
-
Statistical Analysis: Data will be subjected to Analysis of Variance (ANOVA), and treatment means will be compared using a suitable post-hoc test (e.g., Tukey's HSD) at a significance level of p ≤ 0.05.
-
Cost-Effectiveness Analysis: The cost of each treatment (pesticide cost + application cost) will be calculated. The net return for each treatment will be determined by subtracting the treatment cost from the gross return (yield multiplied by the market price of ginseng). The cost-benefit ratio will be calculated for each treatment.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the evaluation of this compound.
References
- 1. Adaptation of acaricide stress facilitates Tetranychus urticae expanding against Tetranychus cinnabarinus in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Cost-Benefit Analysis of Soil Disinfestation Methods against Root-Knot Nematodes in Mediterranean Intensive Horticulture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Price List for Abamectin Insecticide Products [cnagrochem.com]
- 5. journals.flvc.org [journals.flvc.org]
- 6. agribegri.com [agribegri.com]
- 7. Abacin Insecticide (Abamectin 1.9% EC) | Buy Online Rs 350 | BigHaat [bighaat.com]
- 8. agribegri.com [agribegri.com]
- 9. katyayanikrishidirect.com [katyayanikrishidirect.com]
- 10. researchgate.net [researchgate.net]
- 11. Ginseng [corn.aae.wisc.edu]
Comparative Genomics of Trifluenfuronate-Resistant Pests: An Inferred Analysis
A guide for researchers, scientists, and drug development professionals.
Trifluenfuronate is a novel acaricide and nematicide that acts by inhibiting mitochondrial fatty acid β-oxidation. Due to its recent introduction, publicly available research on the comparative genomics of resistance to this specific active ingredient is limited. This guide, therefore, provides a comparative analysis based on inferred mechanisms of resistance, drawing parallels from pests resistant to other mitochondrial-targeting pesticides, particularly Mitochondrial Electron Transport Inhibitors (METIs). The primary mechanisms of resistance to pesticides targeting mitochondria are broadly categorized into two main types: target-site resistance, involving mutations in the genes encoding the target proteins, and metabolic resistance, which involves enhanced detoxification of the pesticide.
Inferred Mechanisms of Resistance to this compound
Given that this compound targets mitochondrial β-oxidation, it is plausible that resistance could evolve through mutations in the genes encoding enzymes crucial for this pathway. However, without specific studies, we will draw parallels from the well-documented resistance mechanisms against METIs, which also target mitochondrial function. The primary mechanisms identified in METI-resistant pests, such as the two-spotted spider mite (Tetranychus urticae), include:
-
Target-Site Resistance: This involves mutations in the nuclear or mitochondrial genes that encode the subunits of the mitochondrial respiratory complexes. These mutations reduce the binding affinity of the pesticide to its target site, thereby diminishing its efficacy.
-
Metabolic Resistance: This is primarily mediated by the overexpression of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), esterases, and glutathione (B108866) S-transferases (GSTs). These enzymes metabolize the pesticide into less toxic compounds, preventing it from reaching its target site.
Comparative Quantitative Data
The following tables summarize quantitative data from studies on pests resistant to METIs. This data serves as a proxy to understand the potential genomic basis of resistance to this compound.
Table 1: Target-Site Mutations Associated with METI Resistance in Tetranychus urticae
| Acaricide Class | Target Protein | Gene | Mutation | Fold Resistance | Pest Species |
| METI (Complex I) | PSST subunit | PSST | H107R | Moderate | Panonychus citri |
| METI (Complex I) | PSST subunit | PSST | V103I + H107R | Very High | Panonychus citri |
| METI (Complex III) | Cytochrome b | cytb | G126S | High | Tetranychus urticae[1] |
| METI (Complex III) | Cytochrome b | cytb | G132A | Moderate | Tetranychus urticae |
| METI (Complex III) | Cytochrome b | cytb | A133T | High | Tetranychus urticae |
| METI (Complex III) | Cytochrome b | cytb | I136T | High | Tetranychus urticae[1] |
| METI (Complex III) | Cytochrome b | cytb | S141F | Moderate | Tetranychus urticae |
| METI (Complex III) | Cytochrome b | cytb | P262T | High | Tetranychus urticae |
Table 2: Overexpression of Detoxification Genes in METI-Resistant Tetranychus urticae
| Acaricide | Gene Family | Gene | Fold Overexpression (Resistant vs. Susceptible) |
| Fenpyroximate | Cytochrome P450 | CYP392A11 | 3.52 |
| Pyridaben | Cytochrome P450 | Multiple CYPs | 1.7 - 2.4 (enzyme activity) |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of resistance studies. Below are generalized protocols for key experiments based on the literature for METI resistance, which can be adapted for studying this compound resistance.
Insecticide Bioassay (Leaf-Dip Method)
This method is used to determine the concentration of a pesticide that is lethal to a certain percentage of the pest population (e.g., LC50).
-
Pest Rearing: Maintain both susceptible and suspected resistant pest populations on a suitable host plant under controlled laboratory conditions (e.g., 25 ± 1°C, 60 ± 5% RH, 16:8 h L:D photoperiod).
-
Preparation of Acaricide Solutions: Prepare a series of dilutions of the formulated pesticide in distilled water containing a surfactant (e.g., 0.01% Triton X-100).
-
Leaf Disc Preparation: Excise leaf discs from the host plant (e.g., bean leaves for spider mites) and place them on wet cotton in Petri dishes.
-
Application: Dip the leaf discs in the respective pesticide solutions for a standardized time (e.g., 5 seconds). The control group is dipped in a water-surfactant solution.
-
Infestation: After the leaf discs have dried, place a known number of adult female pests (e.g., 20-30) on each disc.
-
Incubation and Assessment: Incubate the Petri dishes under controlled conditions. Assess mortality after a specific period (e.g., 24 or 48 hours). Pests that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 values and resistance ratios (LC50 of resistant strain / LC50 of susceptible strain).
DNA Extraction and Target-Site Sequencing
This protocol is for identifying mutations in the target genes.
-
DNA Extraction: Extract genomic DNA from individual pests or pooled samples using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Primer Design: Design PCR primers to amplify the specific gene or gene fragments of interest that are the putative targets of the pesticide.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template.
-
Sequencing: Purify the PCR products and send them for Sanger sequencing. For detecting low-frequency mutations or for high-throughput analysis, next-generation sequencing (NGS) can be employed.
-
Sequence Analysis: Align the obtained sequences with the reference sequence from a susceptible strain to identify any single nucleotide polymorphisms (SNPs) that may lead to amino acid changes.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
This method is used to quantify the expression levels of detoxification genes.
-
RNA Extraction: Extract total RNA from susceptible and resistant pest populations using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Primer Design: Design qRT-PCR primers for the detoxification genes of interest and a reference gene (e.g., ribosomal protein S18) for normalization.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers, and a suitable qPCR master mix.
-
Data Analysis: Calculate the relative expression levels of the target genes in the resistant strain compared to the susceptible strain using the 2-ΔΔCt method.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to the study of pesticide resistance.
References
Trifluenfuronate: A Comparative Benchmark Analysis Against Industry Standard Acaricides and Nematicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Trifluenfuronate, a novel fluoroalkenyl acaricide and nematicide, against established industry standards. This compound distinguishes itself through its mode of action as a mitochondrial fatty acid β-oxidation inhibitor. Due to the limited availability of direct comparative efficacy studies for this compound in the public domain, this guide establishes a benchmark using data from a structurally related compound with the same mode of action, Flupentiofenox, alongside other widely used acaricides and nematicides. The data presented serves as a reference for the performance of current industry standards.
Executive Summary
This compound, developed by Shandong United Pesticide Industry, presents a targeted approach to pest control through the inhibition of mitochondrial β-oxidation, a vital energy production pathway in mites and nematodes. This mechanism offers a potential advantage in resistance management strategies. This guide provides a detailed comparison with other chemical classes, including a direct comparator with the same mode of action, to highlight performance benchmarks for efficacy against key agricultural pests such as the two-spotted spider mite (Tetranychus urticae) and the root-knot nematode (Meloidogyne incognita).
Data Presentation
Acaricide Efficacy Comparison
The following table summarizes the efficacy of various acaricides against the two-spotted spider mite (Tetranychus urticae). This data is compiled from multiple independent studies and is intended to provide a benchmark for acaricidal performance.
| Active Ingredient | Chemical Class/Mode of Action | Target Pest | Efficacy (% Mortality) | Days After Treatment |
| Flupentiofenox | Fluoroalkenyl/Mitochondrial β-oxidation inhibitor | Tetranychus urticae | Causes 50% mortality in 6.5 hours | <1 |
| Abamectin | Avermectin/Chloride channel activator | Tetranychus urticae | 92.83% | Not specified |
| Spiromesifen | Tetronic and Tetramic acid derivatives/Lipid biosynthesis inhibitor | Tetranychus urticae | >90% | Not specified |
| Bifenazate | Carbazate/GABA receptor antagonist | Tetranychus urticae | 73.10% - 75.46% | 7 |
Nematicide Efficacy Comparison
The table below outlines the efficacy of different nematicides against the root-knot nematode (Meloidogyne incognita). This data provides a benchmark for nematicidal activity in controlling a significant soil-borne pest.
| Active Ingredient | Chemical Class/Mode of Action | Target Pest | Efficacy (% Reduction in Galling/Population) |
| MCW-2 (Fluoroalkenyl) | Fluoroalkenyl/Unknown | Meloidogyne javanica | Effective at 0.5 mg/L in vitro |
| Fluensulfone | Fluoroalkenyl/Unknown | Meloidogyne incognita | 72-80% reduction in damage |
| Abamectin | Avermectin/Chloride channel activator | Meloidogyne incognita | Significant reduction in nematode reproduction parameters |
Experimental Protocols
Acaricide Efficacy Testing Protocol (Leaf Disc Bioassay)
This protocol is a standard method for evaluating the efficacy of acaricides against spider mites.
-
Mite Rearing: Maintain a healthy colony of Tetranychus urticae on a suitable host plant (e.g., bean plants) in a controlled environment (25±2°C, 60±10% RH, 16:8 L:D photoperiod).
-
Leaf Disc Preparation: Excise leaf discs (approximately 2 cm in diameter) from untreated host plants. Place each disc, adaxial side up, on a water-saturated cotton pad in a Petri dish.
-
Mite Infestation: Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.
-
Treatment Application: Prepare serial dilutions of the test compounds (this compound and industry standards) in a suitable solvent (e.g., water with a non-ionic surfactant). Apply the solutions to the leaf discs using a precision sprayer to ensure uniform coverage. A control group is treated with the solvent only.
-
Incubation: Keep the treated Petri dishes in a controlled environment chamber under the same conditions as mite rearing.
-
Mortality Assessment: Assess mite mortality at specified intervals (e.g., 24, 48, and 72 hours) after treatment under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each treatment and concentration. Use probit analysis to determine the LC50 (lethal concentration for 50% of the population) values.
Nematicide Efficacy Testing Protocol (Pot Assay)
This protocol is used to assess the efficacy of nematicides against root-knot nematodes in a controlled greenhouse environment.
-
Nematode Culture: Establish and maintain a culture of Meloidogyne incognita on a susceptible host plant (e.g., tomato) in sterilized soil.
-
Inoculum Preparation: Extract nematode eggs from the roots of infected plants using a sodium hypochlorite (B82951) solution.
-
Pot Preparation: Fill pots with sterilized sandy loam soil.
-
Treatment Application: Apply the test nematicides (this compound and industry standards) to the soil at the desired concentrations. The application method can be soil drench, incorporation of granular formulations, or other relevant methods. A control group receives no nematicide treatment.
-
Transplanting and Inoculation: Transplant a healthy seedling of a susceptible host plant (e.g., tomato) into each pot. Inoculate each pot with a standardized number of M. incognita eggs.
-
Growth Period: Grow the plants in a greenhouse under optimal conditions for a specified period (e.g., 45-60 days).
-
Data Collection: At the end of the experiment, carefully uproot the plants and wash the roots. Assess the following parameters:
-
Root Galling Index: Score the severity of root galling on a scale of 0 to 10.
-
Nematode Population: Extract and count the number of eggs and second-stage juveniles (J2s) from the soil and roots.
-
-
Data Analysis: Statistically analyze the data to compare the effects of different treatments on root galling and nematode population densities.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: General workflow for efficacy testing.
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of Trifluenfuronate in a Laboratory Setting
Providing researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the proper disposal of the novel nematicide and acaricide, Trifluenfuronate. This guide establishes a foundation of trust by delivering value beyond the product, ensuring laboratory safety and compliant chemical handling.
In the fast-paced world of research and development, the introduction of new chemical compounds like this compound presents unique challenges, not least of which is ensuring their safe and environmentally responsible disposal. As a novel substance, specific disposal guidelines may not be readily available. This document provides a comprehensive operational and disposal plan based on established best practices for hazardous chemical and pesticide waste management, empowering laboratory personnel to handle this compound with the highest degree of safety and regulatory compliance.
Immediate Safety and Handling Protocol
Prior to any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available. In the absence of a specific SDS, the following general precautions for handling hazardous chemicals and pesticides must be strictly adhered to.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.
-
Respiratory Protection: If handling the compound as a powder or in a manner that could generate aerosols, a properly fitted respirator is required.
Engineering Controls:
-
All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in the storage and disposal areas.
Step-by-Step Disposal Procedure
This protocol is based on the Resource Conservation and Recovery Act (RCRA) guidelines and general best practices for laboratory chemical waste.
-
Waste Identification and Segregation:
-
This compound waste must be classified as hazardous chemical waste.
-
It should be segregated from all other waste streams, including non-hazardous trash, sharps, and biological waste.
-
Do not mix this compound waste with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.
-
-
Container Management:
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers.
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Keep the container securely closed at all times, except when adding waste.
-
Do not overfill containers; allow for at least 10% headspace to accommodate expansion.
-
-
Decontamination of Empty Containers:
-
Empty this compound containers are also considered hazardous waste until properly decontaminated.
-
The recommended procedure is "triple rinsing".[1][2][3][4]
-
Empty the container completely into the appropriate waste collection vessel.
-
Fill the container approximately one-quarter full with a suitable solvent (consult with your EHS department for the appropriate solvent).
-
Securely cap the container and shake vigorously for at least 30 seconds.
-
Empty the rinsate into the hazardous waste container.
-
Repeat this rinsing process two more times.
-
-
After triple rinsing, the container may still be subject to specific disposal regulations. Consult your EHS department for guidance on the disposal of decontaminated containers. Never reuse these containers for any other purpose.[1][5][6]
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
If trained and equipped, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
All materials used for spill cleanup must be disposed of as this compound hazardous waste.
-
Report the spill to your institution's EHS department.
-
-
Storage and Final Disposal:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Follow your institution's procedures for requesting a hazardous waste pickup.
-
Do not pour this compound waste down the drain or dispose of it in the regular trash.[1][6][7] This can lead to environmental contamination and regulatory violations.
-
Final disposal will be carried out by a licensed hazardous waste disposal company arranged by your institution.
-
Key Regulatory and Safety Parameters
The following table summarizes critical quantitative data and regulatory requirements for the management of hazardous chemical waste in a laboratory setting.
| Parameter | Guideline / Regulation | Source |
| Waste Generator Status | Determined by the quantity of hazardous waste generated per month. | RCRA |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of hazardous waste. | 40 CFR 262.15 |
| Container Labeling | Must include "Hazardous Waste" and the chemical identity. | 40 CFR 262.15 |
| Waste Storage Time Limit (in SAA) | No time limit, but waste must be moved to a central accumulation area within 3 days of the container being full. | 40 CFR 262.15 |
| Record Keeping | Maintain records of hazardous waste generation, storage, and disposal. | RCRA |
Experimental Protocols Cited
The disposal procedures outlined above are based on standard protocols for handling hazardous chemical waste as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under RCRA. The core experimental protocol referenced is the triple-rinse procedure for decontaminating empty pesticide and chemical containers, which is a widely accepted best practice to minimize residual chemical waste.[1][2][3][4]
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow
Caption: Triple-Rinse Procedure for Containers
Disclaimer: This document provides guidance based on general best practices for hazardous waste disposal. It is not a substitute for specific guidance from the manufacturer or your institution's Environmental Health and Safety department. Always prioritize information provided on the product's Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations.
References
- 1. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 2. umass.edu [umass.edu]
- 3. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Disposal of Pesticides [npic.orst.edu]
- 6. epa.gov [epa.gov]
- 7. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Trifluenfuronate
For researchers and scientists in the fast-paced world of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Trifluenfuronate, a pesticide that requires careful management. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific details regarding the this compound product you are using.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is your first line of defense. The following table summarizes the required PPE, drawing from general pesticide safety guidelines.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling pesticides.[1] Ensure gloves are elbow-length to protect the forearms. Always check for signs of wear or holes before use.[1] |
| Body Protection | Chemical-resistant coveralls or lab coat | Wear a long-sleeved garment to minimize skin exposure. For tasks with a high risk of splashing, a PVC apron over coveralls is advised.[1] |
| Eye and Face Protection | Safety goggles or a face shield | Protects against splashes and airborne particles. If using a half-mask respirator, goggles are mandatory. A full-face respirator provides both eye and respiratory protection.[2] |
| Respiratory Protection | Air-purifying respirator (APR) | The specific cartridge type should be determined by the chemical properties outlined in the product's SDS. A fit test is required to ensure a proper seal.[2] |
| Foot Protection | Chemical-resistant boots | Boots should be made of a waterproof material like rubber or PVC. Pant legs should be worn outside of the boots to prevent chemicals from running inside.[3] |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
The storage location should be locked and accessible only to authorized personnel.
-
Do not store near food, feed, or other reactive chemicals.
2. Handling and Preparation:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Ensure proper ventilation in the work area.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling and before breaks.
3. Experimental Use:
-
Follow all experimental protocols precisely.
-
Have a spill kit readily accessible in the immediate work area.
-
Work with a buddy when handling significant quantities.
Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is critical to contain the hazard and prevent exposure.
Caption: Workflow for managing a this compound spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor.
-
Don PPE: Before re-entering the area, put on the appropriate personal protective equipment as detailed in the table above.
-
Contain the Spill: For liquid spills, create a dike around the spill using an absorbent material like sand, vermiculite, or a commercial sorbent. For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Absorb and Collect: Apply absorbent material over the entire spill. Once the liquid is absorbed, use a scoop or shovel to collect the contaminated material and place it into a labeled, sealable waste container.
-
Decontaminate the Area: Clean the spill area with a decontamination solution. A 10% bleach solution or a mixture of hydrated lime and water can be effective for many pesticides, but always refer to the SDS for specific recommendations.[4] Do not use bleach and lime together.[4]
-
Package and Dispose: All contaminated materials, including used PPE, must be placed in a sealed, clearly labeled hazardous waste container.
Disposal Plan
Proper disposal of this compound and its containers is regulated to protect the environment.
1. Excess Product:
-
Whenever possible, use up the product according to its intended purpose to avoid generating waste.
-
Unused this compound must be disposed of as hazardous waste.
2. Empty Containers:
-
Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
Puncture and crush the container to prevent reuse.
-
Dispose of the rinsed container in accordance with local, state, and federal regulations.
3. Contaminated Materials:
-
All materials used to clean up spills, as well as contaminated PPE, must be disposed of as hazardous waste.
Contacting Waste Disposal Services:
Do not dispose of this compound waste in standard laboratory trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for proper disposal. Federal regulations such as the Resource Conservation and Recovery Act (RCRA) govern the disposal of pesticide waste. Many states also have "Clean Sweep" programs for pesticide disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
